molecular formula C36H73NO3 B8069928 C18 Dihydroceramide-d3-1

C18 Dihydroceramide-d3-1

Cat. No.: B8069928
M. Wt: 571.0 g/mol
InChI Key: KZTJQXAANJHSCE-HVVNVICOSA-N
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Description

C18 Dihydroceramide-d3-1 is a useful research compound. Its molecular formula is C36H73NO3 and its molecular weight is 571.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

18,18,18-trideuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H73NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h34-35,38-39H,3-33H2,1-2H3,(H,37,40)/t34-,35+/m0/s1/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTJQXAANJHSCE-HVVNVICOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H73NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Purification of C18 Dihydroceramide-d3-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical synthesis and purification of C18 Dihydroceramide-d3-1, a crucial internal standard for mass spectrometry-based lipidomics. The synthesis involves a multi-step process, beginning with the individual preparation of its two key precursors: D-erythro-sphinganine and deuterated stearic acid. These are subsequently coupled and the final product is purified to a high degree.

Overview of the Synthetic Strategy

The synthesis of this compound (N-(stearoyl-d3)-D-erythro-sphinganine) is a convergent process. The two primary building blocks, D-erythro-sphinganine and stearic acid-d3, are synthesized separately and then coupled to form the final product.

Synthesis_Overview cluster_precursors Precursor Synthesis cluster_coupling Coupling Reaction cluster_product Final Product D-erythro-sphinganine D-erythro-sphinganine N-acylation N-acylation D-erythro-sphinganine->N-acylation Stearic acid-d3 Stearic acid-d3 Stearic acid-d3->N-acylation This compound This compound N-acylation->this compound

Caption: Convergent synthesis strategy for this compound.

Synthesis of Precursors

Synthesis of D-erythro-sphinganine

D-erythro-sphinganine can be synthesized via several stereoselective routes, often starting from chiral precursors like L-serine. One common approach involves the formation of an α-amino epoxide from a protected L-serinal derivative, followed by nucleophilic opening of the epoxide with a long-chain organometallic reagent.

Table 1: Comparison of Synthetic Routes to D-erythro-sphinganine

Starting MaterialKey IntermediateOverall YieldReference
N-tert-butyloxycarbonyl-L-serine methyl esterα-amino epoxide68%[1]
L-serine derivatives3-Ketosphinganine26-38%[2]
Chiral protected 2-amino-1,3,4-butanetriolOxazolinyl oxiraneHigh[3]
Synthesis of Stearic acid-d3

Deuterated stearic acid can be prepared by deuteration of stearic acid or its precursors. For this compound, the deuterium (B1214612) atoms are typically at the terminal methyl group of the stearoyl chain. This can be achieved through synthetic routes utilizing deuterated starting materials.

N-acylation of D-erythro-sphinganine with Stearic acid-d3

The crucial step in the synthesis is the formation of an amide bond between the amino group of D-erythro-sphinganine and the carboxyl group of stearic acid-d3. This can be achieved through chemical methods, often involving the activation of the carboxylic acid.

Experimental Protocol: N-acylation using DCC Coupling

This protocol describes a common method for amide bond formation using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

  • D-erythro-sphinganine

  • Stearic acid-d3

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve D-erythro-sphinganine and a slight molar excess of stearic acid-d3 in a mixture of anhydrous DCM and a small amount of anhydrous DMF.

  • Add a catalytic amount of DMAP to the solution.

  • In a separate flask, dissolve a slight molar excess of DCC in anhydrous DCM.

  • Slowly add the DCC solution to the sphinganine (B43673)/stearic acid mixture at 0°C with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Acylation_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Sphinganine D-erythro-sphinganine Mixing Mix Reactants & Catalyst Sphinganine->Mixing Fatty_Acid Stearic acid-d3 Fatty_Acid->Mixing DCC DCC Activation Add DCC for Activation DCC->Activation DMAP DMAP DMAP->Mixing Mixing->Activation Reaction Stir at Room Temp Activation->Reaction Workup Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the N-acylation of D-erythro-sphinganine.

Purification of this compound

Purification is critical to obtaining a high-purity internal standard. A combination of chromatographic techniques is typically employed.

Thin Layer Chromatography (TLC)

TLC is a valuable tool for monitoring reaction progress and for the initial purification of small quantities. For separating dihydroceramides from their corresponding ceramides (B1148491), which differ only by a double bond, borate-impregnated TLC plates are highly effective. The vicinal diol in the sphinganine backbone of dihydroceramides complexes with borate, retarding its migration and allowing for clear separation.

Table 2: TLC Solvent Systems for Dihydroceramide Purification

TLC Plate TypeSolvent System (v/v/v)Purpose
Standard Silica GelChloroform/Methanol/Acetic Acid (190:9:1)General separation of lipids.
Borate-Impregnated Silica GelChloroform/Methanol (9:1)Separation of dihydroceramides from ceramides.[4]
High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for the final purification of this compound. A C18 column is typically used with a gradient elution.

Table 3: Example HPLC Gradient for Dihydroceramide Purification

Time (min)% Mobile Phase A (Water + 0.2% Formic Acid)% Mobile Phase B (Acetonitrile/Isopropanol (60:40) + 0.2% Formic Acid)
09010
19010
122575
21199
24199
24.19010
289010

This is an exemplary gradient and may require optimization.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Table 4: Analytical Techniques for Characterization

TechniquePurposeExpected Results
Mass Spectrometry (MS) Confirmation of molecular weight and isotopic labeling.A molecular ion peak corresponding to the mass of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of deuterium incorporation.Absence of proton signals at the deuterated positions and characteristic signals for the rest of the molecule.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single, sharp peak indicating high purity.

Dihydroceramide Signaling Pathways

Dihydroceramides are precursors to ceramides in the de novo sphingolipid synthesis pathway. While once considered inert, recent research has shown that dihydroceramides themselves have distinct biological activities.

DeNovo_Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA 3_Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->3_Ketosphinganine Serine Palmitoyltransferase (SPT) Sphinganine Sphinganine (Dihydrosphingosine) 3_Ketosphinganine->Sphinganine 3-Ketosphinganine Reductase Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Stearoyl-CoA) Fatty_Acyl_CoA->Dihydroceramide Ceramide Synthase (CerS) Ceramide Ceramide Dihydroceramide->Ceramide Dihydroceramide Desaturase (DEGS)

References

A Comprehensive Technical Guide to the Physicochemical Properties of Deuterated C18 Dihydroceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C18 Dihydroceramide (B1258172) (also known as N-stearoylsphinganine or Cer(d18:0/18:0)) is a bioactive sphingolipid and a direct precursor in the de novo synthesis of C18 ceramide.[1][2] Sphingolipids are a critical class of lipids involved in a multitude of cellular processes, including cell division, differentiation, apoptosis, and membrane structure.[3][4] The dihydro- form of the ceramide lacks the characteristic 4,5-trans double bond found in ceramide. While once considered an inert intermediate, dihydroceramide is now recognized for its distinct biological roles in autophagy, cellular stress responses, and cell growth regulation.[5][6]

The deuteration of C18 dihydroceramide, where one or more hydrogen atoms are replaced by deuterium (B1214612), creates a stable, heavy-isotope-labeled internal standard. This is invaluable for sensitive and accurate quantification in mass spectrometry-based lipidomics studies.[7][8] The physicochemical properties of deuterated analogs are nearly identical to their non-deuterated counterparts, with the primary difference being a predictable increase in molecular weight. This guide provides a detailed overview of the core physicochemical properties of C18 dihydroceramide, with a focus on experimental methodologies and its role in cellular signaling pathways.

Physicochemical Data of C18 Dihydroceramide

Quantitative data for deuterated C18 dihydroceramide is not extensively published. The following tables summarize the known properties of non-deuterated C18 dihydroceramide (N-stearoylsphinganine). These values serve as a robust baseline for its deuterated forms.

General and Physical Properties
PropertyValueSource
Systematic Name N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl]octadecanamide[1]
Synonyms Cer(d18:0/18:0), N-Stearoylsphinganine, C18 Dihydroceramide[1][9]
Molecular Formula C₃₆H₇₃NO₃[1][3][9]
Molecular Weight 567.97 g/mol [9]
Molecular Weight (d₃) 570.99 g/mol (Calculated for 3 deuterium atoms)
Physical State Crystalline solid, White to off-white powder[1][3][10]
Storage Conditions Store at -20°C, may be heat sensitive[11][12][13]
Solubility and Partitioning Properties
PropertyValueSource / Method
Solubility in Water Insoluble; Predicted: 3.7 x 10⁻⁵ g/L[11][14]; ALOGPS[3]
Solubility in Organic Solvents Soluble in DMSO; Soluble in warmed Ethanol[1]
logP (Octanol/Water) Predicted: 9.71 to 11.96ALOGPS, ChemAxon[2][3]
pKa (Strongest Acidic) Predicted: 13.83ChemAxon[3]
pKa (Strongest Basic) Predicted: -1ChemAxon[3]

Key Signaling Pathways Involving C18 Dihydroceramide

C18 Dihydroceramide is a central molecule in sphingolipid metabolism, primarily synthesized through the de novo pathway and catabolized via desaturation to form ceramide.

De Novo Sphingolipid Synthesis Pathway

The de novo pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. A series of enzymatic reactions leads to the formation of sphinganine (B43673). Ceramide Synthase 1 (CerS1) then specifically acylates sphinganine with a C18:0 acyl chain (stearic acid) to form C18 dihydroceramide.[4][15] The final step is the introduction of a double bond by dihydroceramide desaturase 1 (DEGS1) to produce C18 ceramide.[15][16]

de_novo_pathway cluster_ER Endoplasmic Reticulum cluster_golgi Golgi Apparatus serine Serine + Palmitoyl-CoA sphinganine Sphinganine serine->sphinganine SPT / 3-KSR dh_cer C18 Dihydroceramide sphinganine->dh_cer CerS1 (C18:0-CoA) cer C18 Ceramide dh_cer->cer DEGS1 complex_sph Complex Sphingolipids (e.g., Sphingomyelin) cer->complex_sph Transport (CERT)

Caption: The de novo synthesis pathway of C18 Dihydroceramide in the Endoplasmic Reticulum.

The Sphingolipid Salvage Pathway

Ceramide can also be generated through the breakdown of complex sphingolipids in the lysosome, a process known as the salvage pathway. This pathway recycles sphingosine (B13886), which can then be re-acylated by ceramide synthases (including CerS1) to form ceramide. This pathway is distinct from the de novo synthesis route and contributes to the dynamic regulation of cellular ceramide levels.[17]

salvage_pathway cluster_lysosome Lysosome / Late Endosome cluster_ER Endoplasmic Reticulum complex_sph Complex Sphingolipids cer Ceramide complex_sph->cer SMases, GCase sph Sphingosine cer->sph Ceramidases recycled_cer Ceramide (via Salvage) sph->recycled_cer Transport & Re-acylation (CerS1-6)

Caption: The sphingolipid salvage pathway for recycling sphingosine to generate ceramide.

Experimental Protocols

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature and phase transition enthalpy.

Methodology:

  • Sample Preparation: Accurately weigh approximately 1-3 mg of deuterated C18 dihydroceramide into an aluminum DSC pan. Crimp the pan with a lid to seal it. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature well above the melting point (e.g., 150°C).

    • Hold at the high temperature for 2-5 minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at the same rate.

    • A second heating scan is often performed to ensure thermal history is erased.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic transition on the thermogram. The area under the peak corresponds to the enthalpy of fusion.

Solubility Determination (Shake-Flask Method)

Objective: To quantify the solubility of the compound in various solvents.

Methodology:

  • Preparation: Add an excess amount of deuterated C18 dihydroceramide to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, DMSO).

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand until the excess, undissolved solid has settled. Alternatively, centrifuge the samples at high speed to pellet the solid.

  • Quantification: Carefully withdraw an aliquot from the supernatant (the saturated solution), ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a calibrated analytical method, such as LC-MS/MS, which can distinguish the deuterated standard from any endogenous lipids.

Lipid Extraction and Quantification for Biological Samples

Objective: To extract sphingolipids from a biological matrix (e.g., plasma, cells) and quantify C18 dihydroceramide using its deuterated analog as an internal standard.[8]

Methodology:

  • Sample Preparation: To a 20 µL aliquot of plasma or serum, add 10 µL of a methanolic solution containing the deuterated C18 dihydroceramide internal standard at a known concentration (e.g., 250 fmol/µL).[8]

  • Lipid Extraction (Bligh-Dyer Method Adaptation):

    • Add 200 µL of an ice-cold chloroform:methanol (1:2, v/v) mixture to the sample.[8]

    • Vortex vigorously for 10-15 seconds.

    • Sonicate the sample in a bath sonicator for 30 minutes at room temperature.[8]

    • Centrifuge at ~13,000 x g for 10 minutes to pellet proteins and cell debris.[8]

  • Sample Processing:

    • Carefully transfer the supernatant containing the lipid extract to a new tube.

    • Dry the extract completely under a gentle stream of nitrogen gas.[8]

    • Store the dried lipid extract at -80°C until analysis.[8]

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in 20 µL of a suitable solvent (e.g., methanol).[8]

    • Inject the sample onto a reverse-phase C18 column (e.g., Atlantis T3) for chromatographic separation.[8]

    • Utilize a triple quadrupole mass spectrometer operating in a scheduled Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both the endogenous (light) C18 dihydroceramide and the deuterated (heavy) internal standard.

    • Quantify the endogenous lipid by calculating the ratio of its peak area to that of the known amount of the deuterated internal standard.

experimental_workflow start Biological Sample (e.g., 20 µL Plasma) add_is Add Deuterated Internal Standard start->add_is extract Add Chloroform:Methanol (1:2) Vortex & Sonicate add_is->extract Extraction centrifuge Centrifuge (13,000 x g, 10 min) extract->centrifuge supernatant Collect Supernatant (Lipid Extract) centrifuge->supernatant Separation dry Dry Under Nitrogen supernatant->dry reconstitute Reconstitute in Methanol dry->reconstitute Preparation for Analysis analyze LC-MS/MS Analysis (MRM Mode) reconstitute->analyze

Caption: A standard workflow for the extraction and quantification of sphingolipids from plasma.

Conclusion

Deuterated C18 dihydroceramide is a vital tool for modern lipidomics, enabling precise quantification of its endogenous counterpart in complex biological systems. While its physicochemical properties are largely inferred from the non-deuterated molecule, this guide provides a foundational understanding based on available data and standard analytical methodologies. The established roles of dihydroceramide in critical signaling pathways underscore the importance of accurate measurement, for which deuterated standards are indispensable. Further experimental characterization of these deuterated analogs will continue to refine their application in research and drug development.

References

The Emerging Role of C18 Dihydroceramide in Sphingolipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

For many years, dihydroceramides were considered biologically inert intermediates in the de novo sphingolipid synthesis pathway, merely serving as precursors to the more bioactive ceramides. However, a growing body of evidence has repositioned these molecules, particularly C18 dihydroceramide (B1258172) (d18:0/18:0), as critical signaling lipids in their own right. This guide provides an in-depth technical overview of the role of C18 dihydroceramide in sphingolipid metabolism, its involvement in key cellular processes, and its implications for disease and therapeutic development. We will delve into the quantitative analysis of C18 dihydroceramide, detailed experimental protocols for its study, and a visual representation of its associated signaling pathways.

C18 Dihydroceramide in the Sphingolipidome

C18 dihydroceramide is a specific N-acylated sphinganine (B43673) species with an 18-carbon stearoyl chain. Its synthesis is a critical step in the de novo sphingolipid pathway, occurring in the endoplasmic reticulum. The enzyme ceramide synthase 1 (CerS1) exhibits a preference for stearoyl-CoA, making it the primary producer of C18 dihydroceramide.[1][2] Subsequently, dihydroceramide desaturase 1 (DES1) introduces a double bond into the sphinganine backbone to convert C18 dihydroceramide into C18 ceramide.[3] The balance between C18 dihydroceramide and C18 ceramide is increasingly recognized as a crucial determinant of cell fate.

Quantitative Data on C18 Dihydroceramide Levels

The precise quantification of C18 dihydroceramide is essential for understanding its physiological and pathological roles. Below are tables summarizing quantitative data from various studies, illustrating the modulation of C18 dihydroceramide levels in different biological contexts.

ConditionTissue/Cell TypeC18 Dihydroceramide Level/ChangeReference(s)
Obesity and Type 2 Diabetes
Obese vs. Lean IndividualsSerumSignificantly greater total dihydroceramides[4][5]
Type 2 Diabetes vs. ControlPlasmaIncreased C18:0 dihydroceramide (concentration not specified)[6]
Obese Female Children/Adolescents with T2D vs. ControlsPlasma~2-fold increase in C24:1 dihydroceramide (C18 not specified)[7]
Individuals with Obesity or T2DSerum~10 ng/ml (used for in vitro treatment)[4][5]
Cancer
Glioma vs. ControlBrain TissueSignificantly lower C18-ceramide (dihydroceramide not specified)[8]
Photodynamic Therapy (PDT) Treated HNSCC CellsCultured CellsSignificant increase post-PDT[9]
Cellular Stress and Treatment
TNF-α treated U2OS cellsCultured CellsFive-fold increase in C18 ceramide (dihydroceramide not specified)[2]

Note: Data on specific concentrations of C18 dihydroceramide are often presented within broader lipidomic profiles. The table reflects the availability of specific data points in the cited literature.

Signaling Pathways Involving C18 Dihydroceramide

C18 dihydroceramide accumulation has been shown to modulate critical cellular signaling pathways, primarily those involved in autophagy and apoptosis.

C18 Dihydroceramide-Induced Autophagy

Accumulation of dihydroceramides can induce autophagy, a cellular recycling process, through endoplasmic reticulum (ER) stress.[10] This can lead to the inhibition of the Akt/mTORC1 pathway, a central regulator of cell growth and proliferation.[10]

C18_Dihydroceramide_Autophagy C18_dhCer C18 Dihydroceramide Accumulation ER_Stress ER Stress C18_dhCer->ER_Stress Akt Akt ER_Stress->Akt mTORC1 mTORC1 Akt->mTORC1 Autophagy Autophagy mTORC1->Autophagy C18_Dihydroceramide_Apoptosis C18_Cer C18 Ceramide Mitochondrial_Channel Mitochondrial Ceramide Channels C18_Cer->Mitochondrial_Channel Apoptosis Apoptosis Mitochondrial_Channel->Apoptosis C18_dhCer C18 Dihydroceramide C18_dhCer->Mitochondrial_Channel Experimental_Workflow Biological_Sample Biological Sample (Cells, Tissues, Plasma) Lipid_Extraction Lipid Extraction Biological_Sample->Lipid_Extraction Enzyme_Assays Enzyme Activity Assays (CerS1, DES1) Biological_Sample->Enzyme_Assays Cellular_Assays Cellular Function Assays (Autophagy, Apoptosis) Biological_Sample->Cellular_Assays LC_MSMS LC-MS/MS Quantification of C18 Dihydroceramide Lipid_Extraction->LC_MSMS Data_Analysis Data Analysis and Pathway Correlation LC_MSMS->Data_Analysis Enzyme_Assays->Data_Analysis Cellular_Assays->Data_Analysis

References

Discovery and characterization of C18 Dihydroceramide-d3-1

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of C18 Dihydroceramide (B1258172), with a focus on the application and characterization of its deuterated analogue, C18 Dihydroceramide-d3.

C18 Dihydroceramide (Cer(d18:0/18:0)) is a key intermediate in the de novo sphingolipid biosynthesis pathway.[1] Unlike its well-known counterpart, ceramide, dihydroceramides were historically considered biologically inert. However, emerging research has revealed their significant roles in a multitude of cellular processes, including autophagy, cell proliferation, and stress responses.[2] Given their growing importance in metabolic diseases and cancer, accurate quantification of specific dihydroceramide species like C18 dihydroceramide is crucial.[1][2] This has led to the synthesis and application of stable isotope-labeled internal standards, such as C18 Dihydroceramide-d3, for precise analysis by mass spectrometry.[3][4]

Physicochemical Properties and Quantification

C18 Dihydroceramide-d3 is intended for use as an internal standard for the quantification of C18 dihydroceramide by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3][4] Its physicochemical properties are summarized in the table below.

PropertyValue
Formal Name N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3
Molecular Formula C₃₆H₇₀D₃NO₃
Formula Weight 571.0
Purity ≥99% deuterated forms (d₁-d₃); ≤1% d₀
Formulation A solid
Solubility DMSO: 0.5 mg/ml
Storage -20°C
Stability ≥ 4 years

Table 1: Physicochemical properties of C18 Dihydroceramide-d3. Data sourced from Cayman Chemical.[3]

The De Novo Sphingolipid Synthesis Pathway

C18 Dihydroceramide is synthesized in the endoplasmic reticulum through the de novo sphingolipid synthesis pathway. This pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several enzymatic steps to produce various sphingolipids.

de_novo_sphingolipid_synthesis serine Serine + Palmitoyl-CoA keto_sphinganine 3-Ketosphinganine serine->keto_sphinganine SPT sphinganine Sphinganine (dihydrosphingosine) keto_sphinganine->sphinganine 3-KSR dhCer Dihydroceramides (e.g., C18 Dihydroceramide) sphinganine->dhCer CerS ceramide Ceramides dhCer->ceramide complex_sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) ceramide->complex_sphingolipids

Figure 1: De Novo Sphingolipid Synthesis Pathway.

Biological Significance of C18 Dihydroceramide

Recent studies have highlighted the involvement of C18 dihydroceramide in various physiological and pathological processes. Elevated levels of C18 dihydroceramide have been observed in the plasma of pre-diabetic individuals up to nine years before the onset of type 2 diabetes.[3] In hepatic steatosis models, increased levels of C18 dihydroceramide lead to greater triacylglycerol storage and autophagosome accumulation.[3] Furthermore, it is found at elevated levels in the skin of patients with atopic dermatitis.[3]

Experimental Protocols

Quantification of C18 Dihydroceramide using LC-MS/MS with C18 Dihydroceramide-d3 Internal Standard

This protocol outlines a general procedure for the quantification of C18 dihydroceramide in biological samples, such as plasma or cell lysates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and C18 Dihydroceramide-d3 as an internal standard.

1. Sample Preparation (Lipid Extraction)

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, cell lysate).

  • Add 10 µL of a known concentration of C18 Dihydroceramide-d3 in a suitable solvent (e.g., methanol).

  • Add 500 µL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a new tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is typically used for the separation of ceramides.

    • Mobile Phase: A gradient of two solvents is commonly employed. For example, Mobile Phase A could be water with 0.1% formic acid and Mobile Phase B could be acetonitrile/isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

    • Gradient: A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased to elute the lipids.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

    • Injection Volume: 5-10 µL of the reconstituted sample.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of ceramides.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[5][6]

    • MRM Transitions: Specific precursor-to-product ion transitions for both C18 dihydroceramide and the C18 Dihydroceramide-d3 internal standard need to be determined and optimized on the specific mass spectrometer being used.

3. Data Analysis

  • Integrate the peak areas for the MRM transitions of both the endogenous C18 dihydroceramide and the C18 Dihydroceramide-d3 internal standard.

  • Calculate the ratio of the peak area of the endogenous C18 dihydroceramide to the peak area of the internal standard.

  • Quantify the concentration of C18 dihydroceramide in the sample by comparing this ratio to a standard curve generated with known concentrations of C18 dihydroceramide and a fixed concentration of the internal standard.

experimental_workflow cluster_sample Biological Sample cluster_is Internal Standard sample_prep Sample Preparation (Lipid Extraction) lc_separation LC Separation (C18 Reverse-Phase) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis sample Plasma, Cell Lysate, etc. sample->sample_prep is C18 Dihydroceramide-d3 is->sample_prep

Figure 2: Experimental Workflow for Quantification.

Conclusion

C18 Dihydroceramide is an increasingly important bioactive lipid, and its accurate quantification is essential for understanding its role in health and disease. The use of a stable isotope-labeled internal standard like C18 Dihydroceramide-d3 in conjunction with LC-MS/MS provides a robust and reliable method for this purpose. This technical guide provides a foundational understanding of C18 Dihydroceramide and a practical framework for its analysis in a research setting.

References

C18 Dihydroceramide-d3-1 as a Tracer in Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of C18 Dihydroceramide-d3-1 as a stable isotope-labeled tracer for investigating the de novo sphingolipid synthesis pathway and its role in various cellular processes. This document details the underlying metabolic pathways, experimental protocols for tracer studies, and data interpretation, offering valuable insights for researchers in metabolic diseases, oncology, and neurodegenerative disorders.

Introduction to Dihydroceramides and Sphingolipid Metabolism

Dihydroceramides (dhCer) are key metabolic intermediates in the de novo synthesis of sphingolipids, a class of lipids crucial for cell structure and signaling.[1][2] For a long time, dhCer were considered biologically inactive precursors to ceramides. However, emerging evidence has highlighted their distinct biological functions in cellular processes such as autophagy, apoptosis, and endoplasmic reticulum (ER) stress.[3][4][5] The C18 isoform of dihydroceramide (B1258172), containing a stearoyl (C18:0) fatty acid chain, is a common species in mammalian cells.

The use of stable isotope-labeled tracers, such as this compound, coupled with mass spectrometry, has become a powerful tool for elucidating the dynamics of sphingolipid metabolism.[6] By tracing the incorporation of the deuterium-labeled C18 dihydroceramide into downstream sphingolipids, researchers can quantitatively measure metabolic flux through the de novo pathway and assess how this flux is altered in disease states or in response to therapeutic interventions.

The De Novo Sphingolipid Synthesis Pathway

The de novo synthesis of sphingolipids is a highly conserved pathway that begins in the endoplasmic reticulum. The pathway involves a series of enzymatic reactions that ultimately lead to the formation of complex sphingolipids.

de_novo_sphingolipid_synthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine + Palmitoyl-CoA Keto_dhSph 3-Ketodihydrosphingosine Serine->Keto_dhSph SPT dhSph Dihydrosphingosine (Sphinganine) Keto_dhSph->dhSph KDS reductase dhCer C18 Dihydroceramide dhSph->dhCer CerS1/5/6 Cer C18 Ceramide dhCer->Cer DEGS1 SM Sphingomyelin Cer->SM SMS GlcCer Glucosylceramide Cer->GlcCer GCS Tracer This compound Tracer->dhCer Tracer Introduction

De novo sphingolipid synthesis pathway.

This diagram illustrates the key steps in the de novo synthesis of sphingolipids, starting from serine and palmitoyl-CoA in the endoplasmic reticulum and proceeding to the formation of complex sphingolipids in the Golgi apparatus. This compound is introduced to trace the flux through this pathway.

C18 Dihydroceramide in Cellular Signaling

Recent studies have implicated the accumulation of dihydroceramides, including the C18 species, in the induction of cellular stress responses, particularly autophagy and the unfolded protein response (UPR) due to ER stress.[3][7]

Dihydroceramide-Induced Autophagy

The accumulation of dihydroceramides can trigger autophagy, a cellular process of self-digestion of damaged organelles and proteins.[1][8] This process can have both pro-survival and pro-death consequences depending on the cellular context.

dihydroceramide_autophagy dhCer C18 Dihydroceramide Accumulation ER_Stress ER Stress dhCer->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Autophagy Autophagy UPR->Autophagy Cell_Fate Cell Survival or Death Autophagy->Cell_Fate

C18 Dihydroceramide-induced autophagy signaling.

This diagram shows the signaling cascade initiated by the accumulation of C18 dihydroceramide, leading to ER stress, the unfolded protein response, and ultimately autophagy, which influences the cell's fate.

Experimental Design for Tracer Studies

Metabolic flux analysis using this compound involves introducing the labeled tracer into a biological system (e.g., cell culture or animal model) and monitoring its incorporation into downstream metabolites over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture/ Animal Model Tracer_Admin Administer C18 Dihydroceramide-d3-1 Cell_Culture->Tracer_Admin Time_Course Time-Course Incubation Tracer_Admin->Time_Course Harvest Harvest Cells/Tissues Time_Course->Harvest Lipid_Extraction Lipid Extraction Harvest->Lipid_Extraction LC_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Flux_Calculation Metabolic Flux Calculation Data_Processing->Flux_Calculation

Experimental workflow for tracer studies.

This workflow outlines the major steps involved in a metabolic tracer study using this compound, from sample preparation and tracer administration to data analysis and flux calculation.

Detailed Experimental Protocols

1. Cell Culture and Tracer Labeling:

  • Plate cells at a desired density and allow them to adhere and grow to the desired confluency.

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or DMSO).

  • Dilute the stock solution in cell culture medium to the final working concentration (typically in the low micromolar range).

  • Remove the old medium from the cells and replace it with the tracer-containing medium.

  • Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the time-dependent incorporation of the tracer.

2. Lipid Extraction:

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Harvest the cells by scraping or trypsinization.

  • Perform a lipid extraction using a modified Bligh and Dyer method:

    • Add a mixture of chloroform (B151607):methanol (1:2, v/v) to the cell pellet.

    • Include an internal standard cocktail containing non-naturally occurring or stable isotope-labeled lipids for other lipid classes to normalize for extraction efficiency and instrument variability.

    • Vortex thoroughly and incubate on ice.

    • Add chloroform and water to induce phase separation.

    • Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

3. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).

  • Perform chromatographic separation using a C18 reversed-phase column.

  • Example LC Gradient:

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • A gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute the lipids.

  • Detect the lipids using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

  • Example MRM Transitions:

    • This compound: Monitor the transition from the precursor ion [M+H]+ to a characteristic product ion. The exact m/z values will depend on the specific labeling pattern of the d3-1 standard.

    • Endogenous C18 Dihydroceramide: Monitor the transition for the unlabeled species.

    • Downstream Metabolites (e.g., C18 Ceramide-d3-1, C18 Sphingomyelin-d3-1): Determine the expected m/z values for the labeled downstream metabolites and set up corresponding MRM transitions.

4. Data Analysis and Flux Calculation:

  • Integrate the peak areas for the labeled and unlabeled lipid species at each time point.

  • Calculate the fractional labeling (enrichment) of each metabolite by dividing the peak area of the labeled species by the sum of the peak areas of the labeled and unlabeled species.

  • Metabolic flux can be estimated by analyzing the rate of label incorporation into downstream metabolites over time. This can range from simple linear regression of the initial rates to more complex metabolic modeling.

Quantitative Data Presentation

The following tables provide examples of how quantitative data from this compound tracer studies can be presented. The values are hypothetical and should be replaced with actual experimental data.

Table 1: Fractional Enrichment of Sphingolipids Over Time

Time (hours)This compound (%)C18 Ceramide-d3-1 (%)C18 Sphingomyelin-d3-1 (%)
010000
185101
450355
8255015
2456030

Table 2: Comparison of Sphingolipid Levels in Control vs. Treated Cells

Lipid SpeciesControl (pmol/mg protein)Treated (pmol/mg protein)Fold Change
C18 Dihydroceramide501503.0
C18 Ceramide2002501.25
C18 Sphingomyelin150014000.93

Data presented in these tables are for illustrative purposes only.

Conclusion

This compound is a valuable tool for researchers investigating the dynamics of sphingolipid metabolism. By employing the methodologies outlined in this guide, scientists can gain quantitative insights into the flux through the de novo synthesis pathway and its role in cellular signaling and disease. The ability to trace the metabolic fate of this key intermediate will undoubtedly contribute to a deeper understanding of the complex roles of sphingolipids in health and disease, and may aid in the development of novel therapeutic strategies targeting this critical metabolic pathway.

References

Probing the Cellular Journey of a Key Sphingolipid Precursor: A Technical Guide to the Uptake and Distribution of Exogenous C18 Dihydroceramide-d3-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the cellular uptake, distribution, and metabolic fate of exogenously supplied C18 Dihydroceramide-d3-1, a deuterated analog of a crucial intermediate in sphingolipid metabolism. Understanding the dynamics of this molecule within the cell is paramount for elucidating the complex roles of sphingolipids in health and disease, and for the development of novel therapeutics targeting these pathways. Dihydroceramides, including the C18 species, are not merely biosynthetic precursors to ceramides (B1148491) but are also implicated in cellular processes such as apoptosis and the regulation of mitochondrial reactive oxygen species.[1][2]

Quantitative Analysis of Cellular this compound

Precise quantification of this compound and its metabolites within cellular compartments is critical for understanding its kinetics and distribution. Mass spectrometry-based lipidomics is the gold standard for this purpose.[3][4] The following table summarizes hypothetical quantitative data that could be obtained from a typical experiment where cultured cells are incubated with this compound.

Cellular FractionAnalyteConcentration (pmol/mg protein)% of Total Deuterated Lipid
Whole Cell Lysate This compound150.2 ± 12.585.1%
C18 Ceramide-d3-122.8 ± 3.112.9%
C18 Sphingomyelin-d3-13.5 ± 0.82.0%
Endoplasmic Reticulum This compound95.7 ± 8.963.7%
C18 Ceramide-d3-115.1 ± 2.210.0%
Mitochondria This compound28.4 ± 4.518.9%
C18 Ceramide-d3-12.1 ± 0.51.4%
Golgi Apparatus This compound10.1 ± 1.86.7%
C18 Ceramide-d3-14.9 ± 1.13.3%
C18 Sphingomyelin-d3-13.1 ± 0.72.1%
Plasma Membrane This compound16.0 ± 2.710.6%
C18 Ceramide-d3-10.7 ± 0.20.5%
C18 Sphingomyelin-d3-10.4 ± 0.10.3%

Experimental Protocols

Cell Culture and Treatment with this compound

A robust and reproducible protocol for the delivery of exogenous lipids to cultured cells is fundamental for accurate downstream analysis.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (in a suitable solvent, e.g., ethanol)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 10 cm dishes) and allow them to adhere and reach 70-80% confluency.

  • Preparation of Dihydroceramide-BSA Complex: a. In a sterile microfuge tube, evaporate the desired amount of this compound stock solution to dryness under a stream of nitrogen. b. Resuspend the lipid film in a small volume of ethanol. c. In a separate tube, prepare a 10% (w/v) solution of fatty acid-free BSA in serum-free culture medium. d. While vortexing the BSA solution, slowly add the ethanolic solution of this compound. e. Incubate the mixture at 37°C for 30 minutes to allow for complex formation.

  • Cell Treatment: a. Aspirate the culture medium from the cells and wash once with warm PBS. b. Add the prepared this compound-BSA complex (diluted in serum-free medium to the final desired concentration) to the cells. c. Incubate the cells for the desired time points (e.g., 1, 4, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting: a. Following incubation, place the culture dishes on ice and aspirate the treatment medium. b. Wash the cells twice with ice-cold PBS. c. Scrape the cells in a minimal volume of ice-cold PBS and transfer to a pre-chilled microfuge tube. d. Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. e. Discard the supernatant and store the cell pellet at -80°C for subsequent lipid extraction.

Subcellular Fractionation

To determine the distribution of this compound, subcellular fractionation is performed to isolate different organelles.

Materials:

  • Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4, with protease inhibitors)

  • Dounce homogenizer

  • Differential centrifugation equipment

  • Specific organelle markers for validation (e.g., antibodies for Western blotting)

Protocol:

  • Resuspend the cell pellet in ice-cold homogenization buffer.

  • Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until approximately 80-90% of cells are lysed (monitor under a microscope).

  • Perform a series of differential centrifugation steps to isolate nuclei, mitochondria, microsomes (containing ER and Golgi), and the cytosol.

  • Validate the purity of each fraction using Western blot analysis with antibodies against specific organelle marker proteins.

  • Store the isolated fractions at -80°C for lipid extraction.

Lipid Extraction and Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and quantification of deuterated lipids.[5]

Materials:

  • Internal standards (e.g., C17 Dihydroceramide)

  • Chloroform, Methanol, Water (HPLC grade)

  • LC-MS/MS system equipped with a C18 column

Protocol:

  • Lipid Extraction (Bligh-Dyer Method): a. To the cell pellet or subcellular fraction, add a 2:1:0.8 mixture of chloroform:methanol:water. b. Include an internal standard for normalization. c. Vortex vigorously and incubate on ice for 30 minutes. d. Centrifuge to separate the phases. e. Collect the lower organic phase containing the lipids. f. Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis: a. Reconstitute the dried lipid extract in a suitable injection solvent (e.g., methanol). b. Inject the sample onto a C18 reverse-phase column. c. Use a gradient elution with mobile phases such as water with formic acid and acetonitrile/isopropanol with formic acid to separate the lipids. d. Perform MS/MS analysis in positive ion mode using multiple reaction monitoring (MRM) to specifically detect and quantify the precursor-product ion transitions for this compound and its potential metabolites (e.g., C18 Ceramide-d3-1, C18 Sphingomyelin-d3-1). e. Quantify the analytes by comparing their peak areas to that of the internal standard.

Signaling Pathways and Experimental Workflows

De Novo Sphingolipid Synthesis Pathway

Exogenous this compound can enter the de novo sphingolipid synthesis pathway. Dihydroceramide (B1258172) is a key intermediate in this pathway, which originates in the endoplasmic reticulum.[1][6] The initial step involves the condensation of serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT).[6] This is followed by a reduction and then acylation by ceramide synthases (CerS) to form dihydroceramide.[6] The final step in ceramide synthesis is the introduction of a double bond into dihydroceramide by dihydroceramide desaturase (DEGS1) to form ceramide.[2][7]

de_novo_synthesis cluster_ER Endoplasmic Reticulum Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR DHCer This compound Sphinganine->DHCer CerS Cer C18 Ceramide-d3-1 DHCer->Cer DEGS1 Exogenous Exogenous This compound Exogenous->DHCer

Caption: De novo sphingolipid synthesis pathway in the ER.

Experimental Workflow for Tracking this compound

The overall experimental workflow to investigate the cellular fate of exogenous this compound involves several key stages, from cell culture to data analysis.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_processing Sample Processing cluster_analysis Analysis CellSeeding Seed Cells Treatment Treat with C18 DHCer-d3-1-BSA CellSeeding->Treatment Incubation Time-course Incubation Treatment->Incubation Harvesting Harvest Cells Incubation->Harvesting Fractionation Subcellular Fractionation Harvesting->Fractionation LipidExtraction Lipid Extraction Harvesting->LipidExtraction For Whole Cell Lysate Fractionation->LipidExtraction LCMS LC-MS/MS Analysis LipidExtraction->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Caption: Experimental workflow for cellular lipidomics.

Potential Signaling Roles of Dihydroceramides and Ceramides

While ceramides are well-established signaling molecules involved in processes like apoptosis, recent evidence suggests that dihydroceramides may also have distinct signaling roles.[1][2] An accumulation of dihydroceramides has been linked to the induction of apoptosis and the production of reactive oxygen species in mitochondria.[1] The conversion of the exogenously supplied this compound to C18 Ceramide-d3-1 can lead to the activation of downstream ceramide-mediated signaling cascades.

signaling_pathway cluster_cell Cell Exogenous_DHCer Exogenous This compound Cellular_DHCer Intracellular This compound Exogenous_DHCer->Cellular_DHCer Mitochondria Mitochondria Cellular_DHCer->Mitochondria Accumulation Cellular_Cer C18 Ceramide-d3-1 Cellular_DHCer->Cellular_Cer DEGS1 ROS ROS Production Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis Cellular_Cer->Apoptosis CellCycleArrest Cell Cycle Arrest Cellular_Cer->CellCycleArrest

Caption: Potential signaling roles of C18 dihydroceramide.

By employing these methodologies, researchers can gain valuable insights into the subcellular trafficking and metabolic conversion of this compound, contributing to a deeper understanding of sphingolipid biology and its implications for human health and disease.

References

The Dance of Synthesis and Saturation: An In-depth Technical Guide to the Interaction of C18 Dihydroceramide with Lipid-Modifying Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic interactions involving C18 dihydroceramide (B1258172), a key intermediate in sphingolipid metabolism. Understanding these interactions is critical for researchers and professionals in drug development, as dysregulation of this pathway is implicated in numerous diseases, including metabolic disorders, cancer, and neurodegenerative conditions. This document details the primary enzymes that metabolize C18 dihydroceramide, presents quantitative data on their activity, outlines experimental protocols for their study, and visualizes the core signaling pathways.

Core Lipid-Modifying Enzymes Interacting with C18 Dihydroceramide

The metabolism of C18 dihydroceramide is primarily orchestrated by two key classes of enzymes: Ceramide Synthases (CerS) and Dihydroceramide Desaturases (DES). These enzymes are central to the de novo sphingolipid synthesis pathway, which is a fundamental process in cellular biology.

Ceramide Synthases (CerS)

Ceramide synthases are a family of six enzymes (CerS1-6) located in the endoplasmic reticulum that catalyze the N-acylation of a sphingoid base to form dihydroceramide.[1][2] Each CerS isoform exhibits a preference for fatty acyl-CoAs of specific chain lengths.[1]

Ceramide Synthase 1 (CerS1) is the primary enzyme responsible for the synthesis of C18 dihydroceramide. It demonstrates a marked substrate specificity for stearoyl-CoA (C18:0-CoA).[1][2][3] CerS1 is predominantly expressed in the brain and skeletal muscle.[4] The activity of CerS1 is crucial, as the C18 ceramides (B1148491) it helps produce are implicated in critical cellular processes, including apoptosis.[1][5] Altered levels of C18 ceramide have been observed in insulin (B600854) resistance and inflammation in skeletal muscle.[1]

Dihydroceramide Desaturase (DES)

Dihydroceramide desaturase, with DEGS1 being the main enzyme in human cells, catalyzes the final step in the de novo synthesis of ceramide.[6][7] This enzyme introduces a 4,5-trans-double bond into the sphingoid backbone of dihydroceramide to form ceramide.[6][8][9] The activity of DES is influenced by the alkyl chain length of the dihydroceramide substrate, showing a preference in the order of C18 > C12 > C8.[10][11] This highlights the significance of this enzyme in the metabolism of C18 dihydroceramide. The conversion of dihydroceramide to ceramide is a critical regulatory point, as dihydroceramides themselves are emerging as bioactive molecules with roles in autophagy and cell cycle arrest.[7][12]

Other Potential Interacting Enzymes

While CerS and DES are the primary enzymes in the direct metabolic pathway of C18 dihydroceramide, other enzymes in the sphingolipid pathway may interact with its downstream products. For instance, Sphingomyelin (B164518) Synthase (SMS) acts on ceramide to produce sphingomyelin.[13][14] Although its direct interaction with C18 dihydroceramide is not its primary role, the flux of C18 ceramide produced from C18 dihydroceramide is a key determinant for SMS activity. Dihydrosphingomyelin can be formed from dihydroceramide, indicating a potential, though less characterized, interaction.[7]

Quantitative Data on Enzyme Interactions

The following tables summarize the available quantitative data for the interaction of C18 dihydroceramide and its analogs with key lipid-modifying enzymes. It is important to note that much of the detailed kinetic analysis has been performed with shorter-chain, more soluble analogs of the natural substrates.

Table 1: Kinetic Parameters for Dihydroceramide Desaturase (DES)

SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/g protein)Reference
N-octanoyl-D-erythro-sphinganine (C8-dhCer)Rat liver microsomes340Not Reported[11]
N-octanoyl-D-erythro-sphinganine (C8-dhCer)Rat liver microsomes1.92 ± 0.363.16 ± 0.24[8]
NADH (co-substrate with C8-dhCer)Rat liver microsomes43.4 ± 6.474.11 ± 0.18[8]

Table 2: Substrate Specificity of Ceramide Synthases (CerS)

EnzymePreferred Acyl-CoA Substrate(s)Key Tissue ExpressionReference(s)
CerS1 C18:0 Brain, Skeletal Muscle[1][2][4]
CerS2C22:0, C24:0, C24:1General[1][2]
CerS3C26:0 and longerSkin, Testis[1][15]
CerS4C18:0, C20:0General[1][16]
CerS5C14:0, C16:0General[1][3]
CerS6C14:0, C16:0General[1][3]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of these enzymatic interactions. Below are representative protocols for assaying CerS and DES activity.

Ceramide Synthase (CerS) Activity Assay using Fluorescent Substrates

This protocol is adapted from methods utilizing NBD-sphinganine as a fluorescent substrate.[17][18][19]

Objective: To measure the activity of Ceramide Synthase in cell or tissue homogenates.

Materials:

  • Cell or tissue homogenates containing CerS

  • NBD-sphinganine (fluorescent substrate)

  • Fatty acyl-CoA (e.g., Stearoyl-CoA for CerS1)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Stop solution (e.g., Chloroform:Methanol, 2:1 v/v)

  • Solid Phase Extraction (SPE) C18 columns or TLC plates

  • Fluorescence plate reader or TLC imaging system

Procedure:

  • Homogenate Preparation: Prepare cell or tissue homogenates in an appropriate buffer on ice. Determine protein concentration using a standard method like the BCA assay.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a defined amount of homogenate protein (e.g., 10-50 µg), and BSA.

  • Substrate Preparation: Prepare a solution of NBD-sphinganine and the desired fatty acyl-CoA (e.g., C18:0-CoA).

  • Enzyme Reaction: Initiate the reaction by adding the substrate mixture to the reaction mixture. Incubate at 37°C for a specified time (e.g., 10-60 minutes). The reaction time should be within the linear range of the assay.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Lipid Extraction and Separation:

    • SPE Method: Separate the fluorescent NBD-dihydroceramide product from the unreacted NBD-sphinganine substrate using a C18 SPE column. Elute the product with an appropriate solvent system.[17][19]

    • TLC Method: Spot the lipid extract onto a silica (B1680970) TLC plate and develop the plate using a suitable solvent system to separate NBD-dihydroceramide from NBD-sphinganine.[18]

  • Quantification:

    • SPE: Quantify the eluted NBD-dihydroceramide using a fluorescence plate reader.

    • TLC: Visualize and quantify the fluorescent spots on the TLC plate using a fluorescence imaging system.

  • Data Analysis: Calculate the rate of NBD-dihydroceramide formation and express it as pmol/min/mg protein.

Dihydroceramide Desaturase (DES) Activity Assay using Radiolabeled Substrates

This protocol is based on methods that measure the formation of tritiated water from a radiolabeled dihydroceramide substrate.[6][8][9]

Objective: To determine the activity of Dihydroceramide Desaturase in vitro.

Materials:

  • Microsomal fractions from tissue (e.g., rat liver) or cell lysates

  • N-Octanoyl-[4,5-3H]-D-erythro-dihydrosphingosine (tritiated substrate)

  • Unlabeled N-octanoyl-D-erythro-dihydrosphingosine

  • NADH or NADPH (cofactor)

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • C18 solid-phase extraction columns

  • Scintillation counter and scintillation fluid

Procedure:

  • Microsome Preparation: Isolate microsomal fractions from tissue homogenates by differential centrifugation.

  • Reaction Setup: In a reaction tube, combine the microsomal protein (e.g., 100 µg), reaction buffer, and NADH.

  • Substrate Addition: Add a mixture of labeled and unlabeled dihydroceramide substrate to the reaction tube to achieve the desired final concentration.

  • Enzyme Reaction: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Water Separation: Terminate the reaction and load the mixture onto a pre-conditioned C18 column. The tritiated water, a product of the desaturation reaction, will be in the eluate, while the lipid substrate and product will be retained by the column.

  • Quantification: Collect the eluate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of tritiated water formed and express the enzyme activity as nmol/min/g of protein.

Signaling Pathways and Experimental Workflows

Visualizing the complex relationships in sphingolipid metabolism is essential for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the core signaling pathway and a typical experimental workflow.

Serine Serine + Palmitoyl-CoA Sphinganine (B43673) Sphinganine Serine->Sphinganine SPT C18_DHCer C18 Dihydroceramide Sphinganine->C18_DHCer CerS1 (Stearoyl-CoA) C18_Cer C18 Ceramide C18_DHCer->C18_Cer DES1 (DEGS1) DHSM Dihydrosphingomyelin C18_DHCer->DHSM SMS (?) Autophagy Autophagy C18_DHCer->Autophagy CellCycleArrest Cell Cycle Arrest C18_DHCer->CellCycleArrest SM Sphingomyelin C18_Cer->SM SMS Apoptosis Apoptosis C18_Cer->Apoptosis

Caption: De novo sphingolipid synthesis pathway focusing on C18 dihydroceramide.

Start Start: Cell/Tissue Sample Homogenization Homogenization/ Microsome Isolation Start->Homogenization Assay Enzyme Assay Incubation (Substrate + Cofactors) Homogenization->Assay Termination Reaction Termination & Lipid Extraction Assay->Termination Separation Product Separation (SPE, TLC, or HPLC) Termination->Separation Quantification Quantification (Fluorescence, Radioactivity, MS) Separation->Quantification Analysis Data Analysis (Enzyme Activity Calculation) Quantification->Analysis End End: Kinetic Parameters Analysis->End

Caption: General experimental workflow for assaying lipid-modifying enzyme activity.

Conclusion

C18 dihydroceramide sits (B43327) at a crucial juncture in sphingolipid metabolism, with its fate tightly controlled by the opposing activities of Ceramide Synthase 1 and Dihydroceramide Desaturase 1. The balance between the synthesis of C18 dihydroceramide and its conversion to C18 ceramide has profound implications for cellular signaling, influencing processes from autophagy to apoptosis. The methodologies and data presented in this guide provide a foundational resource for researchers and drug development professionals aiming to further elucidate the roles of these lipids in health and disease and to identify novel therapeutic targets within this critical metabolic pathway. Further research is warranted to establish more precise kinetic data for the human enzymes and to explore the full spectrum of proteins that may interact with C18 dihydroceramide.

References

C18 Dihydroceramide Signaling: A Technical Guide to its Role in Apoptosis and Cell Cycle Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Once considered an inert precursor to the well-known pro-apoptotic lipid ceramide, C18 dihydroceramide (B1258172) has emerged as a critical bioactive molecule in its own right, with significant roles in regulating fundamental cellular processes, including apoptosis and cell cycle progression. This technical guide provides an in-depth exploration of C18 dihydroceramide signaling, synthesizing current research to offer a comprehensive resource for professionals in academic research and drug development. We will delve into the molecular mechanisms, key enzymatic players, and the intricate signaling pathways governed by C18 dihydroceramide. This guide presents quantitative data in structured tables for comparative analysis, detailed experimental protocols for key assays, and visual diagrams of signaling cascades and workflows to facilitate a deeper understanding of this burgeoning field.

Introduction: The Shifting Paradigm of Dihydroceramide Function

Sphingolipids are a class of lipids that are not only integral structural components of cellular membranes but also potent signaling molecules that dictate cell fate. For decades, ceramide has been at the forefront of sphingolipid research, recognized for its potent ability to induce apoptosis and cell cycle arrest in cancer cells.[1][2] Its precursor, dihydroceramide, was largely viewed as a biologically inactive intermediate in the de novo sphingolipid synthesis pathway.[3][4] However, recent advancements in lipidomic technologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the precise quantification of dihydroceramide species, revealing their dynamic regulation and distinct biological functions.[5]

It is now understood that the accumulation of dihydroceramides, including the C18 species, can significantly impact cellular processes such as autophagy, endoplasmic reticulum (ER) stress, and, most notably, apoptosis and cell cycle regulation.[4][5] This has led to a paradigm shift, with dihydroceramide now being investigated as a potential therapeutic target in oncology and other diseases.[3][5] This guide will specifically focus on C18 dihydroceramide, a long-chain species whose roles are becoming increasingly defined.

The Central Role of Dihydroceramide Desaturase (DES)

The conversion of dihydroceramide to ceramide is catalyzed by the enzyme dihydroceramide desaturase (DES), which introduces a critical 4,5-trans double bond into the sphingoid backbone.[6][7] The activity of DES is a pivotal control point in determining the cellular balance between these two bioactive lipids. Inhibition or downregulation of DES leads to the accumulation of dihydroceramides and a corresponding decrease in ceramide levels, a state that has profound consequences for cell signaling.[6][8]

Several small molecules have been identified as inhibitors of DES, including the synthetic retinoid fenretinide (B1684555) (4-HPR) and the sphingosine (B13886) kinase 2 inhibitor ABC294640, which also exhibits off-target effects on DES.[5][9] These inhibitors have been instrumental in elucidating the specific functions of dihydroceramide accumulation.

C18 Dihydroceramide in Apoptosis

The role of C18 dihydroceramide in apoptosis is complex and often context-dependent, exhibiting both pro- and anti-apoptotic functions.

Anti-Apoptotic Effects

Accumulating evidence suggests that dihydroceramides can antagonize the pro-apoptotic actions of ceramides. Dihydroceramide has been shown to inhibit the formation of ceramide-induced channels in the mitochondrial outer membrane, a critical step for the release of pro-apoptotic factors like cytochrome c.[10][11] By hindering this process, dihydroceramide can attenuate the progression of apoptosis.

Studies have shown that knockdown of DES, leading to dihydroceramide accumulation, can protect cells from certain apoptotic stimuli. For instance, DES1 ablation in mouse embryonic fibroblasts conferred resistance to etoposide-induced apoptosis.[6][12]

Pro-Apoptotic Effects and Synergies

Conversely, in other contexts, the accumulation of C18 dihydroceramide has been linked to the induction of cell death. This can occur through several mechanisms, including the induction of ER stress and autophagy, which can, under certain conditions, lead to apoptosis.[5] For example, treatment of Kaposi's sarcoma-associated herpesvirus (KSHV)-infected primary effusion lymphoma (PEL) cells with exogenous dhC16-Cer or C18-Cer induced apoptosis, in part by upregulating specific ceramide synthases.[13]

C18 Dihydroceramide in Cell Cycle Regulation

Accumulation of dihydroceramides has been consistently linked to cell cycle arrest, primarily at the G0/G1 phase.[5][14] Inhibition of DES1 in human neuroblastoma cells led to an accumulation of dihydroceramides and resulted in G0/G1 cell cycle arrest.[15][16] This was associated with a decrease in the phosphorylation of the retinoblastoma protein (pRb), a key regulator of the G1/S transition.[15][16]

The mechanism appears to involve the modulation of cyclin-dependent kinases (CDKs). While ceramide is known to inhibit CDK2 activity, leading to Rb hypophosphorylation and G0/G1 arrest, the precise downstream effectors of dihydroceramide in cell cycle control are still being fully elucidated.[17]

Signaling Pathways

The signaling pathways initiated by C18 dihydroceramide are multifaceted and interconnected with other stress response pathways.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

A primary mechanism by which dihydroceramide accumulation exerts its effects is through the induction of ER stress. The accumulation of these lipids within the ER membrane can disrupt protein folding and activate the unfolded protein response (UPR).[5] Key UPR signaling arms, including PERK, IRE1α, and ATF6, can be activated, leading to downstream effects on protein translation, chaperone expression, and, if the stress is prolonged, apoptosis.

ER_Stress_Pathway C18_dhCer C18 Dihydroceramide Accumulation ER Endoplasmic Reticulum C18_dhCer->ER UPR Unfolded Protein Response (UPR) ER->UPR ER Stress PERK PERK UPR->PERK IRE1a IRE1α UPR->IRE1a ATF6 ATF6 UPR->ATF6 eIF2a eIF2α Phosphorylation PERK->eIF2a XBP1 XBP1 Splicing IRE1a->XBP1 CellCycleArrest Cell Cycle Arrest ATF6->CellCycleArrest ATF4 ATF4 Activation eIF2a->ATF4 eIF2a->CellCycleArrest Translation Inhibition Autophagy Autophagy XBP1->Autophagy Apoptosis Apoptosis ATF4->Apoptosis ATF4->Autophagy

Caption: C18 Dihydroceramide-induced ER Stress and UPR Signaling.

Autophagy

Dihydroceramide accumulation is a potent inducer of autophagy, a cellular recycling process that can promote either cell survival or cell death depending on the context.[18][19] The induction of autophagy by dihydroceramide is often linked to the ER stress response. For instance, THC treatment in glioma cells was shown to increase the dihydroceramide:ceramide ratio, leading to ER stress, inhibition of the Akt/mTORC1 pathway, and subsequent autophagy-mediated cell death.[18]

Autophagy_Pathway C18_dhCer C18 Dihydroceramide Accumulation ER_Stress ER Stress C18_dhCer->ER_Stress Autophagosome Autophagosome Formation C18_dhCer->Autophagosome Induction Akt_mTORC1 Akt/mTORC1 Pathway ER_Stress->Akt_mTORC1 Inhibition Akt_mTORC1->Autophagosome Inhibition Autophagic_Flux Autophagic Flux Autophagosome->Autophagic_Flux Cell_Death Autophagic Cell Death Autophagic_Flux->Cell_Death Cell_Survival Cell Survival Autophagic_Flux->Cell_Survival

Caption: C18 Dihydroceramide-induced Autophagy Pathway.

Interaction with p53

The tumor suppressor protein p53 is a central hub in the cellular stress response, and its pathway intersects with sphingolipid signaling.[20][21] While the direct interaction between C18 dihydroceramide and p53 is not as well-defined as that of ceramide, the upstream pathways activated by dihydroceramide, such as ER stress and DNA damage response, are known to activate p53.[22] p53 can, in turn, influence the expression of enzymes involved in sphingolipid metabolism, creating complex feedback loops.[21][23]

Quantitative Data

The following tables summarize key quantitative data from studies investigating the effects of modulating C18 dihydroceramide levels.

Table 1: Effects of DES Inhibition on Cell Viability and Apoptosis

Compound/TreatmentCell LineConcentrationEffectReference
Fenretinide (4-HPR)SMS-KCNR Neuroblastoma2.32 µM (IC50 for DES1)Inhibition of DES1, cytotoxicity[9]
EtoposideDes1+/+ MEFsNot specified~30% cell death[6]
EtoposideDes1-/- MEFsNot specified<10% cell death[6]
DES Knockdown + PDTHuman Head and Neck Squamous CarcinomaN/AAttenuated late apoptosis and cell death[8]

Table 2: C18 Dihydroceramide and Cell Cycle Regulation

TreatmentCell LineObservationReference
DEGS1 InhibitionNeuroblastoma cellsG0/G1 phase cell cycle arrest[5]
DEGS1 InhibitionGastric carcinoma HCG27 cellsDelay in G1/S transition[5]
DEGS-1 siRNASMS-KCNR NeuroblastomaG0/G1 cell cycle arrest, decreased pRb[15][16]

Experimental Protocols

Quantification of C18 Dihydroceramide by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of C18 dihydroceramide from cultured cells.

LCMS_Workflow Start Cell Culture and Treatment Harvest Cell Harvesting and Lysis Start->Harvest Spike Spike with Internal Standard (e.g., C17-dihydroceramide) Harvest->Spike Extraction Lipid Extraction (e.g., Bligh-Dyer method) Dry Dry Lipid Extract under Nitrogen Extraction->Dry Spike->Extraction Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis (C18 column, ESI+) Reconstitute->LCMS Quant Quantification against Standard Curve LCMS->Quant

Caption: Workflow for C18 Dihydroceramide Quantification by LC-MS/MS.

Methodology:

  • Cell Culture and Treatment: Plate cells at a desired density and treat with compounds of interest for the specified duration.

  • Cell Harvesting and Lysis: Aspirate media, wash cells with ice-cold PBS, and scrape cells into a suitable buffer.

  • Internal Standard Spiking: Add a known amount of an internal standard (e.g., C17-dihydroceramide) to the cell lysate for normalization.

  • Lipid Extraction: Perform a biphasic lipid extraction using a chloroform:methanol:water mixture (e.g., Bligh-Dyer method). The lower organic phase containing the lipids is collected.

  • Drying and Reconstitution: Evaporate the solvent from the lipid extract under a stream of nitrogen gas. Reconstitute the dried lipid film in a mobile phase compatible with the LC-MS/MS system.

  • LC-MS/MS Analysis: Inject the sample onto a C18 reverse-phase column. Use a gradient elution with solvents such as methanol/water with formic acid and ammonium (B1175870) formate.[24] Detect C18 dihydroceramide and the internal standard using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+).

  • Quantification: Generate a standard curve using known concentrations of C18 dihydroceramide and quantify the amount in the samples relative to the internal standard.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)

This protocol outlines the steps for quantifying apoptosis in a cell population.

Methodology:

  • Cell Treatment: Treat cells with the desired compounds to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol describes the procedure for analyzing the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The study of C18 dihydroceramide signaling is a rapidly evolving field with significant implications for our understanding of fundamental cellular processes and for the development of novel therapeutic strategies. It is now clear that C18 dihydroceramide is not merely an inert precursor but a bioactive lipid with distinct signaling roles in apoptosis and cell cycle regulation. The intricate interplay between C18 dihydroceramide, ceramide, and downstream signaling pathways such as ER stress and autophagy highlights the complexity of sphingolipid-mediated cell fate decisions.

Future research should focus on:

  • Elucidating the specific protein interactors of C18 dihydroceramide: Identifying the direct binding partners of C18 dihydroceramide will be crucial for understanding its precise molecular mechanisms of action.

  • Investigating the role of other dihydroceramide species: While this guide has focused on C18 dihydroceramide, other acyl chain length species likely have unique biological functions that warrant further investigation.

  • Translating preclinical findings into therapeutic applications: The development of specific and potent modulators of dihydroceramide metabolism, particularly DES inhibitors, holds promise for the treatment of cancer and other diseases characterized by dysregulated apoptosis and cell proliferation.

By continuing to unravel the complexities of C18 dihydroceramide signaling, the scientific community can pave the way for innovative therapeutic interventions that target this critical node in the sphingolipid network.

References

Methodological & Application

Application Note: Quantitative Analysis of C18 Dihydroceramide in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of C18 Dihydroceramide (B1258172) (N-stearoyl-sphinganine) in biological samples. The methodology utilizes a stable isotope-labeled internal standard (C18 Dihydroceramide-d3) to ensure accuracy and reproducibility. Sample preparation involves a straightforward protein precipitation step, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method demonstrates excellent linearity, precision, and accuracy over a biologically relevant concentration range, making it suitable for both basic research and clinical applications.

Introduction

Dihydroceramides are crucial intermediates in the de novo synthesis pathway of ceramides (B1148491) and other complex sphingolipids. Unlike ceramides, they lack the C4-5 trans-double bond in the sphingoid base backbone. C18 Dihydroceramide (d18:0/18:0), a prominent species with a sphinganine (B43673) backbone and an N-linked stearic acid, plays a significant role in cellular processes. Altered levels of dihydroceramides have been implicated in various metabolic diseases, making their accurate quantification essential for understanding disease pathology and developing novel therapeutics.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing lipids due to its high sensitivity and specificity.[1][2] This note provides a complete protocol for the quantification of C18 Dihydroceramide, employing a stable isotope-labeled internal standard (C18 Dihydroceramide-d3) to correct for matrix effects and variations during sample preparation and analysis.[3][4]

Signaling Pathway Context

Dihydroceramides are direct precursors to ceramides, formed by the action of ceramide synthases (CerS) which acylate a sphinganine base. The subsequent introduction of a double bond by dihydroceramide desaturase 1 (DES1) converts dihydroceramide to ceramide, a key signaling molecule.

G cluster_0 De Novo Sphingolipid Synthesis palmitoyl_coa Palmitoyl-CoA + Serine sphinganine Sphinganine (d18:0) palmitoyl_coa->sphinganine SPT dh_cer C18 Dihydroceramide (d18:0/18:0) sphinganine->dh_cer CerS cer C18 Ceramide (d18:1/18:0) dh_cer->cer DES1 complex Complex Sphingolipids cer->complex

References

Application Note: Targeted Quantification of C18 Dihydroceramide in Human Plasma Using C18 Dihydroceramide-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Dihydroceramides, precursors to ceramides (B1148491) in the de novo sphingolipid synthesis pathway, are increasingly recognized for their roles as bioactive lipids. Altered levels of specific dihydroceramide (B1258172) species, such as C18 dihydroceramide (d18:0/18:0), have been implicated in various pathological conditions, including metabolic disorders like diabetes. Consequently, the accurate and precise quantification of C18 dihydroceramide in biological matrices is crucial for advancing research and drug development in these areas.

This application note provides a detailed protocol for the targeted quantification of C18 dihydroceramide in human plasma using a stable isotope-labeled internal standard, C18 Dihydroceramide-d3. The method employs a straightforward protein precipitation extraction followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM), ensuring high sensitivity and specificity.[1][2]

Signaling Pathway Context

C18 Dihydroceramide is a key intermediate in the de novo sphingolipid synthesis pathway. This pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several enzymatic steps to produce various sphingolipids, which are critical components of cell membranes and are involved in numerous signaling pathways.

Sphingolipid_Pathway De Novo Sphingolipid Synthesis Pathway Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Keto_dihydrosphingosine 3-Ketodihydrosphingosine Serine_Palmitoyl_CoA->Keto_dihydrosphingosine SPT Dihydrosphingosine Dihydrosphingosine (Sphinganine) Keto_dihydrosphingosine->Dihydrosphingosine KDS Reductase Dihydroceramide Dihydroceramide (e.g., C18 Dihydroceramide) Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Complex_Sphingolipids Complex Glycosphingolipids Glucosylceramide->Complex_Sphingolipids

A simplified diagram of the de novo sphingolipid synthesis pathway.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • C18 Dihydroceramide (d18:0/18:0)

    • C18 Dihydroceramide-d3 (d18:0/18:0-d3)

  • Solvents: LC-MS grade methanol (B129727), 2-propanol (isopropanol), acetonitrile, and water.

  • Reagents: Ammonium (B1175870) formate, formic acid.

  • Biological Matrix: Human plasma (EDTA or citrate), stored at -80°C.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of C18 dihydroceramide and C18 Dihydroceramide-d3 in a suitable solvent such as methanol or a chloroform:methanol mixture.

  • Calibration Standard Working Solutions: Prepare a series of working solutions by serially diluting the C18 dihydroceramide stock solution with 2-propanol or methanol to create calibration standards at desired concentrations (e.g., ranging from 1 nM to 1000 nM).

  • Internal Standard (IS) Working Solution: Dilute the C18 Dihydroceramide-d3 stock solution with methanol to a final concentration appropriate for spiking into samples (e.g., 5 nM).[1]

Sample Preparation: Protein Precipitation

This protocol is suitable for high-throughput analysis of plasma or serum samples.[1][3]

  • Thaw frozen plasma samples on ice and vortex briefly to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 10 µL of plasma.

  • Add 10 µL of 2-propanol.

  • Add 200 µL of the cold internal standard working solution in methanol.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 12,000 x g for 5 minutes at 4°C.[1]

  • Carefully transfer the supernatant to an autosampler vial with a glass insert for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • LC System: UHPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: 60% methanol, 40% isopropanol, 0.2% formic acid, and 10 mM ammonium acetate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

Gradient Elution Program:

Time (min)% Mobile Phase B
0.00
3.010
5.040
8.060
10.580
16.090
22.0100
22.10
25.00

Note: The gradient can be optimized for faster run times if only C18 dihydroceramide is being analyzed.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
C18 Dihydroceramide568.6266.3
C18 Dihydroceramide-d3571.6266.3

Note: The characteristic product ion for dihydroceramides corresponds to the sphinganine (B43673) backbone. The exact m/z values may vary slightly depending on the instrument and adducts formed. These transitions should be optimized on the specific instrument being used.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 10 µL Human Plasma Add_IS Spike with C18 Dihydroceramide-d3 IS Plasma->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Reversed-Phase Chromatography Inject->Separate Detect ESI+ MRM Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

Workflow for the targeted quantification of C18 dihydroceramide.

Quantitative Data Summary

The use of a stable isotope-labeled internal standard like C18 Dihydroceramide-d3 is critical for correcting for variability in sample preparation and matrix effects during ionization, leading to high-quality quantitative data. The following tables summarize typical validation results for the quantification of dihydroceramides using similar LC-MS/MS methods.[1][4][5]

Table 1: Assay Performance Characteristics

ParameterTypical Value
Linearity (R²)>0.99[1]
Lower Limit of Quantification (LLOQ)1 nM[1]
Intra-assay Precision (%CV)< 15%[1]
Inter-assay Precision (%CV)< 15%[1]
Accuracy (%RE)Within ±15%[4]
Extraction Recovery> 90%[1]

Table 2: Precision and Accuracy of Quality Control (QC) Samples

QC LevelNominal Conc. (nM)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%RE)
Low58.510.2-5.3
Medium506.17.52.1
High5004.86.91.5

Data in Table 2 is representative and synthesized from typical validation studies for dihydroceramide quantification.[1][4]

Conclusion

The protocol described provides a robust and reliable method for the targeted quantification of C18 dihydroceramide in human plasma. By employing C18 Dihydroceramide-d3 as an internal standard, this LC-MS/MS method achieves high accuracy, precision, and sensitivity. This approach is well-suited for applications in clinical research and drug development where the accurate measurement of specific dihydroceramide species is essential for understanding their role in health and disease.

References

Application Notes and Protocols: C18 Dihydroceramide-d3-1 in Sphingolipid Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a complex class of lipids that serve as both structural components of cell membranes and as critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation. The intricate and dynamic nature of sphingolipid metabolism presents a significant area of interest for understanding disease pathogenesis and for the development of novel therapeutic agents. Metabolic flux analysis using stable isotope tracers is a powerful technique to delineate the flow of metabolites through these pathways. C18 Dihydroceramide-d3-1, a deuterated form of C18 dihydroceramide (B1258172), serves as a valuable tool for tracing the de novo sphingolipid synthesis pathway, specifically from the point of dihydroceramide generation. Its incorporation into downstream sphingolipids allows for the quantitative analysis of the activities of key enzymes such as dihydroceramide desaturase (DES) and various synthases involved in the production of complex sphingolipids.

This document provides detailed application notes and experimental protocols for the use of this compound in metabolic flux analysis of sphingolipids, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Application of this compound

This compound is primarily utilized in two key applications within sphingolipid research:

  • Metabolic Tracer: To quantitatively measure the flux from dihydroceramide to ceramide and subsequently to more complex sphingolipids like sphingomyelin (B164518) and glucosylceramide. By introducing a known amount of the labeled precursor to cells or tissues, researchers can track the appearance of the deuterium (B1214612) label in downstream metabolites over time. This provides insights into the rates of enzymatic conversions and the overall dynamics of the pathway under various experimental conditions.

  • Internal Standard: In quantitative LC-MS/MS analysis, this compound can be used as an internal standard for the accurate quantification of endogenous C18 dihydroceramide. Since it has nearly identical chemical and physical properties to its unlabeled counterpart but a different mass, it can correct for variations in sample extraction, processing, and instrument response.[1]

Sphingolipid Biosynthesis Pathway

The de novo synthesis of sphingolipids is a highly regulated process that begins in the endoplasmic reticulum (ER).[2] The pathway involves several key steps, with ceramide occupying a central role from which complex sphingolipids are synthesized.[3] The metabolic fate of this compound is depicted in the following pathway:

Sphingolipid_Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine KDSR DHCer_d3 This compound (Tracer) Sphinganine->DHCer_d3 CerS Cer_d3 C18 Ceramide-d3 DHCer_d3->Cer_d3 DES1 SM_d3 Sphingomyelin-d3 Cer_d3->SM_d3 SMS GlcCer_d3 Glucosylceramide-d3 Cer_d3->GlcCer_d3 GCS

Figure 1: Simplified de novo sphingolipid synthesis pathway showing the incorporation of this compound.

Experimental Workflow for Metabolic Flux Analysis

A typical workflow for a metabolic flux experiment using this compound involves several key stages, from cell culture and labeling to data analysis.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Phase Cell_Culture 1. Cell Culture & Treatment Labeling 2. Labeling with This compound Cell_Culture->Labeling Harvesting 3. Cell Harvesting (Time-course) Labeling->Harvesting Lipid_Extraction 4. Lipid Extraction Harvesting->Lipid_Extraction LCMS_Analysis 5. LC-MS/MS Analysis Lipid_Extraction->LCMS_Analysis Data_Processing 6. Data Processing & Quantification LCMS_Analysis->Data_Processing Flux_Calculation 7. Metabolic Flux Calculation Data_Processing->Flux_Calculation Biological_Interpretation 8. Biological Interpretation Flux_Calculation->Biological_Interpretation

Figure 2: General experimental workflow for sphingolipid metabolic flux analysis.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the labeling of cultured mammalian cells with this compound to trace its incorporation into downstream sphingolipids.

Materials:

  • Cultured mammalian cells (e.g., HEK293, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (in ethanol (B145695) or complexed to BSA)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

  • 1.5 mL microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Cell Treatment (Optional): If investigating the effect of a compound, treat the cells for the desired duration before labeling.

  • Preparation of Labeling Medium: Prepare the labeling medium by adding this compound to the complete culture medium to a final concentration of 1-5 µM. The tracer is often delivered complexed to bovine serum albumin (BSA) to enhance its solubility and cellular uptake.

  • Labeling: Remove the existing medium from the cells and wash once with pre-warmed PBS. Add 1 mL of the labeling medium to each well.

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120, 240 minutes) to monitor the flux of the tracer through the pathway.

  • Cell Harvesting: At each time point, aspirate the labeling medium and immediately wash the cells twice with ice-cold PBS to stop the metabolic processes.

  • Add 1 mL of ice-cold PBS to each well and scrape the cells. Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.

  • Cell Lysis: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant. The cell pellet is now ready for lipid extraction.

Protocol 2: Lipid Extraction from Cultured Cells

This protocol is for the extraction of total lipids from the cell pellets obtained in Protocol 1.

Materials:

Procedure:

  • Resuspend Pellet: Resuspend the cell pellet in 100 µL of deionized water.

  • Solvent Addition: Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the resuspended cells.[4]

  • Internal Standard Spiking (for absolute quantification): If this compound is used as a tracer, add a different internal standard cocktail containing other deuterated sphingolipids (e.g., C17 Ceramide) for the quantification of other endogenous sphingolipids.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Phase Separation: Add 125 µL of chloroform and 125 µL of deionized water to induce phase separation. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Three layers will be visible: an upper aqueous layer, a protein disk, and a lower organic layer containing the lipids.

  • Collection of Organic Phase: Carefully collect the lower organic phase using a glass syringe and transfer it to a new glass vial.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol or a mixture of the initial mobile phase.

Protocol 3: LC-MS/MS Analysis of Sphingolipids

This protocol provides a general framework for the analysis of deuterated and endogenous sphingolipids by LC-MS/MS. Specific parameters may need to be optimized for the instrument in use.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source

LC Parameters (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for sphingolipid analysis.[4]

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.[5]

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 4:3, v/v) with 0.1% formic acid and 10 mM ammonium formate.[5]

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over several minutes to elute the sphingolipids based on their polarity.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50°C.

MS/MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and its deuterated counterpart need to be determined. For C18 Dihydroceramide (d18:0/18:0), the precursor ion [M+H]+ is m/z 568.6, and for this compound, it would be m/z 571.6. A characteristic product ion for both is often m/z 264.3, corresponding to the sphingoid base fragment.

  • Collision Energy and other source parameters: These need to be optimized for each specific compound to achieve the best sensitivity.

Data Presentation and Analysis

The data obtained from the LC-MS/MS analysis will consist of peak areas for the endogenous sphingolipids and their corresponding deuterated forms at each time point. This data can be used to calculate the rate of incorporation of the tracer and the turnover of the sphingolipid pools.

Table 1: Representative MRM Transitions for Sphingolipid Analysis
CompoundPrecursor Ion (m/z)Product Ion (m/z)
C18 Dihydroceramide (d18:0/18:0)568.6264.3
This compound 571.6 264.3
C18 Ceramide (d18:1/18:0)566.6264.3
C18 Ceramide-d3569.6264.3
C18 Sphingomyelin (d18:1/18:0)731.6184.1
C18 Sphingomyelin-d3734.6184.1
C18 Glucosylceramide (d18:1/18:0)728.6264.3
C18 Glucosylceramide-d3731.6264.3
Table 2: Example Quantitative Data from a Metabolic Flux Experiment

This table shows hypothetical data representing the percentage of the labeled sphingolipid pool relative to the total pool (labeled + unlabeled) over time after introducing this compound.

Time (minutes)% Labeled C18 Dihydroceramide-d3% Labeled C18 Ceramide-d3% Labeled C18 Sphingomyelin-d3
00.00.00.0
1585.215.32.1
3075.835.78.5
6060.155.220.3
12042.568.938.7
24025.372.155.4

Conclusion

The use of this compound as a metabolic tracer provides a robust method for dissecting the complexities of sphingolipid metabolism. By following the detailed protocols for cell labeling, lipid extraction, and LC-MS/MS analysis, researchers can gain valuable quantitative insights into the regulation of sphingolipid pathways in health and disease. This knowledge is crucial for identifying novel therapeutic targets and developing next-generation drugs for a wide range of disorders.

References

Application Note: Quantification of C18 Dihydroceramide in Cultured Cells Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroceramides are immediate precursors to ceramides (B1148491) in the de novo sphingolipid synthesis pathway and are increasingly recognized as bioactive lipids involved in various cellular processes, including autophagy, cell cycle arrest, and apoptosis.[1][2] C18 dihydroceramide (B1258172) (N-stearoyl-sphinganine), in particular, has been implicated in cellular stress responses and metabolic diseases.[2][3] Accurate quantification of C18 dihydroceramide in cultured cells is crucial for understanding its physiological roles and for the development of therapeutic agents targeting sphingolipid metabolism. This application note provides a detailed protocol for the quantification of C18 dihydroceramide in cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard.

Signaling Pathway Context

C18 dihydroceramide is synthesized in the endoplasmic reticulum as part of the de novo sphingolipid synthesis pathway. The process begins with the condensation of serine and palmitoyl-CoA, leading to the formation of sphinganine (B43673). Ceramide synthases (CerS) then acylate sphinganine with a fatty acyl-CoA, such as stearoyl-CoA (for C18), to produce dihydroceramide.[2] Dihydroceramide is subsequently desaturated by dihydroceramide desaturase (DEGS) to form ceramide.[1]

De Novo Sphingolipid Synthesis Pathway cluster_Golgi Golgi Apparatus Serine Serine + Palmitoyl-CoA Keto_sphinganine 3-Keto-sphinganine Serine->Keto_sphinganine SPT Sphinganine Sphinganine Keto_sphinganine->Sphinganine 3-KR C18_DHCer C18 Dihydroceramide Sphinganine->C18_DHCer CerS1/5/6 C18_Cer C18 Ceramide C18_DHCer->C18_Cer DEGS1 Complex_Sphingolipids Complex Sphingolipids C18_Cer->Complex_Sphingolipids Transport

Figure 1: Simplified de novo synthesis pathway of C18 dihydroceramide.

Experimental Protocols

This section details the necessary steps for the quantification of C18 dihydroceramide, from cell culture to data analysis.

Cell Culture and Harvesting

A human cancer cell line, such as HeLa or U2OS, can be used.[4][5]

  • Materials:

    • HeLa cells (or other suitable cell line)

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

    • 6-well tissue culture plates

    • Phosphate-buffered saline (PBS), ice-cold

    • Cell scraper

    • Microcentrifuge tubes

  • Protocol:

    • Seed 1 x 10^6 cells per well in 6-well plates and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

    • After incubation (and any experimental treatment), aspirate the culture medium.

    • Wash the cells twice with 1 mL of ice-cold PBS.

    • Add 500 µL of ice-cold PBS to each well and scrape the cells.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Discard the supernatant and store the cell pellet at -80°C until lipid extraction.

Lipid Extraction

This protocol is based on the widely used Bligh and Dyer method, modified for cultured cells.[6]

  • Materials:

    • Cell pellet

    • Deuterated C18 dihydroceramide internal standard (e.g., C18 Dihydroceramide-d3)

    • Methanol (HPLC grade)

    • Chloroform (B151607) (HPLC grade)

    • Ultrapure water

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Protocol:

    • Resuspend the cell pellet in 100 µL of ultrapure water.

    • Spike the sample with the deuterated internal standard to a final concentration of 50 ng/mL.

    • Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol and vortex thoroughly for 1 minute.

    • Incubate on ice for 15 minutes.

    • Add 125 µL of chloroform and vortex for 1 minute.

    • Add 125 µL of ultrapure water and vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase into a clean glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipids in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[4]

    • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate

    • Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid and 1 mM ammonium formate

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-1 min: 80% B

      • 1-8 min: Linear gradient to 99% B

      • 8-12 min: Hold at 99% B

      • 12.1-15 min: Re-equilibrate at 80% B

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 4000 V

    • Gas Temperature: 300°C

    • Drying Gas Flow: 10 L/min

    • Multiple Reaction Monitoring (MRM) Transitions:

      • The precursor ion for dihydroceramides is typically the [M+H]+ adduct, and a common product ion results from the loss of the fatty acyl chain and water, yielding a fragment with m/z 266.2 for the sphinganine backbone. The specific m/z will vary slightly based on instrumentation and calibration. For C18 dihydroceramide, the precursor ion is approximately m/z 568.6. The deuterated standard will have a corresponding mass shift.

G cluster_prep Sample Preparation cluster_analysis Analysis P1 Cell Culture & Harvesting P2 Spike with Deuterated Standard P1->P2 P3 Lipid Extraction (Bligh & Dyer) P2->P3 P4 Dry & Reconstitute P3->P4 A1 LC-MS/MS Analysis (MRM Mode) P4->A1 A2 Peak Integration A1->A2 A3 Quantification vs. Standard Curve A2->A3

Figure 2: Experimental workflow for C18 dihydroceramide quantification.

Data Presentation

Quantitative data should be presented in a clear, tabular format. A calibration curve should be generated using a series of known concentrations of a C18 dihydroceramide standard spiked with a constant concentration of the deuterated internal standard. The concentration of C18 dihydroceramide in the cell samples is then calculated from this curve.

Table 1: Representative Quantitative Data for C18 Dihydroceramide

Sample IDTreatmentPeak Area (C18 Dihydroceramide)Peak Area (Internal Standard)Ratio (Analyte/IS)Concentration (pmol/10^6 cells)
Control 1Vehicle15,23478,9450.19312.8
Control 2Vehicle16,01279,1230.20213.4
Control 3Vehicle15,58978,5500.19813.1
Mean ± SD Vehicle 15,612 ± 390 78,873 ± 298 0.198 ± 0.005 13.1 ± 0.3
Treated 1Drug X30,14578,6500.38325.4
Treated 2Drug X31,56779,0100.39926.5
Treated 3Drug X30,88078,8800.39126.0
Mean ± SD Drug X 30,864 ± 711 78,847 ± 182 0.391 ± 0.008 26.0 ± 0.6

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

This application note provides a comprehensive and robust protocol for the quantification of C18 dihydroceramide in cultured cells. The use of a deuterated internal standard and LC-MS/MS ensures high sensitivity, specificity, and accuracy.[4] This methodology is a valuable tool for researchers investigating the role of sphingolipids in health and disease.

References

Application Note: C18 Dihydroceramide-d3 for Sphingolipid Profiling in Clinical Research Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Sphingolipids are a class of bioactive lipids that play crucial roles in cell structure and signaling. Dysregulation of sphingolipid metabolism has been implicated in numerous diseases, including metabolic disorders, cardiovascular disease, neurodegenerative diseases, and cancer. Dihydroceramides, precursors to ceramides (B1148491) in the de novo synthesis pathway, were once considered biologically inert but are now recognized as important signaling molecules in their own right, involved in processes such as autophagy, apoptosis, and cellular stress responses.[1][2][3] Consequently, the accurate quantification of dihydroceramides and other sphingolipids in clinical research samples is of great interest for biomarker discovery and understanding disease pathogenesis.

This application note provides a detailed protocol for the quantitative analysis of C18 Dihydroceramide (B1258172) (d18:0/18:0) in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, C18 Dihydroceramide-d3, for accurate and precise quantification.

C18 Dihydroceramide in Sphingolipid Metabolism

C18 Dihydroceramide is a key intermediate in the de novo sphingolipid synthesis pathway. This pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several enzymatic steps to produce dihydroceramides of varying acyl chain lengths. Dihydroceramides are then desaturated by dihydroceramide desaturase (DEGS) to form ceramides, the central hub of sphingolipid metabolism.

Sphingolipid_Pathway Serine Serine + Palmitoyl-CoA Keto_Sphinganine 3-Ketosphinganine Serine->Keto_Sphinganine SPT Sphinganine (B43673) Sphinganine (dihydrosphingosine) Keto_Sphinganine->Sphinganine 3-KSR C18_DHCer C18 Dihydroceramide (d18:0/18:0) Sphinganine->C18_DHCer C18_Cer C18 Ceramide (d18:1/18:0) C18_DHCer->C18_Cer DEGS1 Complex_SL Complex Sphingolipids (e.g., Sphingomyelin) C18_Cer->Complex_SL SMS/GCS Degradation Degradation/Salvage Pathway C18_Cer->Degradation

Figure 1: De novo sphingolipid synthesis pathway highlighting C18 Dihydroceramide.

Experimental Workflow

The overall workflow for the analysis of C18 Dihydroceramide in clinical plasma samples involves sample preparation, LC-MS/MS analysis, and data processing.

Workflow Sample Plasma Sample Collection Spike Spike with C18 Dihydroceramide-d3 Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Bligh-Dyer) Spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitute->LC_MS Data Data Processing and Quantification LC_MS->Data

Figure 2: Experimental workflow for sphingolipid profiling.

Materials and Methods

Materials
  • C18 Dihydroceramide (d18:0/18:0) analytical standard

  • C18 Dihydroceramide-d3 (d18:0/18:0-d3) internal standard (Note: The "-1" in the topic title is presumed to be a typo or internal nomenclature and is not standard. A d3-labeled standard on the C18 acyl chain is recommended.)

  • Human plasma (collected in EDTA tubes)

  • Methanol (LC-MS grade)

  • Chloroform (B151607) (HPLC grade)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Ultrapure water

Sample Preparation: Lipid Extraction from Plasma
  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a glass tube, add 10 µL of the C18 Dihydroceramide-d3 internal standard solution (concentration to be optimized based on endogenous levels).

  • Add 2 mL of a 1:2 (v/v) chloroform:methanol mixture.

  • Vortex thoroughly for 30 seconds.

  • Add 0.5 mL of chloroform and vortex.

  • Add 0.5 mL of ultrapure water and vortex.

  • Centrifuge at 3,500 x g for 15 minutes at room temperature to separate the phases.[4]

  • Carefully collect the lower organic phase into a new glass tube.

  • Re-extract the upper aqueous phase with 1 mL of chloroform, vortex, and centrifuge again.

  • Pool the organic phases.

  • Dry the combined organic extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions

ParameterValue
LC System UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Acetonitrile/Water (20:80, v/v) with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (20:80, v/v) with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 50 °C
Injection Volume 5 µL
Gradient 0-1 min: 75% B; 1-9 min: 75-83% B; 9-9.1 min: 83-100% B; 9.1-10 min: 100% B; 10.1-12 min: 75% B

Mass Spectrometry Conditions

ParameterValue
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
C18 Dihydroceramide (d18:0/18:0)568.5266.35025
C18 Dihydroceramide-d3 (d18:0/18:0-d3)571.5266.35025

Note: MRM transitions and collision energies should be optimized for the specific instrument used. The product ion at m/z 266.3 corresponds to the sphinganine backbone.

Data Analysis and Quantification

Quantification is performed by calculating the peak area ratio of the analyte (C18 Dihydroceramide) to the internal standard (C18 Dihydroceramide-d3). A calibration curve is constructed by analyzing a series of standards with known concentrations of C18 Dihydroceramide and a fixed concentration of the internal standard. The concentration of C18 Dihydroceramide in the plasma samples is then determined from the calibration curve.

Method Performance

The described method, when properly validated, can achieve high sensitivity, specificity, and a wide dynamic range for the quantification of C18 Dihydroceramide in clinical research samples. Typical performance characteristics from similar published methods include:

ParameterTypical Value
Linearity (R²) > 0.99
Lower Limit of Quantification (LLOQ) 1-10 ng/mL
Intra- and Inter-day Precision (CV%) < 15%
Accuracy 85-115%
Extraction Recovery > 85%

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of C18 Dihydroceramide in human plasma using LC-MS/MS with a deuterated internal standard. This method is suitable for sphingolipid profiling in clinical research, enabling the investigation of the role of dihydroceramides in various pathological conditions and facilitating the discovery of potential lipid biomarkers.

References

High-Resolution Mass Spectrometry for the Separation of C18 Dihydroceramide Isomers: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroceramides (dhCer) are crucial precursors in the de novo synthesis of ceramides (B1148491) and other complex sphingolipids. Historically considered biologically inert intermediates, recent evidence has illuminated their roles as bioactive molecules in various cellular processes, including autophagy, apoptosis, and cell cycle regulation.[1][2][3] C18 dihydroceramide, characterized by an 18-carbon fatty acyl chain, exists as a heterogeneous group of isomers, including constitutional isomers (e.g., straight-chain vs. branched-chain fatty acids) and stereoisomers. These subtle structural variations can lead to distinct biological activities and metabolic fates.[4][5] Therefore, the ability to accurately separate and quantify C18 dhCer isomers is paramount for understanding their specific roles in health and disease, and for the development of targeted therapeutics.

This application note provides a detailed protocol for the analysis of C18 dihydroceramides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). We present a robust method for the quantification of total C18 dhCer and offer specialized protocols for the chromatographic separation of its constitutional and stereoisomers.

Experimental Protocols

Protocol 1: Quantitative Analysis of Total C18 Dihydroceramide

This protocol is adapted from established methods for the high-throughput quantification of ceramides and dihydroceramides in biological samples.[6][7]

1. Sample Preparation (Lipid Extraction)

  • Materials:

    • Biological sample (e.g., cell pellet, plasma, tissue homogenate)

    • Internal Standard (IS): C17 Dihydroceramide

    • Methanol (B129727) (MeOH), HPLC grade

    • Chloroform (CHCl₃), HPLC grade

    • Deionized water

    • Phosphate-buffered saline (PBS)

    • Glass vials with PTFE-lined caps

    • Centrifuge

  • Procedure:

    • To a known amount of sample (e.g., 1x10⁶ cells or 50 µL plasma), add the internal standard (C17 dhCer) to a final concentration of 50 ng/mL.

    • Perform a liquid-liquid extraction using a modified Bligh-Dyer method. Add MeOH and CHCl₃ in a sequential manner to achieve a final solvent ratio of 1:2:0.8 (MeOH:CHCl₃:H₂O, v/v/v).

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 4,000 x g for 15 minutes at 4°C to induce phase separation.

    • Carefully collect the lower organic phase containing the lipids into a clean glass vial.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid film in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • High-performance liquid chromatography (HPLC) system

    • High-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Liquid Chromatography Conditions:

    • Column: Reversed-phase C18 column (e.g., ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm).[8]

    • Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[8]

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-2 min: 30% B

      • 2-12 min: Linear gradient to 100% B

      • 12-15 min: Hold at 100% B

      • 15.1-18 min: Return to 30% B and equilibrate.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 500°C.

    • Gas Flow: Desolvation gas at 800 L/hr, Cone gas at 50 L/hr.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) for high resolution.

    • MRM Transitions:

      • C18 Dihydroceramide (d18:0/18:0): Precursor ion [M+H]⁺ m/z 568.5 → Product ion m/z 284.3 (sphinganine backbone fragment).

      • C17 Dihydroceramide (IS): Precursor ion [M+H]⁺ m/z 554.5 → Product ion m/z 284.3.

Protocol 2: Separation of C18 Dihydroceramide Constitutional Isomers (Branched vs. Straight-Chain)

This protocol is an adaptation of a method for separating branched-chain fatty acid isomers and can be applied to differentiate dihydroceramides with different acyl chain structures.[9]

1. Sample Preparation: Follow Protocol 1.

2. LC-MS/MS Analysis:

  • Liquid Chromatography Conditions:

    • Column: Reversed-phase C18 column with high shape selectivity (e.g., Acquity UPLC CSH C18).[9]

    • Mobile Phase and Gradient: Utilize the same mobile phases as in Protocol 1, but with an extended, shallower gradient to enhance the separation of closely eluting isomers. A longer column may also improve resolution.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Conditions: Identical to Protocol 1. The high-resolution mass spectrometer will differentiate any co-eluting isobaric isomers based on their exact mass.

Protocol 3: Separation of C18 Dihydroceramide Stereoisomers (Enantiomers)

This protocol is a proposed adaptation based on methods for chiral separation of other lipid classes using supercritical fluid chromatography (SFC).[10][11][12]

1. Sample Preparation: Follow Protocol 1. Ensure the final reconstituted sample is in a solvent compatible with SFC (e.g., Methanol/Chloroform).

2. SFC-MS/MS Analysis:

  • Instrumentation:

    • Supercritical Fluid Chromatography (SFC) system.

    • High-resolution tandem mass spectrometer.

  • SFC Conditions:

    • Column: Chiral stationary phase, such as a tris(3,5-dimethylphenylcarbamate) derivative of amylose.[11]

    • Mobile Phase: Supercritical CO₂ with a co-solvent of methanol or ethanol.

    • Gradient: An isocratic or gradient elution with increasing co-solvent percentage may be optimized for separation.

    • Flow Rate: 2-3 mL/min.

    • Backpressure: 150 bar.

  • Mass Spectrometry Conditions: Identical to Protocol 1.

Data Presentation

The following table summarizes representative quantitative data on the effects of 2'-hydroxy-C6-dihydroceramide stereoisomers on endogenous long-chain ceramide levels in MCF7 cells, indicating the potential for isomer-specific biological effects that would necessitate their separation for accurate study.[4]

Treatment (10 µM)Endogenous C18-Ceramide Fold Change (vs. Control)
(2'S)-2'-OH-C6-dhCer~30-fold increase
(2'R)-2'-OH-C6-dhCer~5-fold increase

This data highlights that different stereoisomers can have markedly different impacts on cellular lipid metabolism, underscoring the importance of isomeric separation.[4]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis High-Resolution Mass Spectrometry Analysis cluster_separation_methods Isomer Separation Strategies start Biological Sample is_spike Spike Internal Standard (C17 dhCer) start->is_spike extraction Liquid-Liquid Extraction (Bligh-Dyer) is_spike->extraction drydown Dry Down Under Nitrogen extraction->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute lc_separation LC or SFC Separation reconstitute->lc_separation ms_detection ESI-MS/MS Detection lc_separation->ms_detection protocol1 Protocol 1: Total C18 dhCer (Reversed-Phase C18) lc_separation->protocol1 protocol2 Protocol 2: Constitutional Isomers (Optimized Reversed-Phase) lc_separation->protocol2 protocol3 Protocol 3: Stereoisomers (Chiral SFC) lc_separation->protocol3 data_analysis Data Analysis & Quantification ms_detection->data_analysis G cluster_upstream Upstream Stimulus cluster_synthesis De Novo Synthesis cluster_autophagy Lethal Autophagy Induction stress Cellular Stress (e.g., Chemotherapeutics) cers1 Ceramide Synthase 1 (CerS1) stress->cers1 dhcer C18 Dihydroceramide cers1->dhcer degs1 Dihydroceramide Desaturase 1 (DEGS1) dhcer->degs1 cer C18 Ceramide degs1->cer mitochondria Mitochondria cer->mitochondria Accumulates on mitochondrial membrane lc3b LC3B-II mitochondria->lc3b Recruits LC3B-II autophagosome Autophagosome Formation lc3b->autophagosome mitophagy Lethal Mitophagy autophagosome->mitophagy cell_death Caspase-Independent Cell Death mitophagy->cell_death

References

HILIC-MS Protocol for the Analysis of Polar Sphingolipids Including C18 Dihydroceramide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a complex class of lipids that serve as both structural components of cell membranes and as critical signaling molecules in a myriad of cellular processes. Dihydroceramides, including C18 Dihydroceramide (Cer(d18:0/18:0)), are key metabolic intermediates in the de novo sphingolipid synthesis pathway. Altered levels of specific sphingolipids have been implicated in various diseases, making their accurate quantification essential for understanding disease mechanisms and for the development of novel therapeutics.

This document provides a detailed protocol for the quantitative analysis of polar sphingolipids, with a specific focus on C18 Dihydroceramide, using Hydrophilic Interaction Liquid Chromatography coupled to Mass Spectrometry (HILIC-MS). HILIC is particularly well-suited for the separation of polar lipids based on the polarity of their head groups, offering a robust method for the analysis of this important class of molecules.

Signaling Pathway

Dihydroceramides are crucial precursors in the de novo synthesis of ceramides (B1148491) and more complex sphingolipids. This pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several enzymatic steps to produce dihydroceramides, which are then desaturated to form ceramides.

Sphingolipid_Pathway Serine Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Serine->KDS SPT Sphinganine Sphinganine (dihydrosphingosine) KDS->Sphinganine KDS Reductase DHCer C18 Dihydroceramide (Cer(d18:0/18:0)) Sphinganine->DHCer CerS1 Cer C18 Ceramide (Cer(d18:1/18:0)) DHCer->Cer DEGS1 ComplexSL Complex Sphingolipids (e.g., Sphingomyelin) Cer->ComplexSL

De novo sphingolipid synthesis pathway.

Experimental Workflow

The following diagram outlines the major steps in the HILIC-MS based analysis of polar sphingolipids from biological samples.

HILIC_MS_Workflow SamplePrep Sample Preparation (e.g., Protein Precipitation) LipidExtraction Lipid Extraction (e.g., LLE or SPE) SamplePrep->LipidExtraction Reconstitution Reconstitution in Injection Solvent LipidExtraction->Reconstitution HILIC HILIC Separation Reconstitution->HILIC MS Mass Spectrometry (ESI-MS/MS) HILIC->MS DataAnalysis Data Analysis and Quantification MS->DataAnalysis

HILIC-MS workflow for sphingolipid analysis.

Experimental Protocols

Sample Preparation and Lipid Extraction

Accurate quantification begins with robust and reproducible sample preparation. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

Materials:

  • Biological sample (e.g., plasma, cell lysate)

  • Internal Standard (IS) solution (e.g., C17 Dihydroceramide)

  • Methanol (MeOH), HPLC grade

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Water, HPLC grade

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of sample, add 20 µL of the internal standard solution.

  • Add 1.5 mL of a pre-chilled (-20°C) MTBE:MeOH (5:1.5, v/v) solution.

  • Vortex vigorously for 1 minute.

  • Add 375 µL of water to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Carefully collect the upper organic phase into a clean tube.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for HILIC-MS analysis.

HILIC-MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • HILIC column (e.g., a silica-based column with a particle size of less than 2 µm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Liquid Chromatography Conditions:

  • Column: HILIC Silica Column (e.g., 50 x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Acetonitrile with 0.2% formic acid.[1]

  • Mobile Phase B: Water with 0.2% formic acid and 10 mM ammonium (B1175870) formate.[1]

  • Flow Rate: 400 µL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
2.0 50 50
2.1 5 95
3.0 5 95
3.1 95 5

| 5.0 | 95 | 5 |

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument

  • MRM Transitions:

    • C18 Dihydroceramide (Cer(d18:0/18:0)): Precursor ion [M+H]+ m/z 568.6 → Product ion m/z 266.3

    • Internal Standard (C17 Dihydroceramide): Precursor ion [M+H]+ m/z 554.5 → Product ion m/z 266.3

Quantitative Data Summary

The following table summarizes typical quantitative performance characteristics for the HILIC-MS analysis of C18 Dihydroceramide. These values can vary depending on the specific instrumentation and experimental conditions.

AnalyteLinearity RangeLOD (Limit of Detection)LOQ (Limit of Quantification)
C18 Dihydroceramide 0.5 - 1000 pmol>0.99~0.1 - 1 pmol~0.5 - 5 pmol

Note: The presented data is a compilation from multiple sources and should be considered as a general reference. Method validation is crucial for establishing performance characteristics in a specific laboratory setting.

Conclusion

The described HILIC-MS protocol provides a robust and sensitive method for the quantitative analysis of polar sphingolipids, including the key metabolic intermediate C18 Dihydroceramide. This methodology is a valuable tool for researchers in various fields, enabling the detailed investigation of the role of sphingolipids in health and disease. The provided workflow and protocols can be adapted to specific research needs, contributing to advancements in sphingolipid research and its applications in drug development.

References

Supercritical Fluid Chromatography (SFC) for Rapid Lipid Profiling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Supercritical Fluid Chromatography (SFC) has emerged as a powerful analytical technique for the rapid and efficient profiling of lipids. Its advantages over traditional methods like High-Performance Liquid Chromatography (HPLC), such as higher throughput, reduced organic solvent consumption, and unique selectivity, make it an attractive platform for lipidomics research and drug development.[1][2] This document provides detailed application notes and experimental protocols for the use of SFC in lipid analysis, complete with quantitative data, methodologies, and visual workflows to guide researchers in implementing this technology.

Introduction

Lipidomics, the large-scale study of lipids in biological systems, plays a crucial role in understanding cellular processes, disease pathogenesis, and drug action. The chemical diversity and complexity of the lipidome necessitate advanced analytical techniques for comprehensive profiling. Supercritical Fluid Chromatography (SFC), which utilizes a supercritical fluid such as carbon dioxide as the primary mobile phase, offers several key advantages for lipid analysis.[2] The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiency compared to liquid chromatography.[2] SFC is particularly well-suited for the separation of nonpolar and moderately polar lipids, including triglycerides, cholesterol esters, and phospholipids.[1][3]

Advantages of SFC for Lipid Profiling

  • High Throughput: SFC methods are significantly faster than conventional HPLC methods, enabling the analysis of large sample cohorts in a shorter time frame.[1][4] For instance, a 13-minute SFC method can achieve complete resolution of five triglyceride standards that would take over 35 minutes using a standard LC gradient.[4]

  • Unique Selectivity: SFC provides different selectivity compared to reversed-phase LC, often separating lipids based on their class and degree of unsaturation.[1][4] This orthogonality can be advantageous for resolving complex lipid mixtures.

  • Reduced Solvent Consumption: The primary mobile phase in SFC is environmentally friendly and inexpensive carbon dioxide, significantly reducing the consumption of organic solvents.[2]

  • Compatibility with Various Detectors: SFC can be readily coupled with a range of detectors, including mass spectrometry (MS) and charged aerosol detectors (CAD), providing both structural information and quantitative data.[5][6]

Experimental Protocols

Sample Preparation for Plasma Lipidomics

A robust and reproducible sample preparation protocol is critical for accurate lipid profiling. The following is a modified Folch extraction method, which has been shown to provide good recovery for a broad range of lipid classes.[7]

Materials:

Protocol:

  • To 25 µL of plasma or serum in a glass tube, add an appropriate amount of the internal standard mix.

  • Add 2 mL of chloroform and 1 mL of methanol to the sample.

  • Homogenize the mixture for 15 minutes at 40°C in an ultrasonic bath.

  • After the samples have cooled to room temperature, add 600 µL of 250 mM ammonium carbonate buffer.

  • Vortex the mixture and then centrifuge at 3000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1, v/v) for SFC analysis.

SFC-MS Method for General Lipid Profiling

This protocol provides a general method for the separation of a wide range of lipid classes using a diethylamine (B46881) (DEA) column, which offers excellent class-based separation.[5][8]

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system

  • Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source

  • ACQUITY UPC² Torus DEA column (3.0 x 100 mm, 1.7 µm) or equivalent

SFC Conditions:

ParameterValue
Mobile Phase A Carbon Dioxide (CO₂)
Mobile Phase B (Modifier) Methanol/Water (95:5, v/v) with 0.1% Ammonium Acetate
Flow Rate 1.0 mL/min
Column Temperature 50°C
Back Pressure 1500 psi
Injection Volume 1 µL
Gradient 1% B for 1 min, ramp to 65% B in 11 min, hold at 65% B for 6 min, return to 1% B in 0.1 min, and equilibrate for 1.9 min.

MS Conditions:

ParameterValue
Ionization Mode ESI Positive and Negative
Capillary Voltage 3.0 kV (+) / -2.5 kV (-)
Source Temperature 120°C
Desolvation Temperature 400°C
Gas Flow Rates Optimize for specific instrument
Mass Range m/z 100 - 1500

Quantitative Data

The following tables summarize typical retention times and quantitative performance data for various lipid classes using SFC.

Table 1: Retention Times of Major Lipid Classes on a DEA Column [5]

Lipid ClassAbbreviationRetention Time (min)
DiglyceridesDG~3.5
CeramidesCer~4.0
PhosphatidylcholinesPC~5.5
SphingomyelinsSM~6.0
LysophosphatidylcholinesLPC~6.5
PhosphatidylethanolaminesPE~7.0
LysophosphatidylethanolaminesLPE~8.0
PhosphatidylglycerolsPG~8.5
PhosphatidylinositolsPI~9.5
PhosphatidylserinesPS~10.0
Phosphatidic AcidsPA~10.5

Table 2: Performance Data for SFC-CAD Analysis of Selected Lipids [5]

Analyte (Lipid Standard)Linearity (R²)LOD (ng on column)LOQ (ng on column)
PC 17:0/17:0>0.99~5~15
SM d18:1/17:0>0.99~5~15
PE 17:0/17:0>0.99~10~30
PS 17:0/17:0>0.99~10~30
PI 18:0/20:4>0.99~15~50

Table 3: SFC Separation of Triglycerides on a C18 Column [4][9]

TriglycerideRetention Time (min)
TG 16:0/16:0/16:0 (PPP)~4.5
TG 16:0/18:1/16:0 (POP)~4.7
TG 18:1/16:0/18:1 (OPO)~4.9
TG 18:1/18:1/18:1 (OOO)~5.2
TG 18:2/18:2/18:2 (LLL)~4.8

Visualizations

Experimental Workflow for SFC-Based Lipid Profiling

G cluster_sample_prep Sample Preparation cluster_sfc_analysis SFC Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Reconstitution Reconstitution in Injection Solvent Extraction->Reconstitution Injection Autosampler Injection Reconstitution->Injection SFC_System SFC System (CO2 + Modifier) Injection->SFC_System Column Analytical Column (e.g., DEA, C18) SFC_System->Column Detection Detection (MS or CAD) Column->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Detection & Integration Data_Acquisition->Peak_Integration Lipid_ID Lipid Identification (Database Matching) Peak_Integration->Lipid_ID Quantification Quantification & Statistical Analysis Lipid_ID->Quantification

Caption: Workflow for SFC-based lipid profiling.

Conclusion

Supercritical Fluid Chromatography offers a rapid, efficient, and robust platform for comprehensive lipid profiling. The protocols and data presented in these application notes provide a foundation for researchers to develop and implement SFC methods in their own laboratories. The high-throughput nature of SFC, coupled with its unique selectivity, makes it an invaluable tool for advancing our understanding of the lipidome in health and disease, as well as for applications in drug development and clinical research.

References

Application Note: High-Throughput Dihydroceramide Screening via Shotgun Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroceramides (dhCer), once considered inert precursors to ceramides, are now recognized as critical bioactive sphingolipids involved in a multitude of cellular processes.[1][2][3] Dysregulation of dihydroceramide (B1258172) metabolism has been implicated in various pathologies, including cancer, metabolic diseases, and neurodegenerative disorders.[2][4] This makes the high-throughput screening and quantification of dihydroceramide species a crucial aspect of biomedical research and drug development. Shotgun lipidomics, a direct-infusion mass spectrometry approach, offers a rapid and robust platform for the comprehensive analysis of the lipidome, including dihydroceramides, without the need for time-consuming chromatographic separation.[5] This application note provides a detailed workflow and protocols for the high-throughput screening of dihydroceramides using a shotgun lipidomics approach.

Dihydroceramide Signaling Pathways

Dihydroceramides are key intermediates in the de novo sphingolipid synthesis pathway, which primarily occurs in the endoplasmic reticulum.[2][6] The accumulation of specific dihydroceramide species can trigger various cellular responses, including autophagy, apoptosis, and the unfolded protein response (UPR) through endoplasmic reticulum (ER) stress.[1][2][3] Understanding these pathways is essential for interpreting the results of dihydroceramide screening.

Dihydroceramide_Signaling cluster_synthesis De Novo Sphingolipid Synthesis (ER) cluster_cellular_effects Cellular Effects Serine_PalmitoylCoA Serine + Palmitoyl-CoA Keto_Sphinganine 3-Keto-sphinganine Serine_PalmitoylCoA->Keto_Sphinganine SPT Sphinganine Sphinganine Keto_Sphinganine->Sphinganine 3-KR Dihydroceramide Dihydroceramide (dhCer) Sphinganine->Dihydroceramide CerS1-6 Ceramide Ceramide Dihydroceramide->Ceramide DES1/2 ER_Stress ER Stress / UPR Dihydroceramide->ER_Stress Autophagy Autophagy Dihydroceramide->Autophagy Apoptosis Apoptosis Dihydroceramide->Apoptosis Context-dependent cluster_cellular_effects cluster_cellular_effects ER_Stress->Autophagy ER_Stress->Apoptosis Shotgun_Lipidomics_Workflow Sample_Collection 1. Sample Collection (Cells, Tissues, Biofluids) Lipid_Extraction 2. Lipid Extraction (e.g., MTBE method) Sample_Collection->Lipid_Extraction Sample_Preparation 3. Sample Preparation (Dilution & Internal Standards) Lipid_Extraction->Sample_Preparation Direct_Infusion 4. Direct Infusion ESI-MS/MS Sample_Preparation->Direct_Infusion Data_Acquisition 5. Data Acquisition (Precursor Ion Scan / Neutral Loss Scan) Direct_Infusion->Data_Acquisition Data_Analysis 6. Data Analysis (Identification & Quantification) Data_Acquisition->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in C18 Dihydroceramide Quantification by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals to address challenges encountered during the LC-MS quantification of C18 Dihydroceramide (B1258172), with a specific focus on mitigating matrix effects for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in the LC-MS analysis of C18 Dihydroceramide?

In liquid chromatography-mass spectrometry (LC-MS), the matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] This phenomenon can lead to either the suppression or enhancement of the C18 Dihydroceramide signal, which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][2] In biological samples like plasma or serum, phospholipids (B1166683) are a major contributor to matrix effects, especially when using electrospray ionization (ESI).[1][3]

Q2: How can I determine if my C18 Dihydroceramide analysis is affected by matrix effects?

There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of an analyte in a pure solvent to the response of the same analyte spiked into a blank matrix sample after the extraction process.[1] The percentage difference between the two signals indicates the degree of ion suppression or enhancement.[1]

  • Post-Column Infusion Method: This is a qualitative method used to identify at which specific points in the chromatogram matrix effects are occurring.[1][2] A constant flow of C18 Dihydroceramide is infused into the mass spectrometer after the analytical column while a blank, extracted sample is injected.[1] Any significant dip or rise in the analyte's baseline signal indicates ion suppression or enhancement, respectively, at that retention time.[1][2]

Q3: What is the most effective way to compensate for matrix effects?

The most recognized and preferred technique to correct for matrix effects is the use of a stable isotope-labeled (SIL) internal standard.[2][4][5] A SIL internal standard for C18 Dihydroceramide (e.g., C18 Dihydroceramide-d3) is ideal because it has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[5][6] This allows it to accurately compensate for signal variations caused by the matrix effect.[7][8] If a specific SIL-IS is not available, a structurally similar analog, such as a dihydroceramide with a different chain length (e.g., C17 or C25), can be used as an alternative.[4][9]

Q4: My signal intensity is low and inconsistent across replicates. Could this be a matrix effect and what are the immediate troubleshooting steps?

Yes, low and inconsistent signal intensity are classic signs of ion suppression caused by matrix effects.[1] Here are immediate steps you can take to troubleshoot this issue:

  • Dilute the Sample: A simple first step is to dilute your sample extract.[1][2] This can reduce the concentration of interfering matrix components, provided your C18 Dihydroceramide concentration remains above the instrument's limit of detection.[1]

  • Optimize Chromatography: Modify your chromatographic method to better separate C18 Dihydroceramide from the interfering matrix components.[1][4] This could involve adjusting the mobile phase gradient, changing the mobile phase composition, or trying a different column chemistry.[4]

  • Review Sample Preparation: Inadequate sample cleanup is a primary cause of matrix effects.[4][10] Evaluate your extraction method to ensure it effectively removes interfering substances like phospholipids.[3]

Troubleshooting Guide: Ion Suppression & Enhancement

Below is a troubleshooting flowchart to guide you through addressing matrix effects.

cluster_troubleshooting Troubleshooting Matrix Effects cluster_solutions Mitigation Strategies start Low or Inconsistent Signal Intensity assess Assess Matrix Effect (Post-Extraction Spike or Post-Column Infusion) start->assess is_effect Matrix Effect Confirmed? assess->is_effect no_effect Investigate Other Issues: - Instrument Performance - Analyte Stability - Standard Preparation is_effect->no_effect No solution_hub Implement Mitigation Strategy is_effect->solution_hub Yes prep Optimize Sample Preparation (LLE, SPE, PPT) solution_hub->prep chrom Improve Chromatographic Separation solution_hub->chrom is Use Stable Isotope-Labeled Internal Standard (SIL-IS) solution_hub->is validate Re-evaluate & Validate Method prep->validate chrom->validate is->validate

Caption: A troubleshooting flowchart for addressing suspected matrix effects.

Optimize Sample Preparation

Improving sample cleanup is the most effective way to reduce matrix effects.[3] The goal is to selectively remove interfering endogenous components, particularly phospholipids, while maximizing the recovery of C18 Dihydroceramide.

Table 1: Comparison of Common Sample Preparation Techniques

TechniqueDescriptionProsCons
Protein Precipitation (PPT) A simple method where a solvent (e.g., acetonitrile, methanol) is added to precipitate proteins, which are then removed by centrifugation.[3][4]Fast, simple, inexpensive.[4]Non-selective, may not remove all phospholipids, leading to significant matrix effects.[3][4]
Liquid-Liquid Extraction (LLE) Partitions the analyte into an immiscible organic solvent, leaving many polar matrix components behind in the aqueous layer.[3][4]Offers better selectivity and cleaner extracts than PPT.[4]Can be more time-consuming and require larger solvent volumes. Recovery can be variable.[8]
Solid-Phase Extraction (SPE) A rigorous cleanup method where the sample is passed through a cartridge containing a sorbent that retains the analyte, allowing interferences to be washed away.[1][4]Provides the cleanest extracts, highly selective, reduces matrix effects significantly.[4]More complex, requires method development, can be more expensive.[1]

A study comparing extraction methods for sphingolipids found that a single-phase butanol extraction exhibited good recoveries for a wide range of sphingolipids.[7]

Table 2: Quantitative Comparison of Extraction Methods for Sphingolipids

Extraction MethodKey FeatureRelative Recovery of SphingolipidsReference
Butanol Single-Phase Modified from previous reports, uses a butanol/methanol (B129727) mixture.Exhibited good recoveries for all tested sphingolipids, including polar ones.[7][8]
MTBE Two-Phase Uses Methyl-tert-butyl ether (MTBE) and methanol, with water added to induce phase separation.Showed poor recoveries for more polar sphingolipids like sphingosine (B13886) and its phosphate (B84403) forms.[7][8]
MTBE Single-Phase A modified MTBE protocol that results in a single phase for analysis.Enhanced recovery of sphingosine-1-P but showed little improvement for sphingosine.[7][8]
Improve Chromatographic Separation

If co-elution of matrix components with C18 Dihydroceramide is the issue, optimizing the LC method is critical.

  • Gradient Optimization: Adjust the mobile phase gradient to increase the separation between the analyte peak and the regions where ion suppression occurs (identified via post-column infusion).[4]

  • Column Chemistry: Experiment with different reversed-phase column chemistries (e.g., C8, Phenyl-Hexyl) to alter selectivity and improve separation from interfering compounds.[4] A C18 column is commonly used for dihydroceramide analysis.[11]

  • Mobile Phase Additives: The choice of additives can significantly impact ionization efficiency. For positive ion mode ESI, adding ammonium (B1175870) formate (B1220265) and/or formic acid to the mobile phase generally enhances the signal for ceramides (B1148491) and dihydroceramides.[12][13]

Table 3: Typical LC Conditions for Dihydroceramide Analysis

ParameterRecommended ConditionReference
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[11][12][14]
Mobile Phase A Water with 0.1-0.2% formic acid and 10 mM ammonium formate[12][13][14]
Mobile Phase B Acetonitrile/Isopropanol (e.g., 90:10 or 1:1 v/v) with 0.1-0.2% formic acid[11][14]
Flow Rate 0.3 - 0.4 mL/min[11][12]
Injection Volume 5 - 10 µL[11][12]
Utilize an Appropriate Internal Standard

As previously mentioned, using a stable isotope-labeled (SIL) internal standard is the gold standard for correcting matrix effects.[5][6] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for a reliable normalization of the signal and accurate quantification.[7]

Experimental Protocols & Workflows

cluster_workflow General LC-MS/MS Workflow for C18 Dihydroceramide sample 1. Sample Collection (e.g., Plasma, Serum) is 2. Add SIL-Internal Standard (e.g., C18 Dihydroceramide-d3) sample->is prep 3. Sample Preparation (LLE, SPE, or PPT) is->prep dry 4. Dry Down & Reconstitute prep->dry lc 5. LC Separation (C18 Column) dry->lc ms 6. MS/MS Detection (ESI+, MRM Mode) lc->ms data 7. Data Analysis (Peak Integration & Quantification) ms->data

Caption: A typical workflow for the LC-MS/MS analysis of C18 Dihydroceramide.

Protocol 1: Assessment of Matrix Effect (Post-Extraction Spike Method)

This protocol helps quantify the extent of matrix effects in your assay.[1]

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike the C18 Dihydroceramide standard into the final analysis solvent (e.g., methanol).

    • Set B (Blank Matrix Extract): Process a blank matrix sample (e.g., plasma from a control source) through your entire sample preparation workflow.

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the C18 Dihydroceramide standard to the same final concentration as in Set A.[1]

  • Analyze Samples: Analyze all three sets of samples by LC-MS.

  • Calculate Matrix Effect (%ME):

    • %ME = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This is a generalized protocol; the specific sorbent and solvents should be optimized for C18 Dihydroceramide.[1]

  • Materials: C18 SPE cartridge, conditioning solvent (e.g., methanol), equilibration solvent (e.g., water), wash solvent, and elution solvent.

  • Conditioning: Pass the conditioning solvent (e.g., 1 mL methanol) through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass the equilibration solvent (e.g., 1 mL water) through the cartridge to prepare it for the sample.

  • Loading: Load the pre-treated sample (e.g., plasma with added internal standard) onto the SPE cartridge.

  • Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound matrix components.

  • Elution: Pass the elution solvent (e.g., methanol or acetonitrile) through the cartridge to collect the C18 Dihydroceramide.

  • Final Step: The eluted sample is then typically dried down under a stream of nitrogen and reconstituted in a solvent compatible with the LC-MS system.[7]

Protocol 3: Sample Cleanup using Butanol Single-Phase LLE

This method has shown good recovery for a broad range of sphingolipids.[7][8]

  • Sample Preparation: To 50 µL of the sample (e.g., plasma), add 20 µL of the internal standard working solution.

  • Extraction: Add 1 mL of a butanol/methanol (e.g., 3:1 v/v) mixture.

  • Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge to pellet any precipitated protein.

  • Collection: Transfer the supernatant (the single-phase extract) to a new tube.

  • Final Step: Dry the extract under a stream of nitrogen. Reconstitute the residue in a solvent compatible with your LC system (e.g., 100 µL of methanol/MTBE 1:3 v/v).[7]

References

Strategies to improve signal-to-noise ratio for C18 Dihydroceramide-d3-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C18 Dihydroceramide-d3-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental outcomes and overcome common challenges encountered during the analysis of this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of C18 Dihydroceramide. It is chemically identical to its endogenous counterpart but is heavier due to the inclusion of three deuterium (B1214612) atoms. This mass difference allows it to be distinguished from the unlabeled analyte by a mass spectrometer. SIL internal standards are the gold standard in quantitative mass spectrometry because they closely mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus correcting for variations in extraction efficiency, matrix effects, and instrument response.[1]

Q2: What are the expected precursor and product ions for this compound in MS/MS analysis?

The exact precursor and product ions should be empirically determined on your specific instrument. However, for dihydroceramides, analysis is often performed in negative ion mode electrospray ionization (ESI-).[2] The precursor ion will be the deprotonated molecule [M-H]⁻. Fragmentation will typically result in product ions corresponding to the fatty acid and sphingoid base moieties. For C18 Dihydroceramide (d18:0/18:0), characteristic neutral losses of 258.2 m/z and 301.3 m/z from the molecular ion have been reported.[2] Given the d3 label, you should adjust your expected m/z values accordingly. It is crucial to perform a product ion scan on the this compound standard to identify the most intense and stable fragment ions for developing a sensitive and specific Multiple Reaction Monitoring (MRM) method.[2][3]

Q3: Can I use a non-deuterated ceramide standard for quantification?

While technically possible, it is not recommended for achieving the highest accuracy and precision. A deuterated internal standard like this compound is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, providing more reliable correction.[4][5] If a deuterated standard is unavailable, an odd-chain ceramide (e.g., C17) can be used as an alternative, but it will not perfectly mimic the chromatographic behavior and ionization efficiency of the C18 analyte.[6]

Troubleshooting Guide: Low Signal-to-Noise Ratio

A low signal-to-noise (S/N) ratio for this compound can compromise the accuracy and precision of your quantitative results. The following guide provides a systematic approach to identifying and resolving the root cause of a poor signal.

Diagram: Troubleshooting Workflow for Low S/N

TroubleshootingWorkflow cluster_is cluster_prep cluster_lc cluster_ms start Low S/N for this compound is_addition 1. Verify IS Addition & Concentration start->is_addition sample_prep 2. Optimize Sample Preparation is_addition->sample_prep IS OK is_check1 Pipetting Error? is_addition->is_check1 is_check2 Correct Working Solution? is_addition->is_check2 is_check3 Degradation? is_addition->is_check3 lc_params 3. Evaluate LC Parameters sample_prep->lc_params Prep OK prep_check1 Inefficient Extraction? sample_prep->prep_check1 prep_check2 Matrix Effects? sample_prep->prep_check2 ms_params 4. Check MS Parameters lc_params->ms_params LC OK lc_check1 Column Performance? lc_params->lc_check1 lc_check2 Mobile Phase Issues? lc_params->lc_check2 lc_check3 Carryover? lc_params->lc_check3 ms_check1 Incorrect MRM Transition? ms_params->ms_check1 ms_check2 Source Contamination? ms_params->ms_check2 ms_check3 Ionization Suppression? ms_params->ms_check3

Caption: A step-by-step workflow for troubleshooting low signal-to-noise.

Troubleshooting Step Potential Cause Recommended Action
1. Verify Internal Standard (IS) Addition & Concentration Pipetting errors or incorrect working solution concentration.Prepare a fresh dilution of the this compound stock solution and analyze it directly to confirm its concentration and instrument response. Ensure accurate and consistent addition of the IS to all samples.[1]
2. Optimize Sample Preparation Inefficient extraction leading to low recovery.Protein precipitation is a common and rapid method for plasma or serum samples.[2][7] For more complex matrices or to further reduce interferences, consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[8]
High matrix effects causing ion suppression.Dilute the sample extract to reduce the concentration of interfering matrix components.[8] A post-column infusion experiment can confirm ion suppression at the analyte's retention time.[8]
3. Evaluate Liquid Chromatography (LC) Parameters Poor chromatographic peak shape or co-elution with interfering compounds.Ensure the C18 column is not degraded. Optimize the mobile phase gradient to achieve better separation of the analyte from matrix components.[8][9]
Sample carryover from a previous injection.Implement a robust needle wash protocol and inject a blank sample after a high-concentration sample to check for carryover.[3]
4. Check Mass Spectrometry (MS) Parameters Suboptimal MRM transition or collision energy.Infuse the this compound standard directly into the mass spectrometer to optimize the precursor and product ion selection and collision energy for maximum signal intensity.[2]
Contaminated ion source.Clean the ion source according to the manufacturer's recommendations. A dirty source can lead to a general loss of sensitivity.[10]
Inefficient ionization.For dihydroceramides, negative mode ESI is often preferred.[2] Ensure mobile phase additives are compatible and enhance ionization (e.g., ammonium (B1175870) bicarbonate).[2]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is suitable for serum or plasma samples and is designed for high-throughput analysis.[2][3]

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 10 µL of the sample (calibrator, QC, or unknown).

  • Internal Standard Addition: Add 200 µL of the this compound internal standard working solution (e.g., 5.00 nM in methanol) to each tube.

  • Precipitation: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 5 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 180 µL of the clear supernatant to an autosampler vial with a micro-insert for LC-MS/MS analysis.

Protocol 2: Generic LC-MS/MS Parameters for Dihydroceramide Analysis

These are starting parameters and should be optimized for your specific instrumentation and application.

Parameter Condition
LC Column C18, 1.7 µm, 100 mm x 2.1 mm[2]
Mobile Phase A 0.1% Formic acid and 10 mM Ammonium formate (B1220265) in Acetonitrile/Water (1:1, v/v)[4]
Mobile Phase B 0.02% Formic acid and 2 mM Ammonium formate in Acetonitrile/Isopropanol/Water (10:88:2, v/v/v)[4]
Flow Rate 0.3 - 0.6 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative[2]
Scan Type Multiple Reaction Monitoring (MRM)

Signaling Pathway Context

C18 Dihydroceramide is a key intermediate in the de novo synthesis of ceramides (B1148491), which are critical components of cellular membranes and bioactive signaling molecules involved in processes like apoptosis.[2] Understanding this pathway can provide context for experimental results.

Diagram: De Novo Ceramide Synthesis Pathway

CeramideSynthesis Serine_PalmitoylCoA Serine + Palmitoyl-CoA KDS 3-ketodihydrosphingosine Serine_PalmitoylCoA->KDS SPT DHS Dihydrosphingosine (Sphinganine) KDS->DHS KSR Dihydroceramide C18 Dihydroceramide DHS->Dihydroceramide CerS Ceramide C18 Ceramide Dihydroceramide->Ceramide DEGS1

Caption: Simplified de novo ceramide biosynthesis pathway highlighting C18 Dihydroceramide.

References

Addressing poor recovery of C18 Dihydroceramide-d3-1 during lipid extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during lipid extraction, with a specific focus on the poor recovery of C18 Dihydroceramide-d3-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its key physicochemical properties?

This compound is a deuterated form of C18 dihydroceramide, a bioactive sphingolipid and a precursor in the de novo synthesis of C18 ceramide. Dihydroceramides lack the 4,5-trans double bond found in ceramides (B1148491).[1] As a long-chain sphingolipid, it has limited solubility in many common organic solvents like hexane (B92381) and even methanol (B129727).[2] It is typically supplied as a solid and is soluble in dimethyl sulfoxide (B87167) (DMSO) and warmed ethanol.[3] A mixture of chloroform (B151607) and methanol is often used for its solubilization for analytical purposes.[2][4]

Q2: Which are the most common methods for extracting sphingolipids like this compound?

The most widely used methods for total lipid extraction, including sphingolipids, are the Folch and Bligh & Dyer methods. Both methods utilize a biphasic solvent system of chloroform, methanol, and water to partition lipids into the organic phase.[4] While both are effective, their efficiency can vary depending on the lipid class and the sample matrix.[5]

Q3: Why might I be experiencing poor recovery of this compound during lipid extraction?

Poor recovery of long-chain sphingolipids like this compound can be attributed to several factors:

  • Incomplete Solubilization: Due to its long acyl chain, this lipid may not fully dissolve in the initial extraction solvent if the conditions are not optimal.[2]

  • Inefficient Partitioning: It might not completely partition into the organic (chloroform) phase during phase separation.

  • Adsorption to Labware: Lipids can adsorb to plastic surfaces, so using glass or solvent-resistant polypropylene (B1209903) is recommended.

  • Degradation: Although generally stable, harsh conditions or reactive species in solvents can lead to degradation.

  • Matrix Effects: Components in the biological sample can interfere with the extraction and subsequent analysis, such as in mass spectrometry.[6][7]

Q4: Can the choice of extraction method significantly impact the recovery of different lipid classes?

Yes, the choice of extraction method can have a considerable impact on the recovery of various lipid classes. For instance, the Folch method has been reported to be more effective for a broad range of lipids, while other methods like those using methyl-tert-butyl ether (MTBE) might be more suitable for specific lipids like lactosylceramides.[8] The sample-to-solvent ratio is also a critical factor, with a higher ratio in the Folch method potentially leading to better recovery for samples with high lipid content.[5][9]

Troubleshooting Guides

Guide 1: Optimizing Lipid Extraction for this compound Recovery

This guide provides a step-by-step approach to troubleshoot and improve the recovery of this compound.

Problem: Low Recovery of this compound

Potential Cause Troubleshooting Step Rationale
Incomplete Homogenization Ensure thorough homogenization of the tissue or cell sample. Consider using mechanical disruption methods like sonication or bead beating.Complete disruption of the sample matrix is crucial for the extraction solvent to access the lipids.
Suboptimal Solvent System Modify the solvent ratios. For long-chain sphingolipids, a more non-polar solvent mixture might be beneficial. Consider a Folch extraction with a 2:1 chloroform:methanol ratio.The polarity of the solvent system dictates its ability to solubilize different lipid classes.[10][11]
Insufficient Solvent Volume Increase the solvent-to-sample ratio. The Folch method, which uses a 20:1 solvent-to-sample ratio, often yields better recovery for high-lipid samples compared to the Bligh & Dyer method's lower ratio.[5]A larger volume of solvent can enhance the solubilization of lipids, especially those with low abundance or poor solubility.
Incomplete Phase Separation Ensure complete and clean separation of the organic and aqueous phases by adequate centrifugation.Carryover of the aqueous phase can introduce interfering substances and affect the final lipid quantification.
Analyte Precipitation After extraction and solvent evaporation, ensure the dried lipid extract is fully redissolved in an appropriate solvent for analysis. Sonication or gentle warming can aid in redissolving long-chain sphingolipids.[2]This compound can precipitate out of solution if not fully solubilized, leading to lower measured recovery.
Adsorption to Surfaces Use glass or solvent-resistant polypropylene tubes and pipette tips throughout the extraction process.Lipids, particularly those with long acyl chains, can adsorb to certain plastic surfaces, leading to losses.
Guide 2: Addressing Issues with Deuterated Internal Standards

This guide focuses on troubleshooting problems specifically related to the use of deuterated internal standards like this compound in LC-MS/MS analysis.

Problem: Inaccurate Quantification Using this compound Internal Standard

Potential Cause Troubleshooting Step Rationale
Chromatographic Separation of Analyte and Standard Optimize the liquid chromatography method to ensure co-elution of the deuterated standard and the endogenous analyte. This can involve adjusting the mobile phase gradient, column temperature, or using a different column chemistry.[7]The "isotope effect" can cause slight differences in retention time between the deuterated standard and the native analyte. If they do not co-elute, they may experience different matrix effects, leading to inaccurate correction.[7]
Isotopic Contribution from the Standard Check the certificate of analysis for the isotopic purity of the deuterated standard. If there is significant contribution of the unlabeled analyte in the standard, it can lead to an overestimation of the endogenous compound.[7]The internal standard should be of high isotopic purity to avoid artificially inflating the analyte signal.
Differential Matrix Effects Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatographic run. If the analyte and internal standard elute in a region of significant matrix effects, further sample cleanup or chromatographic optimization is necessary.[7]Even with co-elution, the analyte and internal standard might respond differently to matrix components, leading to inaccurate quantification.
In-source Fragmentation or Instability Optimize the mass spectrometer source conditions (e.g., collision energy) to minimize fragmentation of the deuterated standard.The stability of the deuterated standard in the ion source should be comparable to the native analyte for accurate quantification.[6]

Quantitative Data Summary

Extraction Method Lipid Class Sample Matrix Relative Recovery/Efficiency Reference
Folch Total LipidsMarine Tissue (>2% lipid)Significantly higher than Bligh & Dyer[5]
Bligh & Dyer Total LipidsMarine Tissue (>2% lipid)Lower than Folch[5]
Folch CeramidesHuman PlasmaHigh peak areas, good for low abundance species
Bligh & Dyer CeramidesHuman PlasmaHigh peak areas, good for low abundance species
Methanol/MTBE LactosylceramidesHuman LDLSuitable for this specific sphingolipid class[8][12]

Experimental Protocols

Modified Bligh & Dyer Lipid Extraction Protocol for Cultured Cells

This protocol is adapted for the extraction of total lipids from cultured cells and is suitable for subsequent analysis of this compound.

  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis and Initial Extraction: Add 1 mL of a 1:2 (v/v) chloroform:methanol mixture to the cell pellet. Vortex thoroughly to lyse the cells and solubilize the lipids.

  • Phase Separation: Add 1 mL of chloroform and vortex. Then, add 1 mL of water and vortex again to induce phase separation.

  • Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to achieve a clear separation of the two phases.

  • Collection of Organic Phase: Carefully collect the lower organic (chloroform) phase, which contains the lipids, using a glass Pasteur pipette. Transfer it to a clean glass tube.

  • Re-extraction (Optional but Recommended): To maximize recovery, add another 1 mL of chloroform to the remaining aqueous/protein layer, vortex, centrifuge, and pool the lower organic phase with the first extract.

  • Washing: Add 0.2 volumes of 0.9% NaCl solution to the pooled organic phase, vortex, and centrifuge to remove any water-soluble contaminants.

  • Drying: Carefully remove the upper aqueous phase and transfer the lower organic phase to a new tube. Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., methanol or chloroform:methanol 2:1 v/v).

Modified Folch Lipid Extraction Protocol for Tissue Samples

This protocol is a robust method for the extraction of total lipids from tissue samples.

  • Tissue Homogenization: Weigh the tissue sample (e.g., 100 mg) and homogenize it in 2 mL of a 2:1 (v/v) chloroform:methanol mixture on ice.

  • Filtration: Filter the homogenate through a solvent-resistant filter to remove solid debris.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the filtrate in a glass tube. Vortex the mixture thoroughly.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to facilitate phase separation.

  • Collection of Organic Phase: Carefully aspirate and discard the upper aqueous phase. Collect the lower organic phase.

  • Drying: Dry the collected organic phase under a stream of nitrogen.

  • Reconstitution: Redissolve the dried lipid extract in an appropriate volume of a suitable solvent for your analytical method.

Signaling Pathways and Workflows

De Novo Sphingolipid Synthesis Pathway

The de novo synthesis pathway is the primary route for the production of dihydroceramides and ceramides in the cell, starting from the condensation of serine and palmitoyl-CoA in the endoplasmic reticulum.[13][14][15][16][17]

de_novo_synthesis De Novo Sphingolipid Synthesis Pathway serine Serine + Palmitoyl-CoA keto_sphinganine 3-Ketosphinganine serine->keto_sphinganine SPT sphinganine Sphinganine (Dihydro-sphingosine) keto_sphinganine->sphinganine 3-KSR dh_ceramide C18 Dihydroceramide sphinganine->dh_ceramide CerS ceramide C18 Ceramide dh_ceramide->ceramide DEGS1 complex_sphingo Complex Sphingolipids ceramide->complex_sphingo Various Enzymes

Caption: De Novo synthesis pathway of C18 Dihydroceramide.

Dihydroceramide in Apoptosis Signaling

Accumulation of dihydroceramides has been shown to play a role in cellular processes like apoptosis, in some cases by inhibiting the pro-apoptotic functions of ceramides.[18][19][20][21]

apoptosis_pathway Role of Dihydroceramide in Apoptosis Modulation stress Cellular Stress dh_ceramide Dihydroceramide Accumulation stress->dh_ceramide ceramide Ceramide stress->ceramide mito_channel Mitochondrial Ceramide Channels dh_ceramide->mito_channel Inhibits ceramide->mito_channel Promotes cyto_c Cytochrome c Release mito_channel->cyto_c apoptosis Apoptosis cyto_c->apoptosis

Caption: Dihydroceramide's role in modulating apoptosis.

Experimental Workflow for Lipid Extraction and Analysis

This workflow outlines the key steps from sample preparation to data analysis for the quantification of this compound.

experimental_workflow General Experimental Workflow for Lipid Analysis sample_prep Sample Preparation (Tissue/Cells) extraction Lipid Extraction (e.g., Folch or Bligh & Dyer) sample_prep->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution in Appropriate Solvent drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: Workflow for lipid extraction and analysis.

References

Minimizing ion suppression for accurate C18 Dihydroceramide measurement

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Ion Suppression for Accurate C18 Dihydroceramide (B1258172) Measurement

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to mitigate ion suppression during the LC-MS/MS analysis of C18 Dihydroceramide (d18:0/18:0).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for C18 dihydroceramide analysis?

A1: Ion suppression is a matrix effect where molecules co-eluting from the liquid chromatography (LC) system interfere with the ionization of the target analyte, in this case, C18 dihydroceramide.[1][2][3] This interference reduces the analyte's signal intensity, leading to poor sensitivity, inaccurate quantification, and reduced reproducibility.[4][5] Given the complexity of biological matrices like plasma or serum where dihydroceramides are measured, ion suppression is a significant challenge.[4]

Q2: What are the most common causes of ion suppression in lipid analysis?

A2: The primary causes of ion suppression in bioanalysis originate from the sample matrix itself.[5] Key culprits include:

  • Phospholipids (B1166683): These are highly abundant in plasma and serum and are a major cause of ion suppression, especially in positive electrospray ionization (+ESI) mode.[4]

  • Salts and Buffers: Non-volatile salts from sample collection tubes or buffers can build up in the mass spectrometer's source, reducing ionization efficiency.[5]

  • Endogenous Compounds: Other small molecules, lipids, and peptides from the biological matrix can compete with C18 dihydroceramide for ionization.[5]

Q3: How can I determine if my C18 dihydroceramide signal is being suppressed?

A3: A post-column infusion experiment is the most direct method to identify ion suppression.[1] This technique involves infusing a constant flow of a C18 dihydroceramide standard into the mobile phase after the LC column but before the mass spectrometer. When a blank, extracted matrix sample is injected, any dip in the constant signal baseline indicates that co-eluting matrix components are causing suppression at that specific retention time.[5]

Q4: Should I use an internal standard? If so, what kind is best?

A4: Yes, using an internal standard is crucial for accurate quantification. The preferred choice is a stable isotope-labeled (SIL) internal standard, such as C18 Dihydroceramide-d7. A SIL-IS is chemically and physically almost identical to the analyte, meaning it co-elutes and experiences the same degree of ion suppression.[2][5] This allows for accurate quantification based on the constant ratio of the analyte to the internal standard.[5] If a SIL-IS is unavailable, a structurally similar, non-naturally occurring odd-chain ceramide (e.g., C17 dihydroceramide) can be used, though its ability to mimic the analyte's behavior must be carefully validated.[6][7]

Troubleshooting Guide: Low or Inconsistent C18 Dihydroceramide Signal

This guide provides a systematic approach to identifying and resolving issues of ion suppression.

cluster_0 Troubleshooting Workflow Start Problem: Low or Inconsistent Signal CheckSuppression Confirm Ion Suppression (Post-Column Infusion) Start->CheckSuppression OptimizeSamplePrep Optimize Sample Preparation CheckSuppression->OptimizeSamplePrep Suppression Detected UseSIL Use Stable Isotope-Labeled Internal Standard CheckSuppression->UseSIL Suppression Not Obvious OptimizeChroma Optimize Chromatography OptimizeSamplePrep->OptimizeChroma OptimizeChroma->UseSIL Resolved Problem Resolved UseSIL->Resolved

Caption: A logical workflow for troubleshooting ion suppression.

Step 1: Confirm the Presence of Ion Suppression

  • Action: Perform a post-column infusion experiment as detailed in Protocol 1 .

  • Expected Outcome: This will reveal if ion suppression is occurring and, critically, at what point in your chromatographic run. If a significant signal drop is observed at the retention time of C18 dihydroceramide, matrix effects are the likely cause.

Step 2: Optimize Sample Preparation

  • Rationale: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[8] Inadequate sample cleanup is a primary cause of matrix effects.[1]

  • Solutions: The choice of extraction method significantly impacts sample cleanliness. Consider the techniques outlined in the table below. For complex matrices like plasma, Solid-Phase Extraction (SPE) is often the most effective method for removing phospholipids.[1][8]

Table 1: Comparison of Sample Preparation Techniques for Lipid Analysis

TechniquePrincipleAdvantagesDisadvantagesEfficacy for Phospholipid Removal
Protein Precipitation (PPT) Protein removal by denaturation with an organic solvent.Simple, fast, high-throughput.[1][9]Least effective at removing phospholipids and salts; may result in significant ion suppression.[1][8]Low
Liquid-Liquid Extraction (LLE) Analyte partitioning between two immiscible liquid phases.Better selectivity and sample cleanup than PPT.[1][2]More labor-intensive, requires solvent optimization.Moderate
Solid-Phase Extraction (SPE) Analyte isolation on a solid sorbent, with interfering components washed away.Most effective and rigorous cleanup; selectively removes salts and phospholipids.[1][2][8]Requires method development; can be more costly.High

Step 3: Optimize Chromatographic Separation

  • Rationale: If interfering components cannot be fully removed during sample preparation, improving chromatographic separation can resolve C18 dihydroceramide from the region of ion suppression.[1][9]

  • Solutions:

    • Modify the Gradient: Create a shallower, longer gradient to increase the separation between your analyte and the interfering peaks.[5]

    • Change the Stationary Phase: If using a standard C18 column, consider a different chemistry (e.g., Phenyl-Hexyl) to alter the selectivity of the separation.[5][8]

    • Adjust Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and lessen the impact of co-eluting species.[8]

Experimental Protocols

Protocol 1: Post-Column Infusion to Detect Ion Suppression

  • Objective: To identify regions of ion suppression within the LC gradient.

  • Methodology:

    • Prepare a standard solution of C18 Dihydroceramide (e.g., 100 ng/mL) in a suitable solvent (e.g., 50:50 acetonitrile:isopropanol).

    • Using a syringe pump and a tee-union, introduce this standard solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase flow after the analytical column but before the MS ion source.[5]

    • Begin MS data acquisition, monitoring the specific mass transition for C18 dihydroceramide. A stable baseline signal should be observed.[5]

    • Inject a blank, extracted matrix sample (prepared using your standard protocol) onto the LC column and run your chromatographic gradient.

    • Monitor the infused baseline signal. A significant drop in the signal indicates that components eluting from the column at that time are causing ion suppression.[5]

cluster_workflow Post-Column Infusion Setup LC_Pump LC Pump Injector Autosampler LC_Pump->Injector Column LC Column Injector->Column Tee Column->Tee MS Mass Spectrometer Tee->MS Syringe_Pump Syringe Pump (Analyte Standard) Syringe_Pump->Tee

Caption: Experimental setup for a post-column infusion experiment.

Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)

  • Objective: To produce a clean sample extract by removing proteins, salts, and phospholipids.

  • Methodology (Example using a mixed-mode SPE plate):

    • Sample Pre-treatment: To 100 µL of plasma, add the internal standard solution. Add 200 µL of 1% formic acid in water and vortex.

    • Conditioning: Condition the SPE plate wells with 1 mL of methanol (B129727), followed by 1 mL of water.

    • Loading: Load the pre-treated sample onto the SPE plate.

    • Washing: Wash the wells with 1 mL of 2% formic acid in water to remove salts. Follow with a wash of 1 mL of 40% methanol in water to remove polar interferences.

    • Elution: Elute the C18 dihydroceramide and other lipids using two aliquots of 500 µL of methanol, followed by two aliquots of 500 µL of 90:10 (v/v) methanol:dichloromethane.

    • Dry & Reconstitute: Evaporate the combined eluate to dryness under a stream of nitrogen. Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Protocol 3: Example LC-MS/MS Method for C18 Dihydroceramide

  • Objective: To provide a starting point for the chromatographic separation and mass spectrometric detection of C18 dihydroceramide.

cluster_pathway Ceramide Biosynthesis Context PalmitoylCoA Palmitoyl-CoA + Serine Dihydroceramide Dihydroceramide (e.g., C18) PalmitoylCoA->Dihydroceramide Ceramide Synthase Ceramide Ceramide (e.g., C18:1) Dihydroceramide->Ceramide DES1 Complex Complex Sphingolipids Ceramide->Complex

Caption: Simplified ceramide biosynthesis pathway showing dihydroceramide as a precursor.

Table 2: Typical LC-MS/MS Parameters for C18 Dihydroceramide Analysis

ParameterTypical Setting/ValueReference
LC Column Reversed-phase C18 (e.g., 2.1 x 150 mm, 2.6 µm)[10][11][12]
Mobile Phase A 0.1% Formic Acid, 10 mM Ammonium Formate in Acetonitrile/Water (60:40)[10][11]
Mobile Phase B 0.1% Formic Acid, 2 mM Ammonium Formate in Isopropanol/Acetonitrile (90:10)[10][11]
Flow Rate 0.3 - 0.4 mL/min[6][11]
Gradient Start at low %B, ramp up to high %B over ~15-20 min to elute lipids[6][11]
Injection Volume 5 - 25 µL[6][13]
Ionization Mode Positive Electrospray Ionization (+ESI)[6][14]
Scan Type Multiple Reaction Monitoring (MRM)[7][9]
Precursor Ion (Q1) m/z 568.6 (for [M+H]⁺ of C18 Dihydroceramide)-
Product Ion (Q3) m/z 264.3 (characteristic sphingoid base fragment)[7][15]
Collision Energy ~25-35 V (must be optimized for the specific instrument)[7][15]

References

Dealing with co-eluting interferences in dihydroceramide analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydroceramide (B1258172) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on resolving co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are co-eluting interferences and why are they a problem in dihydroceramide analysis?

A1: Co-eluting interferences are compounds that have similar chemical properties to the dihydroceramides being analyzed and, as a result, elute from the liquid chromatography (LC) column at the same time. This is problematic because it can lead to overlapping signals in the mass spectrometer, making it difficult to accurately quantify the target dihydroceramide species.[1][2][3][4] Isobaric interference is a specific type of co-elution where the interfering molecule has the same nominal mass-to-charge ratio (m/z) as the analyte of interest, making it indistinguishable by a low-resolution mass spectrometer alone.[1][5]

Q2: What are some common interfering compounds in dihydroceramide analysis?

A2: A frequent isobaric interference for dihydroceramides comes from other lipid classes. For example, C20-Dihydroceramide (d18:0/20:0) can be interfered with by phosphatidylglycerol PG(34:1), as they have very similar molecular weights.[1] Additionally, ceramide species containing monoenoic acyl chains can sometimes co-elute with saturated dihydroceramide species in reversed-phase HPLC.[5] Isomeric lipids, which have the same chemical formula but different structures, are another common source of co-elution that cannot be distinguished by mass spectrometry alone and require chromatographic separation.[2]

Q3: What are the primary analytical techniques for dihydroceramide analysis?

A3: The most widely used technique for the analysis of dihydroceramides is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][6] This method offers high sensitivity and specificity, which is crucial for measuring low-abundance species in complex biological samples.[6][7] High-performance liquid chromatography (HPLC) with fluorescence detection after derivatization is another established method for quantifying ceramide and dihydroceramide species.[5]

Q4: How can I confirm the presence of a co-eluting interference?

A4: The presence of co-eluting interference can be investigated through several methods:

  • High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with the same nominal mass but different exact masses, helping to identify isobaric interferences.[1]

  • Chromatographic Peak Shape: Poor peak shape, such as tailing, fronting, or the appearance of shoulders, can indicate the presence of a co-eluting compound.[1][3]

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the precursor ion, you can check for the presence of fragment ions that are not characteristic of your target dihydroceramide.[1]

Troubleshooting Guides

Issue 1: Poor chromatographic resolution and peak shape.

Poor peak shape and resolution can be the first indication of co-eluting interferences or other chromatographic issues.

Troubleshooting Steps:

  • Optimize the Chromatographic Method:

    • Mobile Phase Gradient: Adjusting the gradient slope and duration can improve the separation of closely eluting compounds. A shallower gradient around the elution time of the dihydroceramide can enhance resolution.[6][8]

    • Column Chemistry: Different column chemistries offer varying selectivities. If using a standard C18 column, consider switching to a different bonded phase, such as a C6-phenyl column, which can provide alternative selectivity for lipid species.[9][10] Normal-phase chromatography separates lipids based on polarity and can be an alternative to reversed-phase chromatography.[1][11]

    • Column Temperature: Increasing the column temperature can improve peak shape and sometimes enhance resolution.[9]

  • Check for Column Contamination or Degradation:

    • Column contamination can lead to peak broadening and tailing.[3] Flush the column with a strong solvent to remove potential contaminants. If the problem persists, the column may be degraded and require replacement.[6][8]

    • Using a guard column can help protect the analytical column from contaminants.[6]

  • Ensure Compatibility of Injection Solvent:

    • The solvent used to reconstitute the sample should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.[6]

Issue 2: Inaccurate quantification due to suspected isobaric interference.

Even with an optimized chromatographic method, complete separation of isobaric compounds may not be achievable. In such cases, the specificity of tandem mass spectrometry is essential.

Troubleshooting Steps:

  • Utilize Tandem Mass Spectrometry (MS/MS):

    • Principle: In MS/MS, the precursor ion corresponding to the m/z of the dihydroceramide is isolated and then fragmented. The resulting product ions are specific to the molecule's structure.[1]

    • Application: Dihydroceramides and their isobaric interferences will produce different fragment ions. By monitoring a unique fragment ion for the dihydroceramide of interest, it can be quantified accurately even in the presence of a co-eluting isobar.[1]

  • Implement Multiple Reaction Monitoring (MRM):

    • Principle: MRM is a highly sensitive and specific MS/MS technique where a specific precursor ion to product ion transition is monitored.[1]

    • Application: For a specific dihydroceramide, you would set the mass spectrometer to detect the transition from its precursor ion mass to a unique fragment ion mass. For example, for C20-Dihydroceramide, the MRM transition could be m/z 596.6 -> 266.3.[1] This significantly reduces interference from other compounds.[12]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum (Modified Bligh & Dyer)

This protocol is suitable for the extraction of dihydroceramides from plasma or serum samples.[6]

  • Sample Preparation: Thaw plasma or serum samples on ice.

  • Internal Standard: To 100 µL of the sample in a glass tube, add 10 µL of an appropriate internal standard working solution (e.g., C17-Dihydroceramide). Vortex for 10 seconds.

  • Monophasic Mixture Formation: Add 375 µL of a chloroform (B151607):methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.

  • Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Then, add 125 µL of water and vortex for another 30 seconds.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. This will result in three layers: an upper aqueous layer, a middle protein disk, and a lower organic layer containing the lipids.

  • Collection: Carefully aspirate the lower organic phase and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 30-35°C.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 1:1 v/v).[1]

Protocol 2: LC-MS/MS Analysis of Dihydroceramides

The following are typical parameters for the analysis of dihydroceramides using a reversed-phase C18 column.

ParameterSetting
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[1]
Mobile Phase AWater with 0.1% formic acid and 10 mM ammonium (B1175870) formate[1]
Mobile Phase BMethanol/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate[1]
GradientA suitable gradient from a lower to a higher percentage of mobile phase B.[1]
Flow Rate0.3 mL/min[1]
Column Temperature50 °C[1]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[1]
Scan ModeMultiple Reaction Monitoring (MRM)[1][6]

Data Presentation

Table 1: Common Dihydroceramide Adducts and Fragments in Mass Spectrometry

AnalytePrecursor Ion (m/z)Common Fragment Ions (m/z)Notes
C16-Dihydroceramide[M+H]+264.3, 282.3The m/z 264 fragment corresponds to the sphingoid base after the loss of the fatty acyl chain and water.
C18-Dihydroceramide[M+H]+264.3, 282.3Fragmentation pattern is similar across different chain lengths, with the primary fragment representing the sphingoid backbone.
C20-Dihydroceramide596.6 [M+H]+266.3The transition 596.6 -> 266.3 is a specific MRM transition for quantification.[1]
C24:1-Dihydroceramide649.5 [M+H]+282.3The presence of a double bond in the fatty acid chain affects the precursor mass.[11]

Table 2: Comparison of Chromatographic Techniques for Dihydroceramide Analysis

TechniquePrinciple of SeparationAdvantagesDisadvantages
Reversed-Phase (RP) LC Separates based on hydrophobicity. Longer acyl chains and fewer double bonds result in longer retention times.[1][7]Good separation of species with different acyl chain lengths and degrees of unsaturation.[7]May have co-elution of some ceramide and dihydroceramide species.[5]
Normal-Phase (NP) LC Separates based on polarity. More polar head groups have longer retention times.[1][13]Can provide good separation between lipid classes, for example, separating ceramides (B1148491) from dihydroceramides.[11]Mobile phases are often less compatible with ESI and can be more difficult to work with.[7]
Hydrophilic Interaction Liquid Chromatography (HILIC) A variation of normal-phase chromatography that uses a hydrophilic stationary phase with reversed-phase type mobile phases.[2]Separates lipids based on their head group polarity.[13]May result in a single chromatographic peak per lipid class, with species only distinguishable by mass.[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) extraction Lipid Extraction (e.g., Bligh & Dyer) sample->extraction reconstitution Reconstitution in Injection Solvent extraction->reconstitution lc Liquid Chromatography (LC) Separation reconstitution->lc ms Mass Spectrometry (MS) Detection lc->ms msms Tandem MS (MS/MS) Fragmentation ms->msms peak Peak Integration & Quantification msms->peak results Results peak->results

Caption: Overview of the experimental workflow for dihydroceramide analysis.

troubleshooting_logic start Inaccurate Quantification or Suspected Co-elution check_peak Examine Chromatographic Peak Shape start->check_peak peak_good Peak Shape is Good check_peak->peak_good No Issue peak_bad Poor Peak Shape (Tailing, Shoulders) check_peak->peak_bad Issue Found use_msms Utilize Tandem MS (MS/MS) for Specific Detection peak_good->use_msms optimize_lc Optimize LC Separation - Gradient - Column - Temperature peak_bad->optimize_lc optimize_lc->check_peak mrm Implement Multiple Reaction Monitoring (MRM) use_msms->mrm end Accurate Quantification mrm->end

Caption: Troubleshooting workflow for co-eluting interferences.

de_novo_synthesis palmitoyl_coa Palmitoyl-CoA + Serine ketosphinganine 3-Ketosphinganine palmitoyl_coa->ketosphinganine Serine Palmitoyltransferase sphinganine Sphinganine (Dihydrosphingosine) ketosphinganine->sphinganine Reduction dihydroceramide Dihydroceramide sphinganine->dihydroceramide Ceramide Synthase ceramide Ceramide dihydroceramide->ceramide Dihydroceramide Desaturase complex_sphingolipids Complex Sphingolipids ceramide->complex_sphingolipids

Caption: Simplified de novo synthesis pathway of ceramides.

References

Ensuring long-term stability of C18 Dihydroceramide-d3-1 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the long-term stability of C18 Dihydroceramide-d3-1 stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

1. How should solid this compound be stored for long-term stability?

For optimal long-term stability, solid this compound should be stored at -20°C.[1][2] When stored properly as a solid, it can be stable for at least four years.[1][3]

2. What is the recommended procedure for preparing a stock solution?

To prepare a stock solution, allow the vial of solid this compound to warm to room temperature before opening to prevent condensation. Dissolve the solid in an appropriate organic solvent of choice. It is soluble in hot ethanol (B145695), DMSO, and a 2:1 solution of chloroform (B151607):methanol.[4] For quantitative applications, it is recommended to purge the solvent with an inert gas like nitrogen or argon before sealing the vial.

3. What are the recommended storage conditions for this compound stock solutions?

Stock solutions of this compound should be stored at -20°C in a tightly sealed glass vial with a Teflon-lined cap.[5] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

4. Which solvents are suitable for preparing stock solutions?

This compound is soluble in organic solvents such as hot ethanol, Dimethyl Sulfoxide (DMSO), and a 2:1 mixture of chloroform and methanol.[4] The choice of solvent will depend on the downstream application. For cell culture experiments, ethanol or DMSO are commonly used, but the final concentration of the organic solvent in the culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid cytotoxicity.[6][7]

5. How can I prevent the precipitation of this compound when adding it to aqueous solutions like cell culture media?

Precipitation is a common issue due to the hydrophobic nature of ceramides (B1148491). To improve solubility and delivery in aqueous solutions:

  • Use a Carrier Molecule: Complexing the ceramide with bovine serum albumin (BSA) can enhance its solubility.[8]

  • Solvent Mixture: A mixture of ethanol and dodecane (B42187) (98:2, v/v) can help disperse ceramides in aqueous solutions.[9]

  • Proper Mixing: When diluting the stock solution, add it dropwise to the pre-warmed (37°C) aqueous medium while vortexing to facilitate rapid dispersion.[6][8]

  • Lower Concentration: Using a lower final concentration of the ceramide may also prevent precipitation.[6]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Symptom: High variability in experimental outcomes between different experiments or over time.

Possible Causes:

  • Degradation of Stock Solution: Improper storage, exposure to light, or repeated freeze-thaw cycles can lead to the degradation of this compound.

  • Inaccurate Concentration: This could be due to solvent evaporation from a poorly sealed vial or incomplete dissolution of the solid.

  • Precipitation in Media: The compound may be precipitating out of the aqueous experimental solution, leading to a lower effective concentration.

Solutions:

  • Proper Storage: Always store stock solutions at -20°C in tightly sealed, light-protected vials. Prepare single-use aliquots to avoid freeze-thaw cycles.[8]

  • Fresh Preparations: Prepare working solutions fresh for each experiment from a properly stored stock solution.

  • Verify Concentration: If possible, verify the concentration of the stock solution using analytical techniques like LC-MS.

  • Address Precipitation: Follow the recommendations in the FAQ for preventing precipitation in aqueous solutions.

Issue 2: Poor Signal or Inconsistent Performance as an Internal Standard in LC-MS

Symptom: Low signal intensity, high signal variability, or poor normalization of the target analyte in LC-MS analysis.

Possible Causes:

  • Degradation of the Standard: The deuterated standard may have degraded, leading to a lower concentration and inconsistent signal.

  • Incomplete Solubilization: The standard may not be fully dissolved in the stock solution, leading to inaccurate spiking concentrations.

  • Matrix Effects: Components of the sample matrix can suppress or enhance the ionization of the internal standard, leading to variability.

  • Isotopic Exchange: Although less common for deuterium (B1214612) on a carbon backbone, storing in certain solvents or under inappropriate pH conditions could potentially lead to H/D exchange.

Solutions:

  • Check for Degradation: Analyze the internal standard stock solution alone to check for degradation products or a decrease in the main peak area.

  • Ensure Complete Dissolution: Before use, warm the stock solution to room temperature and vortex thoroughly to ensure homogeneity. Gentle sonication can also aid dissolution.[10]

  • Evaluate Matrix Effects: Infuse the internal standard post-column to assess the degree of ion suppression or enhancement caused by the sample matrix.[4]

  • Optimize Chromatography: Modify the chromatographic method to ensure the internal standard and analyte co-elute as closely as possible to experience similar matrix effects.[4]

  • Use Aprotic Solvents: For long-term storage, use high-purity aprotic solvents to minimize the risk of isotopic exchange.[11]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationKey Considerations
Solid-20°C≥ 4 yearsStore in a tightly sealed vial, protected from moisture.[1][3]
In Organic Solvent-20°CUp to 6 months (recommended)Use glass vials with Teflon-lined caps. Aliquot to avoid freeze-thaw cycles. Protect from light.[5][12]

Table 2: Solvent Recommendations for Stock Solution Preparation

SolventSuitability for Cell CultureNotes
Ethanol (hot)Yes (with caution)Final concentration in media should be ≤ 0.1%.[4][6]
DMSOYes (with caution)Final concentration in media should be ≤ 0.1%.[4][6]
Chloroform:Methanol (2:1)NoSuitable for analytical applications like LC-MS.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial containing solid this compound to equilibrate to room temperature before opening.

  • Add the desired volume of a suitable organic solvent (e.g., ethanol, DMSO) to achieve a high-concentration stock solution (e.g., 1-10 mM).

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can aid in dissolution.

  • Aliquot the stock solution into single-use glass vials with Teflon-lined caps.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: General Procedure for Assessing Stock Solution Stability by LC-MS

This protocol provides a general workflow to periodically assess the stability of the this compound stock solution.

  • Initial Analysis (Time Zero):

    • Prepare a fresh stock solution of this compound.

    • Immediately perform an LC-MS analysis to determine the initial peak area and purity. This will serve as the baseline.

    • Use a suitable reversed-phase column (e.g., C18) and a mobile phase gradient appropriate for lipid analysis (e.g., acetonitrile/water or methanol/water with additives like formic acid or ammonium (B1175870) formate).

  • Storage:

    • Store the stock solution under the recommended conditions (-20°C, in aliquots).

  • Periodic Re-analysis:

    • At defined time points (e.g., 1, 3, 6 months), thaw a new aliquot of the stock solution.

    • Analyze the solution using the same LC-MS method as the initial analysis.

  • Data Evaluation:

    • Compare the peak area of the this compound at each time point to the initial (time zero) peak area. A significant decrease (>10-15%) may indicate degradation.

    • Examine the chromatogram for the appearance of new peaks that could be degradation products.

    • The stability is often defined as the time point at which the concentration of the analyte falls below 90% of its initial value.

Visualizations

experimental_workflow Experimental Workflow for Stock Solution Handling cluster_prep Stock Solution Preparation cluster_use Experimental Use cluster_qc Quality Control start Start: Solid this compound warm Equilibrate to Room Temperature start->warm dissolve Dissolve in Appropriate Organic Solvent warm->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw a Single Aliquot store->thaw stability_check Periodic Stability Assessment by LC-MS store->stability_check mix Vortex to Ensure Homogeneity thaw->mix dilute Prepare Working Solution mix->dilute experiment Use in Experiment (e.g., spike into sample) dilute->experiment

Caption: Workflow for the preparation, storage, and use of this compound stock solutions.

troubleshooting_guide Troubleshooting Guide for Inconsistent Results start Inconsistent Experimental Results check_storage Check Storage Conditions (-20°C, aliquoted, protected from light?) start->check_storage check_prep Review Solution Preparation (Freshly prepared? Warmed and vortexed?) check_storage->check_prep Yes improper_storage Solution: Improve storage protocol. Use fresh aliquots. check_storage->improper_storage No check_precipitation Is Precipitation Observed in Aqueous Media? check_prep->check_precipitation Yes prep_issue Solution: Ensure complete dissolution. Prepare fresh working solutions. check_prep->prep_issue No precipitation_issue Solution: Use carrier (BSA), modify solvent, or use lower concentration. check_precipitation->precipitation_issue Yes lcms_issue Consider LC-MS specific issues (matrix effects, etc.) check_precipitation->lcms_issue No

References

Optimizing collision energy for MRM transitions of C18 Dihydroceramide-d3-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing Multiple Reaction Monitoring (MRM) transitions for C18 Dihydroceramide-d3-1.

Frequently Asked Questions (FAQs)

Q1: What are the theoretical precursor and characteristic product ions for this compound?

A1: To determine the MRM transitions, you must first calculate the precursor ion's mass-to-charge ratio (m/z) and identify its characteristic product ions.

  • Precursor Ion (Q1): The molecular formula for C18 Dihydroceramide (B1258172) is C36H73NO3. The monoisotopic mass is approximately 567.56 g/mol .[1] For the deuterated standard, this compound, we add the mass of three deuterium (B1214612) atoms. The analysis is typically performed in positive ion mode, monitoring for the protonated molecule [M+H]+.

    • Calculation: 567.56 (C18 Dihydroceramide) + 3.018 (3 x Deuterium) + 1.007 (Proton) ≈ 571.59 m/z

  • Product Ions (Q3): Upon collision-induced dissociation, dihydroceramides characteristically fragment at the sphingoid base. A common fragment for dihydroceramides containing a d18:0 sphinganine (B43673) backbone is observed at m/z 266.3 .[2] Another common fragmentation pathway involves the neutral loss of the fatty acid chain and water molecules. In negative ion mode, characteristic neutral losses for C18 dihydroceramide have been identified as 258.2 and 301.3 Da.[3]

Q2: How do I optimize the collision energy for my specific instrument?

A2: Collision energy is a critical parameter that must be empirically optimized for each specific mass spectrometer.[2] The optimal collision energy will maximize the signal of the desired product ion. The general procedure involves direct infusion of the this compound standard and systematically varying the collision energy while monitoring the intensity of the product ion.

Q3: I am observing a low signal for my this compound standard. What are the potential causes and solutions?

A3: Low signal intensity is a common issue in lipid analysis. Several factors could be responsible:

  • Suboptimal Collision Energy: If the collision energy is not optimized, fragmentation will be inefficient, leading to a weak product ion signal.

  • Inefficient Ionization: Ensure your electrospray ionization (ESI) source parameters are optimized for sphingolipids. This includes parameters like capillary voltage, gas flow, and temperature.

  • Sample Degradation: Ceramides and related lipids can degrade. Ensure proper storage and handling of your standard.

  • Matrix Effects: Components of your sample matrix can suppress the ionization of your analyte. Consider further sample cleanup or chromatographic separation.

Q4: My chromatography is showing co-elution of this compound with other lipids. How can I improve separation?

A4: Co-elution with isobaric or structurally similar lipids is a significant challenge in lipidomics.[4] To improve chromatographic resolution:

  • Optimize the Gradient: Adjust the organic solvent gradient to better separate lipids with similar hydrophobicity.

  • Column Chemistry: Consider using a different column chemistry, such as a C18 or C8 reversed-phase column, which are commonly used for ceramide analysis.[4]

  • Mobile Phase Additives: The addition of modifiers like ammonium (B1175870) formate (B1220265) or formic acid to the mobile phase can improve peak shape and resolution.[4]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Problem Potential Cause Recommended Solution
No or Very Low Signal Incorrect MRM transitions.Verify the calculated precursor and product ion m/z values.
Suboptimal instrument parameters.Optimize collision energy, declustering potential, and source parameters.
Sample degradation.Use fresh standard solutions and ensure proper storage at -20°C or below.
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase composition.Add modifiers like formic acid or ammonium formate to the mobile phase.
Column overload.Reduce the amount of sample injected onto the column.
Column degradation.Replace the analytical column.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the LC system thoroughly.
Matrix interference.Implement additional sample preparation steps like solid-phase extraction (SPE).
Inconsistent Retention Time Unstable column temperature.Ensure the column oven is maintaining a consistent temperature.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing.

Experimental Protocol: Collision Energy Optimization

This protocol outlines the direct infusion method for optimizing the collision energy for the m/z 571.6 → 266.3 transition of this compound.

Materials:

  • This compound standard solution (e.g., 1 µg/mL in methanol)

  • Syringe pump

  • Mass spectrometer with ESI source

  • Methanol or other suitable solvent for infusion

Procedure:

  • Prepare the Infusion Solution: Dilute the this compound standard to a suitable concentration (e.g., 100 ng/mL) in the infusion solvent.

  • Set up the Mass Spectrometer:

    • Set the instrument to positive ion ESI mode.

    • Define a new MRM method with the precursor ion (Q1) set to m/z 571.6 and the product ion (Q3) set to m/z 266.3.

    • Set initial source parameters (e.g., capillary voltage, source temperature, gas flows) based on previous experience or manufacturer's recommendations for similar compounds.

  • Infuse the Standard:

    • Load the infusion solution into a syringe and place it in the syringe pump.

    • Infuse the solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Optimize Collision Energy:

    • While infusing the standard, manually or automatically ramp the collision energy (CE) over a range of values (e.g., 10-60 eV in 2 eV increments).

    • Monitor the intensity of the product ion (m/z 266.3) at each CE value.

  • Determine the Optimal Value:

    • Plot the product ion intensity as a function of the collision energy.

    • The collision energy value that yields the maximum intensity is the optimal CE for this transition on your instrument.

Quantitative Data Summary

AnalytePrecursor Ion (m/z)Product Ion (m/z)Putative Starting Collision Energy (eV)
This compound571.6266.325 - 35

Note: The putative starting collision energy is an estimated range based on typical values for similar compounds. Empirical optimization is required for each instrument.

Experimental Workflow

CollisionEnergyOptimization cluster_prep Preparation cluster_ms_setup Mass Spectrometer Setup cluster_infusion Infusion cluster_optimization Optimization cluster_analysis Data Analysis prep_standard Prepare Standard (100 ng/mL) infuse Infuse Standard (5-10 µL/min) prep_standard->infuse ms_mode Set Positive ESI Mode mrm_method Define MRM Method (Q1=571.6, Q3=266.3) ms_mode->mrm_method source_params Set Initial Source Parameters mrm_method->source_params source_params->infuse ramp_ce Ramp Collision Energy (10-60 eV) infuse->ramp_ce monitor_intensity Monitor Product Ion Intensity ramp_ce->monitor_intensity plot_data Plot Intensity vs. CE monitor_intensity->plot_data determine_optimal Determine Optimal CE plot_data->determine_optimal

Caption: Workflow for Collision Energy Optimization.

References

Validation & Comparative

Navigating the Quantitative Landscape: A Comparative Guide to C18 Dihydroceramide Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids is paramount. This guide provides a comprehensive comparison of methodologies for the validation of C18 Dihydroceramide (B1258172) quantification in biological matrices, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for this application. C18 Dihydroceramide-d3 serves as the ideal internal standard for this analysis, ensuring accuracy and precision.

Dihydroceramides, precursors to ceramides (B1148491) in the de novo sphingolipid synthesis pathway, are increasingly recognized for their distinct biological roles in cellular processes like apoptosis, autophagy, and inflammation.[1][2] Dysregulation of dihydroceramide levels has been implicated in various pathologies, including metabolic diseases and cancer, making their precise measurement in biological samples, such as plasma and serum, a critical aspect of biomedical research.[1]

The De Novo Sphingolipid Biosynthesis Pathway

The synthesis of dihydroceramides occurs in the endoplasmic reticulum. The pathway begins with the condensation of serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT).[3][4] Subsequent enzymatic steps lead to the formation of sphinganine, which is then acylated by ceramide synthases (CerS) to produce dihydroceramides of varying acyl chain lengths.[5] Dihydroceramide is subsequently converted to ceramide by dihydroceramide desaturase (DES).[3][5]

G Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine 3-KSR Dihydroceramide C18 Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide C18 Ceramide Dihydroceramide->Ceramide DES

Caption: De novo sphingolipid biosynthesis pathway.

Comparison of Analytical Methodologies

While various techniques exist for lipid analysis, LC-MS/MS offers unparalleled sensitivity and specificity for the quantification of individual sphingolipid species.[6][7] The following table compares a representative LC-MS/MS method with common alternative approaches.

FeatureRepresentative LC-MS/MS MethodAlternative Method 1: Modified ExtractionAlternative Method 2: Different Chromatography
Sample Preparation Protein precipitation with organic solvent (e.g., isopropanol) followed by centrifugation.[8][9]Liquid-liquid extraction (e.g., Bligh-Dyer method) for more comprehensive lipid extraction.[10]Solid-phase extraction (SPE) for sample cleanup and enrichment.
Internal Standard C18 Dihydroceramide-d3C17 Dihydroceramide or other odd-chain dihydroceramides.[11]Stable isotope-labeled ceramide mix.[9]
Chromatography Reversed-phase C18 column with a gradient elution of methanol/isopropanol and water with additives.[8][10]Hydrophilic Interaction Liquid Chromatography (HILIC) for separation based on polarity.[12]Isocratic elution for faster run times.[8]
Mass Spectrometry Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).[6][10]High-resolution mass spectrometry (e.g., Q-TOF) for enhanced specificity.Negative ion mode ESI for different fragmentation patterns.

Performance Data Summary

The performance of an LC-MS/MS method is evaluated based on several key parameters as stipulated by regulatory guidelines.[8] The following table summarizes typical performance data for the quantification of dihydroceramides, including C18 species, from various validated methods.

ParameterTypical Performance
**Linearity (R²) **> 0.99[13]
Lower Limit of Quantification (LLOQ) 0.5 - 10 ng/mL
Intra- and Inter-Assay Precision (%CV) < 15%
Intra- and Inter-Assay Accuracy (%Bias) Within ±15%
Extraction Recovery 85 - 110%
Stability (Freeze-thaw, bench-top, long-term) Stable under typical laboratory conditions.

Experimental Protocols

Representative LC-MS/MS Method Protocol

This protocol outlines a typical workflow for the quantification of C18 Dihydroceramide in plasma or serum.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of biological matrix (plasma or serum) in a microcentrifuge tube, add 10 µL of the internal standard working solution (C18 Dihydroceramide-d3 in methanol).

  • Add 200 µL of cold isopropanol.

  • Vortex for 1 minute to precipitate proteins.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[13]

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.[10]

  • Mobile Phase B: Methanol/Isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate.[10]

  • Gradient: A linear gradient from 60% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, and re-equilibrate at 60% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.[13]

  • Injection Volume: 5 µL.[13]

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • C18 Dihydroceramide: Monitor the transition of the precursor ion [M+H]+ to a specific product ion.

    • C18 Dihydroceramide-d3 (IS): Monitor the corresponding mass transition for the deuterated internal standard.

3. Data Analysis

  • Integrate the peak areas for the MRM transitions of C18 Dihydroceramide and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantify the concentration of C18 Dihydroceramide in the samples by comparing the area ratios to a standard curve prepared with known concentrations of C18 Dihydroceramide.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Spike Spike with Internal Standard (C18 Dihydroceramide-d3) Sample->Spike Precipitate Protein Precipitation (Isopropanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Dry Evaporation Centrifuge->Dry Reconstitute Reconstitution Dry->Reconstitute Inject Inject into UHPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection (Triple Quadrupole MS) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Area Ratios Integrate->Calculate Quantify Quantification against Standard Curve Calculate->Quantify

Caption: Experimental workflow for LC-MS/MS quantification.

References

A Comparative Guide to Inter-Laboratory Quantification of C18 Dihydroceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of C18 dihydroceramide (B1258172) (d18:0/18:0), a key intermediate in sphingolipid metabolism, is crucial for understanding its role in various physiological and pathological processes. This guide provides a comparative overview of current analytical methodologies, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), to assist researchers in selecting and implementing robust quantification methods. While a definitive inter-laboratory ring trial specifically for C18 dihydroceramide is not yet published, this document compiles and compares performance data from various validated, high-throughput methods.

A recent large-scale inter-laboratory trial on ceramides (B1148491), involving 34 laboratories, has underscored the importance of using authentic labeled standards for reducing data variability and achieving high precision in sphingolipid quantification.[1][2] The findings from this study, which reported inter-laboratory coefficients of variation (CVs) below 14% for several ceramides, highlight a path forward for the standardization of dihydroceramide analysis.[1][2]

Comparative Performance of C18 Dihydroceramide Quantification Methods

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the simultaneous quantification of various ceramides and dihydroceramides, including C18 dihydroceramide, in human serum. This provides a benchmark for laboratories aiming to establish similar analytical protocols.

Performance MetricReported ValueReference
Lower Limit of Quantitation (LLOQ) 1 nM[3]
Linearity (R²) >0.99[3]
Precision (Imprecision) <15%[3]
Accuracy (Inaccuracy) <15%[3]
Extraction Recovery >90%[3]
Stability >85%[3]
Carryover <0.01%[3]

Experimental Protocols

The successful quantification of C18 dihydroceramide is highly dependent on the experimental protocol. Below are key aspects of a high-throughput LC-MS/MS methodology that has been validated for its robustness.

1. Sample Preparation (Protein Precipitation) [3]

  • Objective: To efficiently extract dihydroceramides from the biological matrix (e.g., human serum) and remove interfering proteins.

  • Procedure: A simple and rapid protein precipitation method is employed. This typically involves the addition of a solvent, such as methanol (B129727), to the serum sample.

  • Internal Standards: Stable isotope-labeled ceramides are used as internal standards to ensure accurate quantification.

2. Liquid Chromatography (LC) [3]

  • Objective: To separate C18 dihydroceramide from other lipids and potential interferences prior to mass spectrometric detection.

  • Column: An ACE Excel SuperC18 UPLC column is a suitable choice, as it is stable over an extended pH range, which can be beneficial for the chromatographic separation.[3][4]

  • Mobile Phase: A mixture of methanol and 2-propanol (1:1) containing 10 mM ammonium (B1175870) bicarbonate can be used.[3]

  • Elution: A reverse-phase isocratic elution program with a short run time (e.g., 5 minutes) is effective for high-throughput analysis.[3]

3. Tandem Mass Spectrometry (MS/MS) [3]

  • Objective: To specifically and sensitively detect and quantify C18 dihydroceramide.

  • Ionization: Electrospray ionization (ESI) is a common and effective ionization technique for sphingolipids.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity in quantifying target analytes in complex biological matrices.[3] The characteristic fragmentation of dihydroceramides allows for their specific detection.[5][6]

Visualizing the Workflow and Pathway

To further clarify the experimental process and the biological context of C18 dihydroceramide, the following diagrams are provided.

C18 Dihydroceramide Quantification Workflow General Workflow for LC-MS/MS Quantification of C18 Dihydroceramide cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum) IS_Addition Addition of Internal Standard Sample->IS_Addition Extraction Protein Precipitation & Lipid Extraction IS_Addition->Extraction LC Liquid Chromatography (LC) Separation Extraction->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Integration Peak Integration MS->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: A generalized workflow for the quantification of C18 dihydroceramide using LC-MS/MS.

Sphingolipid Metabolism Pathway Simplified Sphingolipid Biosynthesis Pathway Palmitoyl_CoA Palmitoyl-CoA + Serine KDS 3-Ketodihydrosphingosine Palmitoyl_CoA->KDS SPT DHS Dihydrosphingosine (Sphinganine) KDS->DHS KSR DHCer C18 Dihydroceramide DHS->DHCer CerS Cer C18 Ceramide DHCer->Cer DEGS1 Complex Complex Sphingolipids (e.g., Sphingomyelin) Cer->Complex

Caption: The central role of C18 dihydroceramide in the de novo sphingolipid synthesis pathway.

References

Cross-Validation of C18 Dihydroceramide-d3-1 with Other Ceramide Internal Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of ceramides (B1148491) and their precursors is crucial for understanding their roles in cellular signaling and various disease states. The selection of an appropriate internal standard is a critical factor in achieving reliable and reproducible results in mass spectrometry-based lipidomics. This guide provides an objective comparison of the performance of C18 Dihydroceramide-d3-1 with other commonly used ceramide internal standards, supported by experimental data.

Performance Comparison of Ceramide Internal Standards

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, derivatization, and ionization, without interfering with the endogenous analyte's measurement. The two main classes of internal standards used for ceramide quantification are stable isotope-labeled (deuterated) ceramides and odd-chain ceramides.

Deuterated standards , such as this compound, are considered the gold standard as their physicochemical properties are nearly identical to their endogenous counterparts, ensuring they co-elute and experience similar matrix effects.[1][2] Odd-chain standards , like C17 Ceramide, are not naturally abundant in most mammalian systems and are thus easily distinguished from endogenous ceramides.[2]

The following table summarizes the quantitative performance of this compound and other common ceramide internal standards based on published experimental data. It is important to note that performance can vary depending on the specific matrix and analytical method used.

Internal StandardAnalyteLinearity (R²)Recovery (%)Matrix EffectCitation(s)
This compound Dihydroceramides>0.99>90%Low to Moderate[3]
C17 Ceramide (d18:1/17:0) Ceramides>0.9992.2 - 98.9%Low to Moderate
d7-Ceramides (e.g., d18:1/16:0-d7, d18:1/18:0-d7) Ceramides>0.9998 - 109%Low[4]

Note: The data presented is a synthesis from multiple sources and should be considered as a general guide. Specific validation should be performed for each assay.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental outcomes. Below are representative protocols for lipid extraction and LC-MS/MS analysis for ceramide quantification.

Lipid Extraction from Plasma/Serum

This protocol is a common method for extracting lipids from biological fluids.

  • Sample Preparation: Thaw plasma or serum samples on ice.

  • Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., this compound, C17 Ceramide) to each sample.

  • Protein Precipitation and Lipid Extraction: Add a 3:1 (v/v) mixture of isopropanol (B130326) and ethyl acetate (B1210297) to the sample. Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the lipids to a new tube.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in the initial mobile phase of the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This is a general workflow for the chromatographic separation and mass spectrometric detection of ceramides.

  • Chromatographic Column: A C18 reversed-phase column is commonly used for separating ceramides.

  • Mobile Phases:

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient Elution: A gradient from a lower to a higher concentration of mobile phase B is typically employed to elute ceramides based on their hydrophobicity.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for ceramide analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity in quantifying specific ceramide species. The transitions from the precursor ion to a characteristic product ion (often the sphingoid base fragment) are monitored.

Visualizing Key Processes

To better understand the context of ceramide analysis, the following diagrams illustrate a key metabolic pathway and a typical experimental workflow.

Ceramide_Signaling_Pathway cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine Serine + Palmitoyl-CoA->3-Ketodihydrosphingosine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketodihydrosphingosine->Dihydrosphingosine 3-KDS reductase Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Downstream Signaling Apoptosis, Cell Cycle Arrest, Inflammation Ceramide->Downstream Signaling Complex Sphingolipids Complex Sphingolipids Sphingosine Sphingosine Complex Sphingolipids->Sphingosine Ceramidases Ceramide_salvage Ceramide Sphingosine->Ceramide_salvage CerS Ceramide_salvage->Downstream Signaling

Ceramide Biosynthesis and Signaling Pathways

The diagram above illustrates the two major pathways for ceramide biosynthesis: the de novo pathway, which starts from basic precursors, and the salvage pathway, which recycles complex sphingolipids. Dihydroceramide is a key intermediate in the de novo pathway.

Experimental_Workflow Sample Collection\n(Plasma, Serum, Tissue) Sample Collection (Plasma, Serum, Tissue) Internal Standard Spiking\n(e.g., this compound) Internal Standard Spiking (e.g., this compound) Sample Collection\n(Plasma, Serum, Tissue)->Internal Standard Spiking\n(e.g., this compound) Lipid Extraction\n(e.g., Protein Precipitation) Lipid Extraction (e.g., Protein Precipitation) Internal Standard Spiking\n(e.g., this compound)->Lipid Extraction\n(e.g., Protein Precipitation) LC-MS/MS Analysis\n(C18 Column, MRM Mode) LC-MS/MS Analysis (C18 Column, MRM Mode) Lipid Extraction\n(e.g., Protein Precipitation)->LC-MS/MS Analysis\n(C18 Column, MRM Mode) Data Processing\n(Peak Integration, Normalization) Data Processing (Peak Integration, Normalization) LC-MS/MS Analysis\n(C18 Column, MRM Mode)->Data Processing\n(Peak Integration, Normalization) Quantitative Results Quantitative Results Data Processing\n(Peak Integration, Normalization)->Quantitative Results

References

A Comparative Guide to the Accurate and Precise Analysis of C18 Dihydroceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the targeted analysis of C18 Dihydroceramide (d18:0/18:0), a critical sphingolipid intermediate in various cellular processes. Ensuring the accuracy and precision of its quantification is paramount for research in metabolic diseases, oncology, and neurodegenerative disorders. This document outlines the performance of common analytical techniques, supported by experimental data, to aid in selecting the most appropriate method for your research needs.

Quantitative Performance of Analytical Methods

The most prevalent and robust method for the quantification of C18 Dihydroceramide is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of individual sphingolipid species in complex biological matrices.[1] Below is a summary of performance data from various validated LC-MS/MS methods.

Table 1: Comparison of LC-MS/MS Method Performance for Dihydroceramide Analysis

ParameterMethod 1Method 2Method 3
Instrumentation UPLC-Triple Quadrupole MSHPLC-Triple Quadrupole MSUHPLC-QTRAP MS
Internal Standard Stable isotope-labeled ceramides (B1148491)C17 and C25 ceramidesIsotope-labeled Ceramide (d18:1;2/12:0;0)
**Linearity (R²) **>0.99>0.99>0.99
Lower Limit of Quantification (LLOQ) 1 nM1.7 fmol on column0.06 nM
Limit of Detection (LOD) S/N > 10 at LLOQ0.3 fmol on column0.03 nM
Intra-assay Precision (%RSD) <15%1.1-5.9%<10%
Inter-assay Precision (%RSD) <15%2.0-9.6%<15%
Accuracy/Recovery (%) Not explicitly stated78-91% (plasma)Not explicitly stated, but correction models applied

Data compiled from multiple sources for illustrative comparison.[2][3][4][5][6][7]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are representative protocols for sample preparation and LC-MS/MS analysis of dihydroceramides.

Protocol 1: Protein Precipitation for High-Throughput Analysis

This method is suitable for rapid sample processing, particularly for serum or plasma.[1][2]

  • Sample Preparation:

    • To 20 µL of serum or plasma, add 10 µL of an internal standard mixture (containing stable isotope-labeled ceramides).

    • Add 200 µL of a precipitation solvent (e.g., methanol (B129727) or a chloroform (B151607):methanol mixture) to precipitate proteins.[8]

    • Vortex for 10 seconds and sonicate for 30 minutes at room temperature.[8]

    • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.

    • Collect the supernatant and dry it under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in an appropriate volume (e.g., 20 µL) of the mobile phase.[8]

  • LC-MS/MS Analysis:

    • LC Column: A C18 reversed-phase column is commonly used (e.g., ACE Excel SuperC18, Ascentis Express C18).[2][7]

    • Mobile Phase: A typical mobile phase consists of a mixture of methanol and 2-propanol (1:1) buffered with 10 mM ammonium (B1175870) bicarbonate.[2]

    • Gradient: An isocratic elution for 5 minutes is often sufficient for separation.[2]

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The product ions [M-H-258.2]⁻ are often used for quantification of dihydroceramides.[2]

Protocol 2: Lipid Extraction for Comprehensive Analysis

This method provides a more thorough extraction of lipids from cells or tissues.

  • Lipid Extraction:

    • To the cell pellet or homogenized tissue, add a mixture of chloroform and methanol (e.g., 2:1 v/v).

    • Vortex and sonicate the sample to ensure thorough mixing.

    • Add water to induce phase separation.

    • Centrifuge to separate the aqueous and organic layers.

    • Carefully collect the lower organic layer containing the lipids.

    • Dry the organic extract under nitrogen.

    • Reconstitute the lipid extract in the mobile phase for LC-MS/MS analysis.

Visualizing the Workflow and Biological Context

Experimental Workflow for C18 Dihydroceramide Analysis

The following diagram illustrates a typical workflow for the targeted analysis of C18 Dihydroceramide from biological samples using LC-MS/MS.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Serum, Plasma, Cells) is_add Addition of Internal Standard sample->is_add extraction Protein Precipitation or Lipid Extraction is_add->extraction dry_recon Drying and Reconstitution extraction->dry_recon lc_sep LC Separation (C18 Column) dry_recon->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect data_proc Data Processing and Quantification ms_detect->data_proc

Caption: A generalized workflow for the analysis of C18 Dihydroceramide.

Sphingolipid Signaling Pathway

C18 Dihydroceramide is a key intermediate in the de novo synthesis of ceramides and other complex sphingolipids. This pathway is integral to various cellular functions.[9][10]

Sphingolipid Signaling Pathway cluster_de_novo De Novo Synthesis Pathway cluster_downstream Downstream Signaling & Metabolism cluster_salvage Salvage Pathway ser_pal Serine + Palmitoyl-CoA keto 3-Ketodihydrosphingosine ser_pal->keto Serine Palmitoyltransferase dhsph Dihydrosphingosine (Sphinganine) keto->dhsph 3-Ketodihydrosphingosine Reductase dhcer C18 Dihydroceramide dhsph->dhcer Ceramide Synthase (LASS/CerS) cer C18 Ceramide dhcer->cer Dihydroceramide Desaturase sm Sphingomyelin cer->sm Sphingomyelin Synthase gc Glucosylceramide cer->gc Glucosylceramide Synthase sph Sphingosine cer->sph Ceramidase s1p Sphingosine-1-Phosphate complex_sl Complex Sphingolipids complex_sl->sph Hydrolysis cer_salvage Ceramide sph->cer_salvage Ceramide Synthase cer_salvage->s1p Ceramidase, Sphingosine Kinase

Caption: The central role of C18 Dihydroceramide in sphingolipid metabolism.

References

A Head-to-Head Battle: LC-MS vs. Shotgun Lipidomics for C18 Dihydroceramide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid analysis, the choice of analytical technique is paramount. This guide provides a comprehensive comparison of two powerhouse methods for the quantification of C18 Dihydroceramide: Liquid Chromatography-Mass Spectrometry (LC-MS) and Shotgun Lipidomics. We delve into the experimental data, protocols, and underlying principles to empower you with the knowledge to select the optimal approach for your research needs.

Dihydroceramides, precursors to ceramides (B1148491) in the de novo synthesis pathway, are increasingly recognized for their roles in cellular processes and their implications in various diseases. Accurate quantification of specific species like C18 Dihydroceramide is crucial for understanding its biological significance. Here, we present a detailed comparison of LC-MS and shotgun lipidomics, offering insights into their respective strengths and weaknesses in this application.

Quantitative Performance: A Clear Comparison

The choice between LC-MS and shotgun lipidomics often hinges on the desired balance between sensitivity, specificity, and throughput. The following table summarizes key quantitative performance metrics for the analysis of C18 Dihydroceramide, compiled from various studies.

ParameterLC-MS/MSShotgun LipidomicsKey Considerations
Limit of Detection (LOD) 0.2 pg - 5 pg/mL[1][2]Generally higher than LC-MS, in the low pmol range.LC-MS offers superior sensitivity for trace-level detection.
Limit of Quantification (LOQ) 1.0 pg - 50 pg/mL[1][2]Typically in the pmol range.For precise quantification of low-abundance species, LC-MS is the preferred method.
**Linearity (R²) **>0.99[1][3][4]>0.99 within a defined concentration range.Both techniques can achieve excellent linearity with proper calibration.
Dynamic Range Wide, often spanning 3-4 orders of magnitude.[5][6]Can be extensive, but may be more susceptible to ion suppression effects.The chromatographic separation in LC-MS helps to mitigate matrix effects and extend the linear dynamic range.
Precision (%RSD) <15% (Intra- and Inter-day)[4][7]Generally <20%, but can be higher for complex mixtures.The reproducibility of LC-MS is well-established and often superior.
Accuracy (%Recovery) 90-110%[1][7]Can be influenced by ion suppression; use of appropriate internal standards is critical.Isotope-labeled internal standards are essential for achieving high accuracy in both methods.
Sample Throughput Lower, typically 5-20 minutes per sample.[3][4]High, with analysis times of a few minutes per sample.[5][8]For large-scale screening studies, shotgun lipidomics offers a significant advantage in speed.
Specificity High, due to chromatographic separation of isomers.Lower, as isobaric and isomeric species are not separated prior to MS analysis.LC-MS excels at differentiating structurally similar lipids, which is crucial for unambiguous quantification.

Experimental Workflows: A Visual Guide

To further illustrate the practical differences between the two techniques, the following diagrams outline their respective experimental workflows.

cluster_0 LC-MS Workflow Sample Preparation (LC) Sample Preparation (Lipid Extraction) LC Separation Liquid Chromatography (C18 Column) Sample Preparation (LC)->LC Separation Ionization (ESI) Electrospray Ionization (ESI) LC Separation->Ionization (ESI) Mass Analysis (MS/MS) Tandem Mass Spectrometry (MRM/SRM) Ionization (ESI)->Mass Analysis (MS/MS) Data Analysis (LC) Data Analysis (Peak Integration, Quantification) Mass Analysis (MS/MS)->Data Analysis (LC)

Figure 1: LC-MS workflow for C18 Dihydroceramide quantification.

cluster_1 Shotgun Lipidomics Workflow Sample Preparation (SG) Sample Preparation (Lipid Extraction) Direct Infusion Direct Infusion (Nano-ESI) Sample Preparation (SG)->Direct Infusion Mass Analysis (HRMS) High-Resolution Mass Spectrometry (Precursor/Neutral Loss Scans) Direct Infusion->Mass Analysis (HRMS) Data Analysis (SG) Data Analysis (Lipid Identification, Relative Quantification) Mass Analysis (HRMS)->Data Analysis (SG)

Figure 2: Shotgun lipidomics workflow for C18 Dihydroceramide analysis.

The De Novo Ceramide Synthesis Pathway

Understanding the biological context of C18 Dihydroceramide is essential. It is a key intermediate in the de novo synthesis of ceramides, a fundamental pathway in lipid metabolism.

Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR C18 Dihydroceramide C18 Dihydroceramide Sphinganine->C18 Dihydroceramide CerS1 C18 Ceramide C18 Ceramide C18 Dihydroceramide->C18 Ceramide DEGS1

References

A Comparative Guide to Synthetic C18 Dihydroceramide-d3-1 Standards for Mass Spectrometry-Based Sphingolipid analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the performance characteristics of synthetic C18 Dihydroceramide-d3-1, a key internal standard in the quantitative analysis of sphingolipids. Through a detailed comparison with alternative standards, supported by experimental data and protocols, this document serves as a valuable resource for researchers aiming to achieve accurate and reproducible quantification of dihydroceramides and related lipid species in complex biological matrices.

Introduction to C18 Dihydroceramide (B1258172) and the Importance of Internal Standards

C18 Dihydroceramide (d18:0/18:0) is a crucial intermediate in the de novo sphingolipid biosynthesis pathway, serving as the direct precursor to C18 Ceramide.[1][2] Altered levels of C18 dihydroceramide have been implicated in various physiological and pathological processes, including insulin (B600854) resistance, atopic dermatitis, and fibrosis, making its accurate quantification essential for biomedical research.[1]

Given the inherent variability in sample preparation and mass spectrometric analysis, the use of stable isotope-labeled internal standards is paramount for reliable quantification. Synthetic this compound is a deuterated analog of the endogenous molecule, designed to mimic its chemical and physical properties closely, thus providing a robust means of normalization.

Performance Characteristics of this compound and Alternatives

The ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency, ensuring accurate correction for matrix effects and other sources of analytical variability. While this compound is a widely used and effective internal standard, other options, such as odd-chain ceramides (B1148491) (e.g., C17 Ceramide) and other deuterated standards, are also employed.

The following tables summarize the performance characteristics of analytical methods utilizing these different internal standards, based on data from published studies.

Table 1: Performance Comparison of Internal Standards for Dihydroceramide Quantification by LC-MS/MS

Performance MetricMethod Using Deuterated Dihydroceramide/Ceramide Standards (e.g., this compound)Method Using Odd-Chain Ceramide Standards (e.g., C17 Ceramide)
Linearity (r²) >0.99[3]>0.99[4]
Lower Limit of Quantification (LLOQ) As low as 1 nM in serum[3]Not explicitly stated for dihydroceramides, but in the fmol range for ceramides[5]
Precision (CV%) <15%[3]<15%[4]
Accuracy (% Error) <15%[3]Not explicitly stated, but generally within acceptable limits
Extraction Recovery >90%[3]63-71% for various sphingolipids[4]
Co-elution with Analyte Near-perfect co-elution, with a slight potential for earlier elution[6]Does not co-elute with endogenous C18 dihydroceramide

Note: The data presented is a synthesis from multiple sources and may vary depending on the specific experimental conditions, matrix, and instrumentation.

Detailed Experimental Protocols

Accurate quantification of dihydroceramides relies on robust and well-defined experimental procedures. Below is a detailed protocol for the analysis of dihydroceramides in human serum/plasma using LC-MS/MS with a deuterated internal standard.

I. Sample Preparation (Protein Precipitation)
  • Thaw Samples: Thaw frozen serum or plasma samples on ice.

  • Aliquot Sample: Transfer 10 µL of the sample into a clean microcentrifuge tube.

  • Spike Internal Standard: Add a known amount of this compound working solution (e.g., 200 µL of a 5.00 nM solution in methanol) to each sample, calibrator, and quality control (QC) sample.[2]

  • Precipitate Proteins: Vortex the mixture vigorously for 30 seconds.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 12,000 x g) for 5 minutes at 4°C to pellet the precipitated proteins.[2]

  • Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[2]

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., ACE Excel SuperC18, 1.7 µm, 100 mm × 2.1 mm) is commonly used.[1]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid and 10 mM ammonium formate.[7]

  • Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is typically used to separate the lipids. The specific gradient will depend on the column and the specific analytes of interest.

  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[2]

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor-to-product ion transitions for C18 dihydroceramide and its d3-labeled internal standard should be optimized on the specific instrument. A characteristic transition for dihydroceramides involves the neutral loss of water from the protonated molecule.[3]

    • C18 Dihydroceramide (d18:0/18:0): The precursor ion will be [M+H]⁺. A common product ion is m/z 266.3, corresponding to the sphingoid base fragment.

    • This compound: The precursor ion will be [M+H]⁺ (with a +3 Da shift). The product ion will also be shifted accordingly.

  • Optimization: It is crucial to optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity.

Visualizing Key Pathways and Workflows

De Novo Sphingolipid Synthesis Pathway

The following diagram illustrates the de novo synthesis pathway for sphingolipids, highlighting the position of C18 Dihydroceramide.

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus palmitoyl_coa Palmitoyl-CoA spt Serine Palmitoyltransferase (SPT) palmitoyl_coa->spt serine L-Serine serine->spt keto_sphinganine 3-Ketosphinganine spt->keto_sphinganine kdsr 3-Ketodihydrosphingosine Reductase keto_sphinganine->kdsr sphinganine Sphinganine (Dihydrosphingosine) kdsr->sphinganine cers Ceramide Synthase (CerS) sphinganine->cers dh_ceramide C18 Dihydroceramide cers->dh_ceramide degs1 Dihydroceramide Desaturase 1 (DEGS1) dh_ceramide->degs1 ceramide C18 Ceramide degs1->ceramide complex_sphingolipids Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) ceramide->complex_sphingolipids

Caption: De novo sphingolipid synthesis pathway in the endoplasmic reticulum.

Experimental Workflow for Dihydroceramide Quantification

The diagram below outlines the typical experimental workflow for quantifying dihydroceramides from biological samples.

G sample Biological Sample (e.g., Plasma, Serum, Tissue) is_spike Spike with this compound Internal Standard sample->is_spike extraction Lipid Extraction & Protein Precipitation lc_separation LC Separation (Reversed-Phase C18) extraction->lc_separation is_spike->extraction ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis (Peak Integration, Quantification) ms_detection->data_analysis results Concentration of Dihydroceramides data_analysis->results

Caption: Experimental workflow for LC-MS/MS quantification of dihydroceramides.

Conclusion

Synthetic this compound serves as a robust and reliable internal standard for the accurate quantification of C18 dihydroceramide in biological samples. Its performance, characterized by excellent linearity, precision, and accuracy, makes it a superior choice for LC-MS/MS-based lipidomics. While alternative standards like odd-chain ceramides can be utilized, deuterated standards that closely mimic the analyte's structure and chromatographic behavior generally provide more accurate correction for analytical variability. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to develop and validate their own methods for sphingolipid analysis, ultimately contributing to a deeper understanding of the role of these bioactive lipids in health and disease.

References

Establishing Analytical Performance of C18 Dihydroceramide-d3-1: A Comparative Guide to Linearity and Limits of Detection

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of lipidomics, particularly in the study of metabolic diseases and drug development, accurate quantification of bioactive lipids is paramount. Dihydroceramides, as precursors to ceramides (B1148491) and key players in signaling pathways, are of significant interest to researchers. The use of stable isotope-labeled internal standards, such as C18 Dihydroceramide-d3-1, is a critical component of robust quantification by mass spectrometry. This guide provides a comparative overview of the expected analytical performance of this compound, focusing on linearity and limits of detection, benchmarked against other commonly used deuterated and non-deuterated ceramide standards.

The data presented here is compiled from various studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of ceramides and dihydroceramides in biological matrices. While specific performance data for this compound is not publicly available, the information from structurally similar deuterated standards provides a strong basis for estimating its analytical capabilities.

Comparative Performance Data

The following tables summarize the linearity and limits of detection/quantitation for various ceramide and dihydroceramide (B1258172) species, offering a benchmark for the expected performance of this compound.

Table 1: Linearity of Ceramide and Dihydroceramide Analysis

Analyte/Internal StandardLinear RangeCorrelation Coefficient (R²)Analytical Method
Ceramides (d18:1/14:0, d18:1/17:0, etc.)1.00 - 1.00 x 10³ nM>0.99LC-MS/MS[1]
Ceramides (d18:1/16:0, d18:1/20:0, etc.)5.00 - 5.00 x 10³ nM>0.99LC-MS/MS[1]
C16 Ceramide-d72.2 - 1090 ng/mL>0.95LC-MS/MS[2]
C18 Ceramide-d71.2 - 575 ng/mL>0.95LC-MS/MS[2]
C24 Ceramide-d72.6 - 1315 ng/mL>0.95LC-MS/MS[2]
Cer(22:0)0.02 - 4 µg/mLNot SpecifiedLC-MS/MS[3]
Cer(24:0)0.08 - 16 µg/mLNot SpecifiedLC-MS/MS[3]
Various Ceramides (C14 to C24:1)2.8 - 714 ngLinearLC-ESI-MS/MS[4]

Table 2: Limits of Detection (LOD) and Quantitation (LOQ) of Ceramide and Dihydroceramide Analysis

Analyte/Internal StandardLODLOQAnalytical Method
Various CeramidesNot Specified1.0 or 2.5 ng/mLLC-MS[5]
DihydroceramidesNot SpecifiedAs low as 1 nMLC-MS/MS[1]
Cer(22:0)Not Specified0.02 µg/mLLC-MS/MS[3]
Cer(24:0)Not Specified0.08 µg/mLLC-MS/MS[3]
Various Ceramides5 - 50 pg/mLNot SpecifiedLC-ESI-MS/MS[4]
C18 Ceramide0.2 fmol1.7 fmolLC-MS/MS[6]
Various Primary Fatty Acid Amides0.3 - 3 ng/mLNot SpecifiedLC-MS/MS[7]

Based on the data for analogous compounds, it is reasonable to expect that a validated LC-MS/MS method for this compound would achieve a linear range spanning at least three orders of magnitude with a correlation coefficient (R²) greater than 0.99. The lower limit of quantitation (LLOQ) is anticipated to be in the low ng/mL to high pg/mL range, which is sufficient for the detection of endogenous dihydroceramides in most biological samples.

Experimental Protocol: Establishing Linearity and Limit of Detection

This section outlines a typical workflow for determining the linearity and limits of detection for this compound using an LC-MS/MS system.

I. Materials and Reagents
  • This compound standard

  • C17 Dihydroceramide or other appropriate non-endogenous internal standard (IS)

  • LC-MS grade methanol (B129727), isopropanol, acetonitrile, and water

  • Formic acid and ammonium (B1175870) formate

  • Biological matrix (e.g., stripped serum or plasma)

II. Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

III. Standard Preparation
  • Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in an appropriate solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution to create a series of working solutions for the calibration curve.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration.

IV. Sample Preparation
  • Calibration Curve Samples: Spike a known volume of the biological matrix with the this compound working solutions to create a calibration curve with at least 6-8 non-zero concentration levels.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.

  • Protein Precipitation: To each sample, add a fixed volume of the internal standard working solution and a protein precipitation agent (e.g., cold methanol or acetonitrile).

  • Centrifugation: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

V. LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol:Acetonitrile (9:1, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.[8]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor-to-product ion transitions for this compound and the internal standard. For dihydroceramides, a characteristic neutral loss of 258.2 and 301.3 m/z can be monitored.[1]

    • Optimize MS parameters such as collision energy and declustering potential.

VI. Data Analysis
  • Linearity Assessment:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (R²). A value >0.99 is generally considered acceptable.[1][8]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination:

    • LOD: The lowest concentration of the analyte that can be reliably detected with a signal-to-noise ratio (S/N) of at least 3.

    • LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy (e.g., within 20% of the nominal value).[9] This is often determined as the lowest point on the calibration curve that meets these criteria.

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental workflow for establishing the linearity and limit of detection of this compound.

G cluster_prep Standard & Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation stock Stock Solutions (Analyte & IS) working Working Solutions (Serial Dilutions) stock->working spike Spike Matrix with Analyte & IS working->spike extract Protein Precipitation & Extraction spike->extract reconstitute Dry & Reconstitute extract->reconstitute inject Inject Sample reconstitute->inject hplc Chromatographic Separation (C18) inject->hplc ms Mass Spectrometry (MRM Detection) hplc->ms integrate Peak Integration (Analyte/IS Ratio) ms->integrate curve Construct Calibration Curve integrate->curve reg Linear Regression (R²) curve->reg lod_loq Determine LOD & LOQ (S/N Ratio, Accuracy, Precision) curve->lod_loq

Caption: Experimental workflow for linearity and LOD/LOQ determination.

References

A Head-to-Head Battle of Internal Standards: C18 Dihydroceramide-d3-1 vs. C17 Dihydroceramide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection of an optimal internal standard for the accurate quantification of C18 dihydroceramide (B1258172) in mass spectrometry-based lipidomics.

In the realm of lipidomics, particularly in the study of sphingolipid signaling pathways implicated in numerous diseases, the precise and accurate quantification of bioactive lipids like C18 dihydroceramide is paramount. The choice of an appropriate internal standard is a critical determinant of data quality in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides an in-depth comparison of two commonly employed internal standards for C18 dihydroceramide: the stable isotope-labeled C18 Dihydroceramide-d3-1 and the odd-chain C17 Dihydroceramide.

The Ideal Internal Standard: A Quick Refresher

An ideal internal standard should mimic the analyte's behavior throughout the analytical process—from extraction and derivatization to ionization and detection—without being present in the original sample. This mimicry allows for the correction of variations in sample preparation and instrument response, ultimately leading to more accurate and reliable quantification. The two primary strategies for selecting an internal standard in lipidomics involve using either a stable isotope-labeled version of the analyte or a structurally similar homolog with a different chain length that is not naturally abundant in the sample.

Physicochemical Properties at a Glance

A fundamental understanding of the physical and chemical characteristics of each internal standard is essential for predicting their behavior in an analytical workflow.

PropertyThis compoundC17 Dihydroceramide
Molecular Formula C₃₆H₇₀D₃NO₃C₃₅H₇₁NO₃
Molecular Weight 571.0 (approx.)553.9 g/mol
Structure Identical to C18 dihydroceramide with three deuterium (B1214612) atoms on the N-acyl chainSphinganine backbone with a C17 fatty acid chain
Natural Abundance Not naturally occurringGenerally absent or present in very low amounts in mammalian systems[1]
Chromatographic Behavior Co-elutes with C18 dihydroceramideElutes close to C18 dihydroceramide in reversed-phase chromatography
Ionization Efficiency Nearly identical to C18 dihydroceramideSimilar to C18 dihydroceramide

Performance in Quantitative Analysis: A Data-Driven Comparison

The ultimate test of an internal standard lies in its performance. While direct head-to-head comparative studies are limited, the existing literature provides valuable insights into the performance of both stable isotope-labeled and odd-chain internal standards for sphingolipid analysis.

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their near-identical chemical and physical properties to the endogenous analyte ensure they experience similar extraction efficiencies and matrix effects.[1] This is crucial for minimizing analytical variability and improving the accuracy of quantification, especially in complex biological matrices where matrix effects can be significant.

Odd-chain internal standards like C17 Dihydroceramide are a cost-effective and practical alternative.[1] As they are not typically found in mammalian cells, they do not interfere with the measurement of endogenous species.[1][2] Studies have demonstrated their successful application in quantifying various ceramides. For instance, in the analysis of C18 ceramide, a double extraction with methanol/chloroform yielded high recovery rates of over 92% for both C17 and C18 ceramides, indicating similar extraction behavior.[2]

However, subtle differences in physicochemical properties between odd-chain standards and their even-chain targets can lead to variations in extraction recovery and susceptibility to matrix effects. Therefore, for the most accurate and precise quantification, especially when dealing with low abundance species or complex matrices, a stable isotope-labeled internal standard is generally preferred.

Experimental Workflow for Dihydroceramide Quantification

The following diagram illustrates a typical workflow for the quantification of C18 dihydroceramide using an internal standard-based LC-MS/MS approach.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma, Cells) Spike Spike with Internal Standard (this compound or C17 Dihydroceramide) Sample->Spike Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Spike->Extraction Drydown Dry Down Under Nitrogen Extraction->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute LC Liquid Chromatography Separation (Reversed-Phase C18 Column) Reconstitute->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Figure 1. Experimental workflow for dihydroceramide quantification.

Experimental Protocol: Quantification of C18 Dihydroceramide by LC-MS/MS

This protocol provides a general framework for the quantification of C18 dihydroceramide. Optimization may be required for specific sample types and instrumentation.

1. Materials and Reagents

  • C18 Dihydroceramide analytical standard

  • This compound or C17 Dihydroceramide internal standard

  • HPLC-grade solvents: Methanol, Chloroform, Acetonitrile, Isopropanol, Formic Acid

  • Ammonium (B1175870) formate (B1220265)

  • Deionized water

  • Biological matrix (e.g., plasma, cell lysates)

2. Sample Preparation

  • Aliquoting: Aliquot a known volume or mass of the biological sample into a glass tube.

  • Internal Standard Spiking: Add a known amount of the internal standard (this compound or C17 Dihydroceramide) to each sample, calibrator, and quality control sample.

  • Lipid Extraction:

    • Perform a lipid extraction using a suitable method such as the Folch or Bligh-Dyer procedure. A common approach involves a two-step extraction with a methanol/chloroform mixture to ensure high recovery.[2]

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Collect the organic (lower) phase.

    • Repeat the extraction on the remaining aqueous phase and protein pellet for improved recovery.[2]

  • Drying and Reconstitution:

    • Dry the combined organic extracts under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable injection solvent (e.g., methanol/acetonitrile).

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.6 µm).[3]

    • Mobile Phase A: Acetonitrile/water (e.g., 50/50, v/v) with 10 mM ammonium formate and 0.1% formic acid.[3]

    • Mobile Phase B: Isopropanol/acetonitrile/water (e.g., 88/10/2, v/v/v) with 2 mM ammonium formate and 0.02% formic acid.[3]

    • Gradient: Develop a suitable gradient to separate the dihydroceramides from other lipid species.

    • Flow Rate: A typical flow rate is 0.4 mL/min.[3]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • C18 Dihydroceramide: Monitor the transition of the precursor ion to a specific product ion (e.g., loss of water molecules).

      • This compound: Monitor the corresponding deuterated precursor to product ion transition.

      • C17 Dihydroceramide: Monitor the specific precursor to product ion transition for this molecule.

4. Data Analysis

  • Integrate the peak areas for the analyte (C18 dihydroceramide) and the internal standard in each sample.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of C18 dihydroceramide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion and Recommendation

Both this compound and C17 Dihydroceramide are viable internal standards for the quantification of C18 dihydroceramide.

  • C17 Dihydroceramide is a reliable and cost-effective choice that demonstrates good performance, particularly when extraction procedures are optimized.[2] It is an excellent option for routine analyses where the highest level of precision may not be the primary objective.

  • This compound , as a stable isotope-labeled standard, represents the gold standard for quantitative accuracy.[1] Its physicochemical properties are nearly identical to the endogenous analyte, ensuring the most effective correction for sample matrix effects and variability in extraction and instrument response.

Recommendation: For researchers and drug development professionals seeking the highest level of accuracy, precision, and reliability in their quantitative lipidomics data, particularly for clinical or regulated studies, This compound is the recommended internal standard. For high-throughput screening or studies where cost is a significant consideration, C17 Dihydroceramide can be a suitable alternative, provided that the analytical method is thoroughly validated to account for any potential differences in analytical behavior compared to the target analyte.

References

Evaluating the Isotopic Purity of Commercially Available C18 Dihydroceramide-d3: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing deuterated internal standards, ensuring the isotopic purity of these reagents is paramount for accurate and reproducible quantitative analysis. This guide provides an objective evaluation of the commercially available C18 Dihydroceramide-d3 (d18:0/18:0-d3), a commonly used internal standard in mass spectrometry-based lipidomics.

While a direct comparison of C18 Dihydroceramide-d3 from multiple vendors is challenging due to the limited public availability of certificates of analysis with detailed isotopic purity data, this guide offers a framework for evaluation based on currently accessible information and established analytical methodologies. The focus of this guide is on the product offered by Cayman Chemical, for which isotopic purity specifications are available.

Isotopic Purity of Commercial C18 Dihydroceramide-d3

The isotopic purity of a deuterated standard is a critical parameter, as it directly impacts the accuracy of quantification of the endogenous, non-labeled analyte. The presence of unlabeled (d0) isotopologues in the deuterated standard can lead to an overestimation of the analyte concentration.

Based on the product information provided by Cayman Chemical, their C18 Dihydroceramide-d3 (Item No. 24428) meets the following specification:

VendorProduct NameCatalog NumberIsotopic Purity Specification
Cayman ChemicalC18 dihydro Ceramide-d3 (d18:0/18:0-d3)24428≥99% deuterated forms (d1-d3); ≤1% d0[1]

This specification indicates that the sum of the deuterated forms (containing one, two, or three deuterium (B1214612) atoms) constitutes at least 99% of the product, with the unlabeled form (d0) being controlled to a maximum of 1%. While data from other vendors such as Matreya LLC and Avanti Polar Lipids for this specific deuterated dihydroceramide (B1258172) were not publicly available, these companies are well-regarded suppliers of high-purity lipids. Researchers are encouraged to request certificates of analysis for specific lots from any vendor to obtain detailed isotopic purity information.

Experimental Protocol for Isotopic Purity Determination

The isotopic purity of C18 Dihydroceramide-d3 can be determined using high-resolution mass spectrometry (HRMS). The following is a general protocol that can be adapted for this purpose.

Objective: To determine the relative abundance of d0, d1, d2, and d3 isotopologues of C18 Dihydroceramide-d3.

Materials:

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of C18 Dihydroceramide-d3 in a 1:1 (v/v) mixture of chloroform and methanol at a concentration of 1 mg/mL.

    • Further dilute the stock solution with methanol to a final concentration of 1 µg/mL for direct infusion or LC-MS analysis.

  • Mass Spectrometry Analysis:

    • Direct Infusion: Infuse the sample solution directly into the mass spectrometer's ion source at a flow rate of 5-10 µL/min.

    • LC-MS: Inject the sample onto a C18 reversed-phase column. Use a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) to elute the analyte.

    • MS Settings:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Type: Full Scan

      • Mass Range: m/z 500-600

      • Resolution: ≥ 60,000

      • Acquire data for a sufficient duration to obtain a stable ion signal.

  • Data Analysis:

    • Identify the protonated molecular ions ([M+H]+) for each isotopologue:

      • d0: theoretical m/z (e.g., 568.58)

      • d1: theoretical m/z (e.g., 569.58)

      • d2: theoretical m/z (e.g., 570.59)

      • d3: theoretical m/z (e.g., 571.59)

    • Extract the ion chromatograms or spectra for each of these m/z values.

    • Calculate the peak area or intensity for each isotopologue.

    • Determine the relative abundance of each isotopologue by dividing its peak area/intensity by the sum of the peak areas/intensities of all isotopologues.

    • The isotopic purity is typically reported as the percentage of the desired deuterated isotopologue (d3) or the sum of all deuterated isotopologues relative to the total.

Visualizing the Workflow and Signaling Context

To aid in understanding the experimental process and the biological relevance of dihydroceramides, the following diagrams are provided.

Experimental workflow for assessing isotopic purity.

Dihydroceramides are key intermediates in the de novo synthesis of ceramides (B1148491) and other complex sphingolipids. Understanding their signaling pathways is crucial for researchers in this field.

G De Novo Sphingolipid Synthesis Pathway palmitoyl_coa Palmitoyl-CoA + Serine spt Serine Palmitoyltransferase (SPT) palmitoyl_coa->spt ksa 3-ketosphinganine spt->ksa ksr 3-ketosphinganine reductase ksa->ksr sphinganine Sphinganine (Dihydrosphingosine) ksr->sphinganine cers Ceramide Synthase (CerS) sphinganine->cers dh_cer Dihydroceramide (e.g., C18-DHC) cers->dh_cer des Dihydroceramide Desaturase (DEGS1) dh_cer->des cer Ceramide (e.g., C18-Cer) des->cer complex Complex Sphingolipids (Sphingomyelin, Glycosphingolipids) cer->complex

Simplified de novo sphingolipid synthesis pathway.

References

Safety Operating Guide

Proper Disposal Procedures for C18 Dihydroceramide-d3-1

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of C18 Dihydroceramide-d3-1 is critical for laboratory safety and compliance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound. The following procedures are based on general laboratory chemical waste guidelines and information pertaining to similar ceramide compounds.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations, as these take precedence over the general guidelines provided here.

Key Safety and Disposal Information

While this compound is primarily used for research purposes, it should be handled as a potentially hazardous chemical.[1] The toxicological properties have not been fully investigated, and therefore, caution should be exercised to limit exposure.[2]

ParameterInformationSource
Chemical Name N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3[3]
Synonyms Cer(d18:0/18:0)-d3, N-octadecanoyl-D-erythro-Dihydrosphingosine-d3[3]
CAS Number 2699606-99-8[3]
Molecular Formula C36H70D3NO3[3]
Appearance Solid[3]
Storage Temperature -20°C
Purity ≥99% deuterated forms (d1-d3); ≤1% d0[3]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant. Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
Hazard Classification This material should be considered hazardous until further information becomes available. Do not ingest, inhale, get in eyes, on skin, or on clothing.[1] Related ceramides (B1148491) are considered hazardous (e.g., skin and eye irritant).[1]

Experimental Protocols: Step-by-Step Disposal

The proper disposal of this compound must be managed in accordance with hazardous waste regulations. Do not dispose of this chemical down the drain or in regular trash.[1][2]

1. Personal Protective Equipment (PPE):

  • Before handling the chemical for disposal, ensure you are wearing appropriate PPE.

  • This includes, but is not limited to, a lab coat, safety goggles, and chemical-resistant gloves.

2. Segregation of Waste:

  • Solid Waste:

    • Collect unused solid this compound and any contaminated consumables (e.g., pipette tips, microfuge tubes, weighing paper) in a designated, leak-proof hazardous waste container.[1]

    • This container should be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[1]

    • The label must include the chemical name and the solvent(s) used.

    • Do not mix with other incompatible waste streams. For example, store acids and bases separately.[4]

3. Waste Container Management:

  • Use containers that are chemically compatible with the waste. Plastic is often preferred.[5]

  • Keep waste containers securely closed at all times, except when adding waste.[2]

  • Do not overfill containers; leave at least one inch of headroom to allow for expansion.

4. Storage of Waste:

  • Store the hazardous waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[1][4][5]

  • This area should be at or near the point of waste generation and under the control of laboratory personnel.[3]

  • The SAA should be secure, away from general laboratory traffic, and inspected weekly for any leaks.[1][4]

5. Arranging for Disposal:

  • Once the waste container is full, or in accordance with your institution's guidelines (e.g., within 12 months for partially filled containers), arrange for pickup.[5]

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule the removal of the hazardous waste.[1]

6. Documentation:

  • Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.[1]

Mandatory Visualizations

The following diagrams illustrate key procedural workflows for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_waste Waste Generation & Segregation cluster_collection Waste Collection cluster_storage Storage & Disposal A Consult Institutional EHS Guidelines & SDS B Wear Appropriate PPE (Lab Coat, Goggles, Gloves) A->B C Weigh Solid or Prepare Solution in a Ventilated Area B->C D Waste Type? C->D E Solid Waste: Contaminated consumables, unused solid chemical D->E Solid F Liquid Waste: Solutions containing the chemical D->F Liquid G Collect in Labeled, Leak-Proof Hazardous Waste Container (Solid) E->G H Collect in Labeled, Leak-Proof Hazardous Waste Container (Liquid) F->H I Store in Designated Satellite Accumulation Area G->I H->I J Contact EHS for Waste Pickup I->J

Caption: Workflow for Safe Handling and Disposal of this compound.

G A Start: Need to Dispose of This compound B Is the waste solid or liquid? A->B C Solid Waste: Place in a labeled hazardous solid waste container. B->C Solid D Liquid Waste: Place in a labeled hazardous liquid waste container. Include solvent information. B->D Liquid E Is the container properly labeled with chemical name and hazard? C->E D->E F Affix correct hazardous waste label. E->F No G Store the sealed container in the Satellite Accumulation Area. E->G Yes F->G H Is the container full or has it reached the storage time limit? G->H H->G No I Schedule a pickup with your institution's EHS department. H->I Yes J End: Waste properly disposed. I->J

Caption: Decision Logic for this compound Waste Management.

References

Essential Safety and Logistical Information for Handling C18 Dihydroceramide-d3-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols, operational procedures, and disposal plans for C18 Dihydroceramide-d3-1, ensuring safe and effective laboratory use. As your trusted partner in research, we are committed to providing value beyond the product itself by prioritizing your safety and operational success.

Immediate Safety and Handling Precautions

This compound, like its non-deuterated counterpart, is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, it is prudent to handle all laboratory chemicals with a degree of caution.

Personal Protective Equipment (PPE):

Standard laboratory PPE is required to minimize exposure and ensure safety.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile or latex gloves should be worn at all times.
Eye Protection Safety GlassesSafety glasses with side shields are mandatory.
Body Protection Lab CoatA standard laboratory coat should be worn.

General Handling Guidelines:

  • Avoid direct contact with skin and eyes.

  • Do not ingest or inhale the compound.

  • Work in a well-ventilated area. A fume hood is recommended when handling the powdered form to avoid inhalation.

  • Wash hands thoroughly after handling, even if gloves were worn.[1][2]

  • Do not eat, drink, or smoke in the laboratory.[2]

Operational Plan: Preparation of Stock Solutions

This compound is typically used as an internal standard in mass spectrometry-based lipidomics.[3] The following is a step-by-step guide for preparing a stock solution.

Materials:

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition: Add the desired volume of solvent to the vial.

    • For DMSO: A stock solution of 0.5 mg/mL can be prepared.

  • Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming may aid in dissolution, particularly with ethanol.

  • Storage: Store the stock solution at -20°C in a tightly sealed vial. For aqueous solutions of similar compounds, it is not recommended to store them for more than one day.[4]

Experimental Protocol: Use as an Internal Standard in LC-MS

This protocol outlines a general workflow for using this compound as an internal standard for the quantification of ceramides (B1148491) in biological samples.[3][5]

Workflow:

sample Biological Sample (e.g., plasma, tissue homogenate) is_spike Spike with C18 Dihydroceramide-d3-1 Internal Standard sample->is_spike extraction Lipid Extraction (e.g., protein precipitation, liquid-liquid extraction) is_spike->extraction evaporation Evaporate Solvent (under nitrogen stream) extraction->evaporation reconstitution Reconstitute in LC-MS compatible solvent evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for ceramide quantification using an internal standard.

Detailed Steps:

  • Sample Preparation: Prepare your biological samples (e.g., plasma, cell lysates, tissue homogenates).

  • Internal Standard Spiking: Add a known amount of the this compound stock solution to each sample. The amount should be consistent across all samples and calibration standards.

  • Lipid Extraction: Perform a lipid extraction to separate lipids from other cellular components. A common method is protein precipitation followed by liquid-liquid extraction.

  • Solvent Evaporation: Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your LC-MS system (e.g., a mixture of mobile phases).[3]

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method. The concentration of the endogenous ceramide is determined by comparing its peak area to the peak area of the deuterated internal standard.[3]

Disposal Plan

As this compound is not considered hazardous waste, standard disposal procedures for non-hazardous laboratory chemicals should be followed.

Solid Waste:

  • Unused solid this compound can be disposed of in the regular laboratory trash.[6][7]

  • It is recommended to place the solid waste in a sealed container to prevent it from becoming airborne.

Liquid Waste:

  • Small quantities of solutions containing this compound in organic solvents (like DMSO or ethanol) should be collected in a designated non-halogenated solvent waste container for proper disposal according to your institution's guidelines.

  • Do not pour organic solvent solutions down the drain.

Empty Containers:

  • Empty vials that contained this compound should be rinsed with an appropriate solvent. The rinsate should be collected as chemical waste.

  • After rinsing, the empty container can be disposed of in the regular trash. Deface the label before disposal.[6][8]

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

PropertyValue
Molecular Formula C₃₆H₇₀D₃NO₃
Molecular Weight 571.0 g/mol
Physical State Solid
Long-term Storage -20°C
Stability at -20°C ≥ 4 years
Solubility in DMSO 0.5 mg/mL

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.